methyl 2-cyclohexylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyclohexylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBRVLCKXGWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162451 | |
| Record name | Methylcyclohexylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14352-61-5 | |
| Record name | Cyclohexaneacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14352-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexaneacetic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014352615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14352-61-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexaneacetic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylcyclohexylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclohexylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
methyl 2-cyclohexylacetate chemical properties
An In-depth Technical Guide to Methyl 2-Cyclohexylacetate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core chemical properties, synthesis, analysis, and applications of this compound, moving beyond a simple recitation of data to explain the underlying principles and experimental causality.
Compound Identification and Structure
This compound, a significant ester in both industrial and research settings, is identified by the following key parameters:
-
IUPAC Name: 2-Methylcyclohexyl acetate[1]
-
Synonyms: Acetic acid 2-methylcyclohexyl ester, 2-MCA, o-MCHA[1][3][4][5]
The molecule consists of a cyclohexane ring substituted with a methyl group at the 2-position and an acetate group at the 1-position. This structure results in the existence of cis and trans stereoisomers, which can influence its physical properties and biological activity.
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its application, handling, and purification. The following table summarizes its key quantitative data, compiled from authoritative sources.
| Property | Value | Source(s) |
| Physical State | Clear, colorless to light-yellow liquid | [2][5][7] |
| Boiling Point | 182 - 186.2 °C | [2][3][4][7] |
| Melting Point | < -31.6 °C | [2] |
| Density | 0.9370 - 0.95 g/cm³ (at 20°C) | [3][7] |
| Refractive Index | 1.4370 - 1.4400 | [3][7] |
| Flash Point | 66 - 68 °C | [2][7] |
| Vapor Pressure | 1.34 hPa (at 20°C) | [3] |
| Odor | Fruity, lightly floral aroma | [5] |
| Solubility | Soluble in organic solvents like alcohols and ethers | [5][8] |
These properties, particularly its high boiling point and status as a combustible liquid, dictate the necessary precautions for its storage and handling in a laboratory setting.[2][7]
Synthesis and Mechanistic Insights
The most prevalent and industrially relevant synthesis of this compound is a two-step process starting from o-cresol. This pathway is favored due to the low cost of the starting material and high achievable yields.
Synthesis Pathway Overview
Caption: Two-step synthesis of this compound from o-cresol.
Step 1: Hydrogenation of o-Cresol The initial step involves the catalytic hydrogenation of the aromatic ring of o-cresol to yield 2-methylcyclohexanol.[9]
-
Rationale for Catalyst Choice: Raney Nickel (Raney Ni) is selected as the catalyst due to its high activity and selectivity for aromatic ring hydrogenation under relatively mild conditions (140°C, 5 bar).[9] This choice minimizes side reactions and leads to high conversion rates, reportedly up to 97%, with 100% selectivity to the desired alcohol.[9]
Step 2: Fischer Esterification The resulting 2-methylcyclohexanol is then esterified with acetic acid to form the final product.[9]
-
Catalyst and Conditions: This reaction is acid-catalyzed, commonly using sodium bisulfate (NaHSO₄) or concentrated sulfuric acid (H₂SO₄).[9] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation with a solvent like cyclohexane. This application of Le Chatelier's principle is crucial for achieving high yields, which can exceed 93%.[9] Alternative methods include using acetic anhydride, which reacts more vigorously and can achieve high yields without the need to remove a water byproduct.[10]
Experimental Protocol: Synthesis from 2-Methylcyclohexanol
This protocol describes the esterification step, a common procedure in an organic chemistry laboratory.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 2-methylcyclohexanol (0.1 mol), acetic acid (0.2-0.3 mol), cyclohexane (as a water-entraining solvent), and a catalytic amount of NaHSO₄ (approx. 0.8g).[9]
-
Heating and Reflux: Heat the mixture to reflux. The cyclohexane-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[10]
Analytical Characterization Workflow
Ensuring the identity and purity of the synthesized compound is paramount. A multi-technique approach is employed for comprehensive characterization.
Caption: Standard workflow for the purification and characterization of this compound.
-
Gas Chromatography (GC): Used to determine the purity of the final product, with commercial grades often exceeding 97.0%.[7]
-
Infrared (IR) Spectroscopy: Key for functional group identification. The IR spectrum will prominently feature a strong carbonyl (C=O) stretch from the ester group around 1730-1750 cm⁻¹ and C-O stretches.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
¹H NMR: Will show characteristic signals for the acetate methyl protons (a singlet around 2.0 ppm), the proton on the carbon bearing the ester (a multiplet), and a complex series of multiplets for the cyclohexyl ring protons.[6]
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 170 ppm), the carbon attached to the oxygen (around 75 ppm), and the various carbons of the cyclohexyl and methyl groups.[6]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight and analyze fragmentation patterns. A common fragment corresponds to the loss of the acetyl group or acetic acid. The molecular ion peak (M⁺) would be observed at m/z = 156.[6] A prominent peak at m/z = 43 is characteristic of the acetyl cation [CH₃CO]⁺.[6]
Applications and Industrial Relevance
This compound is valued in several fields for its specific properties:
-
Fragrance and Flavors: It is widely used in the fragrance, flavor, and personal care industries.[5] Its refreshing, fruity, and slightly floral aroma makes it a valuable component as a top or middle note in perfumes, colognes, lotions, and shampoos.[5]
-
Industrial Solvent: It serves as an efficient solvent in specific chemical processes, most notably in the anthraquinone process for the production of hydrogen peroxide (H₂O₂).[9] Its stability and solvency characteristics are critical in this large-scale industrial application.
-
Chemical Intermediate: In research and development, it can serve as a building block or intermediate for the synthesis of more complex molecules.[11]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: It is classified as a combustible liquid (H227) and can cause skin and serious eye irritation (H315, H319).[2][7][12]
-
Handling Precautions: Work in a well-ventilated area.[2][13] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[2][12][13] Avoid contact with skin and eyes and prevent the formation of aerosols.[2]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[2][13] Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
First Aid:
References
- 1. pschemicals.com [pschemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Methylcyclohexyl acetate price,buy 2-Methylcyclohexyl acetate - chemicalbook [m.chemicalbook.com]
- 4. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]
- 5. 2-methylcyclohexyl Acetate (5726-19-2) | Bulk Supplier In India [chemicalbull.com]
- 6. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylcyclohexyl Acetate | 5726-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. globethesis.com [globethesis.com]
- 10. prepchem.com [prepchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
Methyl 2-Cyclohexylacetate (CAS: 14352-61-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-cyclohexylacetate (CAS: 14352-61-5), a versatile ester with applications in the fragrance, flavor, and chemical synthesis sectors. This document consolidates key physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and presents potential avenues for further research and development. The information is structured to serve as a foundational resource for professionals engaged in chemical research and product development.
Introduction
This compound, also known as methyl cyclohexaneacetate, is an organic compound classified as an ester of cyclohexylacetic acid and methanol.[1][2][3] Its molecular formula is C9H16O2, and it has a molecular weight of 156.22 g/mol .[1][2][3] This colorless liquid possesses a characteristic odor that has led to its use in the fragrance and flavor industries.[4] Beyond its sensory properties, its chemical structure makes it a viable intermediate or building block in various organic syntheses. This guide aims to provide an in-depth technical resource for researchers exploring the properties and potential applications of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14352-61-5 | [2][3] |
| Molecular Formula | C9H16O2 | [1][2][3] |
| Molecular Weight | 156.22 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 201 °C (lit.) | [5][6][7] |
| Density | 0.951 g/mL at 25 °C (lit.) | [5][7] |
| Refractive Index (n20/D) | 1.446 (lit.) | [5][6][7] |
| Solubility in Water | 0.3 g/L at 30 °C | [5][7][8] |
| Flash Point | 74.44 °C (166.00 °F) TCC | [5] |
| Vapor Pressure | 0.315 mmHg at 25°C | [5][8] |
Table 2: Spectroscopic and Computational Data for this compound
| Data Type | Value / Identifier | Source |
| IUPAC Name | This compound | [1][3] |
| InChI | InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | [1][3] |
| InChIKey | IMXBRVLCKXGWSS-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | COC(=O)CC1CCCCC1 | [1][3] |
| XlogP3-AA | 2.80 (est) | [4] |
| PubChem CID | 139743 | [3] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound from cyclohexylacetic acid and methanol using an acid catalyst.
Materials:
-
Cyclohexaneacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Toluene (for azeotropic removal of water, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexylacetic acid and an excess of methanol (typically 3-5 equivalents).
-
If using a Dean-Stark trap for water removal, add a suitable solvent like toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the stirring solution.
-
Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically several hours).
-
Cool the reaction mixture to room temperature.
-
If a large excess of methanol was used, remove it using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound purity and identity.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for non-polar to mid-polar compounds (e.g., DB-5ms or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
-
Identify the peak corresponding to this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Determine the purity of the sample by calculating the peak area percentage from the TIC.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.
References
- 1. Buy this compound | 14352-61-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl cyclohexyl acetate, 14352-61-5 [thegoodscentscompany.com]
- 5. Cas 14352-61-5,METHYL CYCLOHEXANEACETATE | lookchem [lookchem.com]
- 6. methyl cyclohexyl acetate, 14352-61-5 [perflavory.com]
- 7. 乙酸甲酯环己酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Page loading... [wap.guidechem.com]
Methyl 2-Cyclohexylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-cyclohexylacetate, a versatile ester with applications in the fragrance, flavor, and chemical synthesis sectors. This document consolidates key chemical and physical properties, detailed spectral data, and established synthesis protocols. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound. All quantitative data is summarized in structured tables for ease of reference. Furthermore, detailed experimental workflows for its synthesis and analysis are visualized using the DOT language.
Chemical and Physical Properties
This compound, also known as acetic acid 2-methylcyclohexyl ester, is a clear to light-yellow liquid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [2] |
| Molecular Weight | 156.22 g/mol | [2] |
| CAS Number | 5726-19-2 | [2] |
| Boiling Point | 182 °C (lit.) | [3] |
| Density | 0.9370 g/cm³ | [3] |
| Vapor Pressure | 1.34 hPa at 20 °C | [3] |
| Refractive Index | 1.4370-1.4400 | [3] |
| Appearance | Clear liquid | [3] |
| Enthalpy of Vaporization | 49.0 kJ/mol at 353 K |
Spectral Data
The following tables summarize the key spectral data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Instrument | Solvent | Chemical Shift (ppm) & Multiplicity | Reference |
| ¹H NMR | Varian CFT-20 | CDCl₃ | (No specific shift data available) | [2] |
| ¹³C NMR | Bruker HX-90 | CDCl₃ | (No specific shift data available) | [2] |
Note: While the sources indicate the availability of NMR spectra, specific peak assignments were not detailed in the provided search results. Researchers should refer to spectral databases for detailed assignments.
Infrared (IR) Spectroscopy
| Technique | Sample Form | Key Absorptions (cm⁻¹) | Reference |
| FTIR | Capillary Cell: Neat | (No specific peak data available) | [2] |
Note: A representative IR spectrum is available in spectral databases. The spectrum would be expected to show a strong C=O stretch characteristic of an ester, and C-O stretching frequencies.
Mass Spectrometry (MS)
| Technique | Instrument | Ionization | Key m/z values (relative intensity) | Reference |
| GC-MS | HITACHI RMU-6M | EI-B | 96 (99.99), 81 (49.10), 43 (30.40), 68 (21.50), 67 (16.00) | [2] |
| GC-MS | HITACHI RMU-6M | EI-B | 43 (99.99), 81 (45.00), 68 (25.70), 55 (25.40), 41 (23.00) | [2] |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below: the hydrogenation of o-cresol followed by esterification, and the direct Fischer esterification of 2-methylcyclohexanol.
Synthesis via Hydrogenation of o-Cresol and Subsequent Esterification
This two-step process is a common industrial method for producing this compound.
Step 1: Hydrogenation of o-Cresol to 2-Methylcyclohexanol
-
Materials: o-cresol, methylcyclohexane (solvent), hydrogenation catalyst (e.g., Raney Ni), high-purity hydrogen gas.
-
Procedure:
-
Dissolve o-cresol in methylcyclohexane in a high-pressure hydrogenation reactor equipped with a stirrer.
-
Add the hydrogenation catalyst to the solution.
-
Purge the reactor with an inert gas and then fill with high-purity hydrogen.
-
Carry out the hydrogenation reaction under controlled temperature and pressure.
-
After the reaction is complete, filter the reaction mixture to recover the catalyst and obtain a solution of 2-methylcyclohexanol in methylcyclohexane.
-
Step 2: Esterification of 2-Methylcyclohexanol
-
Materials: Solution of 2-methylcyclohexanol from Step 1, acetic acid, esterification catalyst (e.g., p-toluenesulfonic acid).
-
Procedure:
-
To a reaction vessel equipped with a reflux water-dividing device and a stirrer, add the 2-methylcyclohexanol solution and the esterification catalyst.
-
Heat the mixture with stirring.
-
Slowly add acetic acid to the reaction mixture.
-
Control the reaction temperature, for instance, between 100-105°C during the initial phase of acetic acid addition, and increasing to 110-115°C, and finally holding at 122-124°C after the addition is complete.
-
After the esterification is complete, the resulting solution is subjected to an alkali wash, followed by a water wash and fractional distillation to purify the this compound.
-
Synthesis via Fischer Esterification of 2-Methylcyclohexanol
This method is a classic approach for ester synthesis.
-
Materials: 2-methylcyclohexanol, acetic acid, acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylcyclohexanol, a molar excess of acetic acid (e.g., 1.2 to 1.5 equivalents), and a catalytic amount of the acid catalyst.
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
The crude this compound can be further purified by fractional distillation under reduced pressure.
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Synthesis workflow for this compound via hydrogenation and esterification.
Caption: Workflow for Fischer esterification synthesis of this compound.
Caption: Analytical workflow for the characterization of this compound.
Safety and Handling
This compound is a combustible liquid and may cause skin and serious eye irritation.[4] Handle in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety goggles, and protective clothing. Store in a cool, dry, and well-ventilated place in a tightly closed container. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 3. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
- 4. community.wvu.edu [community.wvu.edu]
An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Methylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-methylcyclohexyl acetate. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental methodologies.
Chemical Identity and Properties
2-Methylcyclohexyl acetate is an ester recognized for its characteristic fruity and floral scent, leading to its use in the fragrance and flavor industries.[1][2] It is the acetate ester of 2-methylcyclohexanol.[2] The following tables summarize its key chemical identifiers and physical properties.
Table 1: Chemical Identifiers for 2-Methylcyclohexyl Acetate
| Identifier | Value |
| IUPAC Name | (2-methylcyclohexyl) acetate[3] |
| CAS Number | 5726-19-2[1][3] |
| Molecular Formula | C₉H₁₆O₂[1][3] |
| Molecular Weight | 156.22 g/mol [3] |
| SMILES | CC1CCCCC1OC(=O)C[4] |
| InChI Key | AKIIJALHGMKJEJ-UHFFFAOYSA-N[1] |
| Synonyms | Acetic acid 2-methylcyclohexyl ester, 2-MCA[1][2] |
Table 2: Physicochemical Properties of 2-Methylcyclohexyl Acetate
| Property | Value |
| Appearance | Clear to light-yellow liquid[1][5] |
| Boiling Point | 182 °C[6] |
| Flash Point | 66 °C[7] |
| Specific Gravity (20/20) | 0.95[5] |
| Refractive Index | 1.44[5] |
| Purity (GC) | >97.0%[5] |
Molecular Structure
The molecular structure of 2-methylcyclohexyl acetate consists of a cyclohexane ring substituted with a methyl group at the 2-position and an acetate group. The presence of two stereocenters (at C1 and C2 of the cyclohexane ring) gives rise to cis and trans isomers.
Experimental Protocols for Synthesis
The synthesis of 2-methylcyclohexyl acetate can be achieved through several routes. The most common methods involve the esterification of 2-methylcyclohexanol with acetic acid or the hydrogenation of o-cresol followed by esterification.
Fischer Esterification of 2-Methylcyclohexanol
This method involves the acid-catalyzed reaction of 2-methylcyclohexanol with acetic acid.
Materials:
-
2-methylcyclohexanol
-
Acetic acid
-
Sulfuric acid (catalyst) or a solid acid catalyst like polystyrene sulfonic acid type Zeo-karb[8]
-
Toluene (for azeotropic removal of water, optional)[9]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus (optional)[9]
Procedure:
-
In a round-bottom flask, combine 2-methylcyclohexanol and a molar excess of acetic acid (e.g., a 1:1.2 to 1:1.5 molar ratio).[8]
-
Add a catalytic amount of sulfuric acid (a few drops) or a solid acid catalyst (e.g., 2% by weight of 2-methylcyclohexanol).[8]
-
If using a Dean-Stark apparatus, add toluene to the reaction mixture.[9]
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by gas chromatography.[9]
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation under reduced pressure.[8]
Synthesis from o-Cresol
This two-step synthesis involves the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by esterification.[10]
Step 1: Hydrogenation of o-Cresol
-
Dissolve o-cresol in a suitable solvent such as methylcyclohexane in a high-pressure hydrogenation reactor.[10]
-
Add a hydrogenation catalyst (e.g., Raney Nickel).
-
Pressurize the reactor with high-purity hydrogen gas.
-
Heat the reaction mixture with stirring.
-
After the reaction is complete, cool the reactor and filter to remove the catalyst. The resulting solution contains 2-methylcyclohexanol.[10]
Step 2: Esterification
-
The solution of 2-methylcyclohexanol from Step 1 can be directly used for esterification.
-
Add an esterification catalyst (e.g., p-toluenesulfonic acid) and acetic acid.[10]
-
Heat the mixture to reflux. A temperature gradient can be employed, starting at a lower temperature (100-105 °C) and gradually increasing to 122-124 °C.[10]
-
The workup and purification would follow a similar procedure as described in the Fischer esterification method.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of 2-methylcyclohexyl acetate.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-methylcyclohexyl acetate will show a characteristic strong absorption band for the C=O stretch of the ester group, typically around 1735-1750 cm⁻¹. There will also be C-O stretching bands and bands corresponding to the C-H bonds of the cyclohexane and methyl groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a singlet for the acetyl methyl protons around 2.0 ppm. The proton on the carbon bearing the acetate group (CH-O) will appear as a multiplet. The methyl group on the cyclohexane ring will appear as a doublet. The remaining cyclohexyl protons will be in the aliphatic region as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon of the ester around 170 ppm. The carbon attached to the ester oxygen will be in the range of 70-80 ppm. The carbons of the cyclohexane ring and the two methyl groups will appear in the upfield region.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 156. Common fragmentation patterns include the loss of the acetyl group and fragmentation of the cyclohexane ring.[3]
Distinction from Methyl 2-cyclohexylacetate
It is important to distinguish 2-methylcyclohexyl acetate from its isomer, This compound .
-
2-Methylcyclohexyl acetate is the acetate ester of 2-methylcyclohexanol.
-
This compound (CAS Number: 14352-61-5) is the methyl ester of cyclohexaneacetic acid.[11] Its structure consists of a cyclohexane ring directly attached to a methylene group which is then connected to the ester functionality.
While both are esters with the same molecular formula, their connectivity and, consequently, their chemical and physical properties differ. The synthesis of this compound would typically involve the esterification of cyclohexaneacetic acid with methanol.
References
- 1. 2-methylcyclohexyl acetate [webbook.nist.gov]
- 2. 2-methylcyclohexyl Acetate (5726-19-2) | Bulk Supplier In India [chemicalbull.com]
- 3. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-methylcyclohexyl acetate (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Methylcyclohexyl Acetate | 5726-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 11. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Definitive Guide to the IUPAC Nomenclature of Methyl 2-Cyclohexylacetate
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the systematic naming of the ester, methyl 2-cyclohexylacetate, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Beyond a simple identification, this whitepaper will deconstruct the naming process, elucidate the underlying principles of functional group priority, and provide practical context through a hypothetical synthetic protocol.
Introduction to IUPAC Nomenclature of Esters
The IUPAC system of nomenclature provides a standardized and unambiguous method for naming chemical compounds, which is essential for clear communication in scientific research and development.[1][2] Esters, with the general formula R-CO-O-R', are a significant class of organic compounds, and their nomenclature follows a systematic pattern derived from the carboxylic acid and alcohol from which they are conceptually formed.[3][4][5]
The general rule for naming esters is to first name the alkyl (or aryl) group (R') contributed by the alcohol and then, as a separate word, name the acyl group (R-CO-) derived from the carboxylic acid by changing the "-oic acid" suffix to "-oate".[1][3][5]
Deconstructing "this compound": A Step-by-Step Analysis
The name "this compound" can be systematically broken down to reveal the structure of the molecule. This process involves identifying the parent ester, the substituents, and their respective positions.
Identifying the Core Components
The name itself provides two key pieces of information:
-
Methyl : This initial part of the name indicates the alkyl group attached to the single-bonded oxygen of the ester functionality. This corresponds to the alcohol-derived portion of the molecule, which in this case is methanol (CH₃OH).
-
Acetate : This latter part of the name points to the acyl group derived from a carboxylic acid. "Acetate" is the IUPAC-accepted retained name for the ethanoate group, which is derived from acetic acid (ethanoic acid).
Therefore, the parent ester is methyl acetate (or methyl ethanoate).
Locating the Substituent
The name "2-cyclohexylacetate" indicates that there is a cyclohexyl group attached as a substituent to the "acetate" (ethanoate) parent chain. The number "2-" specifies the position of this substituent. In the context of an acetate group, the carbonyl carbon is designated as position 1. Therefore, the cyclohexyl group is attached to the second carbon of the acetate chain.
Based on this deconstruction, the IUPAC name This compound is indeed the correct and systematic name for the compound. This is further corroborated by its listing as the IUPAC name in the PubChem database for the compound with CAS number 14352-61-5.[6]
Visualizing the Structure and Nomenclature
To further clarify the relationship between the name and the chemical structure, the following diagrams are provided.
Figure 1: Molecular Structure of this compound.
The logical flow for arriving at the IUPAC name can be visualized as follows:
Figure 2: IUPAC Naming Workflow for this compound.
Priority of Functional Groups
The correct assignment of the IUPAC name relies on the principle of functional group priority.[7][8][9] The ester group has a higher priority than alkanes, alkenes, alkynes, halides, and ethers, thus dictating the suffix of the name.[8][10]
Table 1: Abbreviated Functional Group Priority List
| Priority | Functional Group | Suffix (if highest priority) | Prefix (if not highest priority) |
| 1 | Carboxylic Acids | -oic acid | carboxy- |
| 2 | Esters | -oate | alkoxycarbonyl- |
| 3 | Aldehydes | -al | oxo- |
| 4 | Ketones | -one | oxo- |
| 5 | Alcohols | -ol | hydroxy- |
| 6 | Amines | -amine | amino- |
| 7 | Alkenes | -ene | - |
| 8 | Alkynes | -yne | - |
| 9 | Alkanes | -ane | - |
| 10 | Ethers | - | alkoxy- |
| 11 | Halides | - | halo- |
Hypothetical Experimental Protocol: Synthesis of this compound
To provide a practical context for drug development professionals, a standard laboratory synthesis of this compound is outlined below. This procedure, known as Fischer esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Objective: To synthesize this compound from cyclohexylacetic acid and methanol.
Materials:
-
Cyclohexylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine cyclohexylacetic acid (1 equivalent) and an excess of anhydrous methanol (5-10 equivalents).
-
Catalyst Addition: While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Figure 3: Workflow for the Synthesis of this compound.
Conclusion
The IUPAC name This compound is a systematically derived and accurate descriptor for the chemical structure . Its nomenclature is a direct application of the rules governing esters, incorporating the principles of functional group priority and substituent localization. A thorough understanding of these principles is paramount for clear and precise communication in the fields of chemistry and drug development.
References
- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. oit.edu [oit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medlifemastery.com [medlifemastery.com]
- 8. youtube.com [youtube.com]
- 9. egpat.com [egpat.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2-cyclohexylacetate, including its synonyms, related chemical structures, and detailed experimental protocols relevant to its synthesis and analysis. The information is intended to support research and development activities in the fields of chemistry and drug discovery.
Synonyms and Related Compounds
This compound is known by several synonyms, reflecting its chemical structure as the methyl ester of 2-cyclohexylacetic acid. Understanding these alternative names is crucial for exhaustive literature and database searches.
Table 1: Synonyms of this compound
| Synonym | Source |
| Methyl cyclohexylacetate | The Good Scents Company[1] |
| Cyclohexaneacetic acid, methyl ester | The Good Scents Company[1], PubChem[2] |
| Acetic Acid 2-Methylcyclohexyl Ester | Tokyo Chemical Industry[3], TCI AMERICA[4] |
| 2-MCA | ChemicalBook[5] |
| o-MCHA | ChemicalBook[5] |
| (2-methylcyclohexyl) ethanoate | ChemicalBook[5] |
| Cyclohexanol, 2-methyl-, acetate | PubChem[6] |
The structural landscape around this compound includes a variety of related compounds. These can be categorized as structural analogs, with variations in the alkyl chain or substitutions on the cyclohexane ring, and functional derivatives, where the ester or cyclohexyl group is modified.
Table 2: Related Compounds of this compound
| Compound Name | Relationship | CAS Number |
| Cyclohexyl acetate | Parent compound (lacks methyl group) | 622-45-7[7] |
| 1-Methylcyclohexylacetate | Isomer | 16737-30-7[8] |
| 2-tert-Butyl-4-methylcyclohexyl acetate | Structural analog (additional alkyl groups) | 115724-27-1[9] |
| Methyl 2-cyclohexyl-2-hydroxy-2-phenyl-acetate | Derivative (hydroxyl and phenyl groups) | 10399-13-0[10] |
| Methyl 2-cyclohexyl-2-oxoacetate | Derivative (keto group) | 62783-63-5[11] |
| 2-(2-Methylbutan-2-yl)cyclohexyl acetate | Structural analog (larger alkyl group) | 67874-72-0[12] |
| Methyl (2S)-amino(cyclohexyl)acetate hydrochloride | Derivative (amino group) | Not specified |
Physicochemical Data
The physical and chemical properties of this compound and its related compounds are essential for their handling, application, and purification. The following table summarizes key physicochemical data.
Table 3: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |
| This compound | C₉H₁₆O₂ | 156.22[1] | 201[1] | 0.951[1] | 1.446[1] |
| Cyclohexyl acetate | C₈H₁₄O₂ | 142.20[13] | 172-173 | 0.966 | 1.439 |
| 2-Methylcyclohexyl acetate | C₉H₁₆O₂ | 156.22[6] | 182[5] | 0.9370 (g/cm³)[5] | 1.4370-1.4400[5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound and related esters.
Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Materials:
-
2-Cyclohexylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[10]
-
Toluene (for azeotropic removal of water, optional)[10]
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (if using azeotropic removal)[10]
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyclohexylacetic acid in an excess of methanol (e.g., 5-10 molar equivalents). If using azeotropic removal of water, use a stoichiometric amount of methanol and toluene as the solvent with a Dean-Stark trap attached.[10]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) or p-toluenesulfonic acid to the reaction mixture.[10]
-
Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for 2-4 hours or until the reaction is complete.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an excess of methanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Synthesis via Hydrogenation and Esterification
An alternative industrial synthesis involves a two-step process starting from o-cresol.[14][15]
Step 1: Hydrogenation of o-cresol to 2-methylcyclohexanol
-
Dissolve o-cresol in a suitable solvent such as methylcyclohexane in a high-pressure hydrogenation reactor.[14]
-
Add a hydrogenation catalyst (e.g., Raney Nickel).[15]
-
Pressurize the reactor with high-purity hydrogen gas.[14]
-
Heat the reaction mixture to carry out the hydrogenation. Optimal conditions with Raney Ni have been reported as 140°C and 5 bar for 6 hours.[15]
-
After the reaction, filter to remove the catalyst.
Step 2: Esterification of 2-methylcyclohexanol
-
The resulting solution containing 2-methylcyclohexanol can be directly used.[14]
-
Add an esterification catalyst (e.g., sodium bisulfate or concentrated sulfuric acid).[15]
-
Add acetic acid as the esterifying agent and heat to perform the esterification.[14][15]
-
The product, this compound, is then isolated and purified.
Analysis by Gas Chromatography (GC)
This protocol outlines a general method for the analysis of ester purity and reaction monitoring.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for ester analysis (e.g., a nonpolar column like VF-1ms).[16]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the ester sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.[16]
-
Chromatographic Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250°C).
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of all components.[16]
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.
-
Detector Temperature: Set the FID temperature higher than the final oven temperature (e.g., 280°C).
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time (determined by running a standard). The peak area can be used to determine the purity of the sample.
Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the biological effects of its hydrolysis product, acetate, are well-studied. Acetate can influence cellular processes through two primary signaling pathways.[3][5]
Acetate Signaling Pathways
Acetate, a short-chain fatty acid, can act as a signaling molecule. It is primarily involved in two distinct pathways: a G-protein coupled receptor-mediated pathway and an acetyl-CoA synthetase-dependent pathway that impacts protein acetylation.[3][5]
The following diagram illustrates the general signaling pathways of acetate.
Caption: General signaling pathways of acetate.
Experimental Workflow for Synthesis and Analysis
The following diagram outlines a typical experimental workflow for the synthesis and subsequent analysis of this compound.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 3. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methylcyclohexyl Acetate | 5726-19-2 | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. cyclohexyl acetate, 622-45-7 [thegoodscentscompany.com]
- 8. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 9. Cyclohexyl acetate synthesis - chemicalbook [chemicalbook.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3 | CID 11126698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(2-Methylbutan-2-yl)cyclohexyl acetate | SIELC Technologies [sielc.com]
- 13. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. scielo.br [scielo.br]
Theoretical Properties of Methyl 2-Cyclohexylacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of methyl 2-cyclohexylacetate. The document collates essential physicochemical data, spectroscopic information, and synthetic methodologies. It is designed to serve as a foundational resource for professionals engaged in chemical research and drug development, offering a structured presentation of the compound's characteristics. This guide distinguishes between the cis and trans isomers where information is available and includes detailed experimental protocols and logical diagrams to facilitate understanding and further investigation.
Chemical Identity and Structure
This compound is an ester with the chemical formula C₉H₁₆O₂.[1] Its structure consists of a methyl group attached to the acetate functionality, which is in turn bonded to a cyclohexane ring at position 2. The presence of a stereocenter at the 2-position of the cyclohexyl ring and another at the point of attachment of the acetate group gives rise to cis and trans diastereomers.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2-methylcyclohexyl) acetate[1] |
| CAS Number | 5726-19-2[1] |
| Molecular Formula | C₉H₁₆O₂[1] |
| Molecular Weight | 156.22 g/mol [1] |
| Canonical SMILES | CC1CCCCC1OC(=O)C[1] |
| InChI | InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3[1] |
| InChIKey | AKIIJALHGMKJEJ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 182 °C (lit.) | [2] |
| Density | 0.9370 g/cm³ | [3] |
| Refractive Index | 1.4370 - 1.4400 | [3] |
| Vapor Pressure | 1.34 hPa at 20 °C | [3] |
| Form | Clear liquid | [3] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [1] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of this compound.
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
Table 3: Key Mass Spectrometry Peaks (GC-MS, EI-B)
| m/z | Relative Intensity |
| 43 | 99.99 |
| 81 | 45.0 |
| 68 | 25.70 |
| 55 | 25.40 |
| 41 | 23.0 |
Source: PubChem CID 98345[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of molecules.
Table 4: NMR Spectroscopic Data
| Spectrum | Instrument | Source |
| ¹H NMR | Varian CFT-20 | PubChem CID 98345[1] |
| ¹³C NMR | Bruker HX-90 | PubChem CID 98345[1] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in this compound.
Table 5: IR Spectroscopy Data
| Technique | Source |
| FTIR (Capillary Cell: Neat) | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin. S54533. SpectraBase.[1] |
| ATR-IR | Aldrich. 209600. Copyright © 2018-2025 Sigma-Aldrich Co. LLC. - Database Compilation Copyright © 2018-2025 John Wiley & Sons, Inc. All Rights Reserved. SpectraBase.[4] |
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from ortho-cresol.[5]
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Hydrogenation of ortho-cresol A solution of ortho-cresol in a suitable solvent is subjected to hydrogenation in the presence of a catalyst and high-purity hydrogen gas.[5] This reaction yields 2-methylcyclohexanol, which exists as a mixture of cis and trans isomers.[5]
Step 2: Esterification of 2-methylcyclohexanol The resulting 2-methylcyclohexanol is then esterified with acetic acid in the presence of an esterification catalyst to produce this compound.[5] The steric hindrance of the cis-isomer of 2-methylcyclohexanol is significantly greater than that of the trans-isomer, leading to a lower esterification rate for the cis-isomer.[5]
Conformational Analysis
The stereochemistry of the methyl and acetate groups on the cyclohexane ring significantly influences the compound's properties and reactivity. A study on the hydrolysis of methylcyclohexyl acetates provides insights into the conformational preferences of the isomers of 2-methylcyclohexyl acetate.[6]
It is suggested that the trans-2-methylcyclohexyl acetate predominantly exists in a conformation where the acetoxy group is in an equatorial position.[6] The alternative conformation with both the methyl and acetoxy groups in axial positions is considered less stable.[6] For the cis-2-methylcyclohexyl acetate, it is assumed that the rate of hydrolysis of the conformer with an equatorial acetoxy group is similar to that of the trans-isomer.[6]
Caption: Conformational isomers of this compound.
Theoretical and Computational Studies
Applications and Relevance
This compound and its derivatives have potential applications in various fields. For instance, related compounds are used as flavoring agents and in the synthesis of pharmaceuticals and agrochemicals.[7]
Conclusion
This technical guide provides a consolidated resource on the theoretical and known properties of this compound. The presented data on its physicochemical characteristics, spectroscopic signature, and synthesis are critical for its application in research and development. The distinction between its cis and trans isomers and the understanding of their conformational preferences are vital for predicting its reactivity and interaction in complex systems. Further computational studies would be beneficial to provide a more in-depth understanding of its electronic properties and potential biological activities.
References
- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]
- 3. 2-Methylcyclohexyl acetate price,buy 2-Methylcyclohexyl acetate - chemicalbook [m.chemicalbook.com]
- 4. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 6. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
Unlocking the Potential: A Technical Guide to Future Research on Methyl 2-Cyclohexylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyclohexylacetate, a cyclohexane derivative with the chemical formula C9H16O2, is a compound with a relatively unexplored biological and therapeutic profile. While its primary applications have been in the fragrance and solvent industries, its structural features suggest the potential for broader pharmacological activities. This technical guide provides a comprehensive overview of potential research avenues for this compound, drawing insights from the biological activities of structurally similar compounds. We present detailed hypothetical experimental protocols and frameworks for data analysis to encourage and guide future investigations into this promising molecule.
Introduction
This compound is a clear, colorless liquid with a characteristic fruity odor. Its synthesis is well-documented, typically involving the esterification of 2-cyclohexylacetic acid or the hydrogenation of o-cresol followed by esterification.[1][2] Despite its established synthesis and use in non-pharmaceutical applications, there is a significant gap in the scientific literature regarding its biological effects. The presence of a cyclohexyl moiety, a common scaffold in many biologically active compounds, suggests that this compound may possess uncharacterized pharmacological properties. This guide aims to stimulate research by proposing potential biological targets and outlining robust experimental strategies to elucidate its mechanism of action and therapeutic potential.
Physicochemical and Toxicological Profile
A foundational understanding of a compound's properties is crucial for designing meaningful biological experiments.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5726-19-2 | [3][4][5][6] |
| Molecular Formula | C9H16O2 | [3][4][5] |
| Molecular Weight | 156.22 g/mol | [3][5] |
| Boiling Point | 182-186.2 °C | [3] |
| Flash Point | 74.44 °C | [7] |
| Density | 0.951 g/cm³ | [7] |
| Refractive Index | 1.446 | [7] |
Toxicological Data
Limited toxicological data is available for this compound. The following table summarizes the key findings from studies on rats.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg bw | [3][6] |
| LD50 | Rat | Dermal | > 2000 mg/kg bw | [3][6] |
| LC50 | Rat | Inhalation | > 5.32 mg/L air | [3][6] |
These preliminary data suggest a relatively low acute toxicity profile, warranting further, more detailed safety and toxicological assessments.
Potential Research Areas and Hypothetical Mechanisms
Based on the structural characteristics of this compound and the known activities of similar molecules, we propose the following areas for investigation.
Exploration as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
Rationale: Structurally related compounds, such as cyclohexylcarbamic acid biphenyl esters, have demonstrated potent inhibitory activity against Fatty Acid Amide Hydrolase (FAAH).[1][4][5] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The cyclohexyl group in these inhibitors is thought to interact with a lipophilic pocket in the enzyme's active site.
Proposed Research Workflow:
Caption: Proposed workflow for investigating this compound as a potential FAAH inhibitor.
Experimental Protocol: In Vitro FAAH Inhibition Assay
-
Enzyme Source: Recombinant human FAAH or rat brain homogenate.
-
Substrate: Anandamide-[ethanolamine-1-³H] or a fluorogenic substrate.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).
-
Incubation: Pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at 37°C.
-
Reaction Initiation: Add the substrate to initiate the reaction and incubate for a further 15-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding an appropriate quenching solution (e.g., activated charcoal for radiolabeled substrate or a stop buffer for fluorogenic substrate).
-
Quantification: Measure the amount of product formed using liquid scintillation counting or fluorescence spectroscopy.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Investigation as a P-glycoprotein (P-gp) Modulator
Rationale: Certain N,N-bis(cyclohexanol)amine aryl esters have been identified as potent reversers of P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[8] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. The flexible yet constrained structure of these cyclohexyl-containing compounds appears to be crucial for their interaction with the transporter.
Proposed Signaling Pathway for P-gp Modulation:
Caption: Hypothesized mechanism of P-gp modulation by this compound in cancer cells.
Experimental Protocol: Doxorubicin Accumulation Assay in K562/DOX Cells
-
Cell Line: Use a P-gp overexpressing cell line such as doxorubicin-resistant K562/DOX cells and the parental K562 cell line as a control.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Doxorubicin Addition: Add doxorubicin to a final concentration of 10 µM and incubate for an additional 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular doxorubicin fluorescence using a fluorescence microplate reader (excitation ~480 nm, emission ~590 nm).
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample. Calculate the fold-increase in doxorubicin accumulation in the presence of the test compound compared to the vehicle control.
Structure-Activity Relationship (SAR) Studies
To explore the chemical space around this compound and optimize its potential biological activity, a systematic SAR study is recommended.
Proposed Logical Framework for SAR Studies:
Caption: A logical framework for conducting structure-activity relationship studies on this compound.
Conclusion and Future Directions
This compound represents a molecule with untapped potential in the realm of drug discovery and development. The structural similarities to known bioactive compounds, particularly FAAH inhibitors and P-gp modulators, provide a strong rationale for its investigation. The proposed research areas and detailed experimental protocols in this guide offer a starting point for researchers to explore its pharmacological profile. Future studies should focus on a multi-pronged approach, encompassing in vitro screening, mechanism of action studies, and in vivo validation in relevant disease models. A thorough investigation of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of conditions, including pain, anxiety, inflammation, and cancer.
References
- 1. escholarship.org [escholarship.org]
- 2. Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3 | CID 11126698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. methyl cyclohexyl acetate, 14352-61-5 [thegoodscentscompany.com]
- 8. New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methyl 2-Cyclohexylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for methyl 2-cyclohexylacetate, a versatile organic compound with applications in various chemical syntheses. This document presents a summary of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry (GC-MS)
The mass spectrum of this compound obtained via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) shows characteristic fragmentation patterns. Below are the prominent peaks from two documented experiments.
Table 1: Mass Spectrometry Data (JP008957) [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 43 | 99.99 |
| 81 | 45.00 |
| 68 | 25.70 |
| 55 | 25.40 |
| 41 | 23.00 |
Table 2: Mass Spectrometry Data (JP009305) [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 96 | 99.99 |
| 81 | 49.10 |
| 43 | 30.40 |
| 68 | 21.50 |
| 67 | 16.00 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented below is representative for a cycloalkyl acetate.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2930 | C-H stretch (cyclohexyl) |
| ~2860 | C-H stretch (cyclohexyl) |
| ~1740 | C=O stretch (ester) |
| ~1240 | C-O stretch (ester) |
| ~1040 | C-O stretch (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.7-4.9 | m | 1H | CH-O |
| ~2.03 | s | 3H | O=C-CH₃ |
| ~1.0-2.0 | m | 11H | Cyclohexyl protons |
| ~0.9 | d | 3H | CH₃ |
Table 5: Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~75 | CH-O |
| ~51 | O-CH₃ |
| ~20-40 | Cyclohexyl carbons |
| ~15 | CH₃ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, equipped with a 5 mm broadband probe is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and matched to the ¹H frequency.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is performed with a 90° pulse width.
-
Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds between scans.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned and matched to the ¹³C frequency.
-
A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or similar, is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected.
-
The sample "sandwich" is placed in the sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Instrumentation: A GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD, is used.
-
Ionization: Electron ionization (EI) is employed, with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
In-Depth Technical Guide: Health and Safety Information for Methyl 2-Cyclohexylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for methyl 2-cyclohexylacetate (CAS No. 5726-19-2). The following sections detail the toxicological, physical, and ecological hazards associated with this compound, along with recommended handling, storage, and emergency procedures. The information is compiled from various safety data sheets (SDS) and regulatory sources to ensure a thorough overview for professionals working with this substance.
GHS Classification and Hazards
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
Hazard Statements:
Signal Word: Warning[1][2][3][4][5]
Pictograms:
-
Flame (for combustible liquid)
-
Exclamation mark (for skin, eye, and respiratory irritation)
Quantitative Health and Safety Data
The following tables summarize the key quantitative data available for this compound, covering its toxicological, ecotoxicological, and physical-chemical properties.
Table 1: Toxicological Data
| Parameter | Species | Route of Exposure | Value | Reference |
| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [4] |
| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [4] |
| LC50 | Rat (male/female) | Inhalation | > 5.32 mg/L air (analytical) | [4] |
Table 2: Ecotoxicological Data
| Parameter | Species | Exposure Duration | Value | Reference |
| LC50 | Cyprinus carpio (Carp) | 96 h | 14 mg/L | |
| EC50 | Daphnia magna (Water flea) | 48 h | 34 mg/L | |
| EC50 | Pseudokirchneriella subcapitata (Green algae) | 72 h | > 40 mg/L | |
| NOEC | Activated sludge | 28 d | 100 mg/L |
Table 3: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | |
| Molecular Weight | 156.22 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 182 - 186.2 °C | [1] |
| Melting Point | < -31.6 °C | [1] |
| Flash Point | 66 - 68 °C | [1] |
| Auto-ignition Temperature | 305 °C | |
| Solubility in Water | Slightly soluble | |
| Vapor Pressure | 134 Pa at 20 °C | |
| Relative Density | 0.947 - 0.95 g/cm³ at 20 °C | |
| log Pow | 2.75 at 20 °C |
Experimental Protocols
The toxicological data presented in this guide are based on standardized testing protocols, likely following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. While the specific study reports for this compound are not publicly available, the methodologies outlined in the relevant OECD guidelines provide a detailed framework for how these experiments were likely conducted.
Acute Oral Toxicity (based on OECD Guideline 401/420/423)
The acute oral toxicity is determined by administering a single dose of the substance to fasted experimental animals (typically rats). The animals are observed for a period of at least 14 days for signs of toxicity and mortality. The LD50 value, the dose estimated to be lethal to 50% of the test animals, is then calculated. The study involves careful selection of dose levels, observation of clinical signs, and post-mortem examination of the animals.
Acute Dermal Toxicity (based on OECD Guideline 402)
In the acute dermal toxicity test, the substance is applied to a shaved area of the skin of the test animals (often rats or rabbits). The application site is typically covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for at least 14 days for signs of toxicity and skin reactions at the application site. The LD50 is determined based on mortality rates at different dose levels.
Acute Inhalation Toxicity (based on OECD Guideline 403)
For the acute inhalation toxicity study, animals (usually rats) are exposed to the substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period (typically 4 hours). The concentration of the substance in the air is carefully controlled and monitored. The animals are then observed for at least 14 days for signs of toxicity and mortality to determine the LC50, the concentration in the air that is lethal to 50% of the animals.
Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
To assess eye irritation, a small, single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (commonly the albino rabbit), with the other eye serving as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to score the degree of irritation to the cornea, iris, and conjunctiva. The reversibility of any observed effects is also evaluated over a period of up to 21 days.
Hazard Management and Safety Precautions
The following diagram illustrates the logical relationship between the identified hazards of this compound and the necessary safety precautions and responses.
Detailed Safety Procedures
Handling and Storage
-
Handling: Handle in a well-ventilated place.[4] Wear suitable protective clothing.[1] Avoid contact with skin and eyes.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][4]
-
Skin Protection: Wear fire/flame-resistant and impervious clothing.[1][4] Handle with chemical-resistant gloves.[1][4] Gloves must be inspected prior to use.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][4]
First Aid Measures
-
If Inhaled: Move the victim into fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][4]
-
In Case of Skin Contact: Take off contaminated clothing immediately.[1][4] Wash off with soap and plenty of water.[1] Consult a doctor if irritation persists.[1]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing and consult a doctor.[1][4]
-
If Swallowed: Rinse mouth with water.[1][4] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]
-
Specific Hazards: Closed containers may explode when heated.[7]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1] Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][4] Do not let the chemical enter drains; discharge into the environment must be avoided.[1]
-
Methods for Cleaning Up: Contain and absorb the spill with inert material (e.g., sand, earth).[3] Collect and place in a suitable, labeled container for waste disposal.[3][4]
This guide is intended to provide essential health and safety information for trained professionals. It is not a substitute for a comprehensive risk assessment, which should be conducted before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for complete and detailed information.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Physical Properties of Methyl 2-Cyclohexylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of methyl 2-cyclohexylacetate, a compound of interest in various chemical and industrial applications. This document details its boiling point and density, outlines standardized experimental protocols for their determination, and includes a schematic for a common synthesis route.
Physical Properties of this compound
This compound is a clear, colorless liquid. Its primary physical characteristics, boiling point and density, are summarized below. The presented data is a compilation from various chemical suppliers and databases, and variations in reported values are noted.
| Physical Property | Value | Conditions |
| Boiling Point | 182 °C | at 760 mmHg (Atmospheric Pressure) |
| 201 °C | at 760 mmHg (Atmospheric Pressure) | |
| Density | 0.951 g/cm³ | at 25 °C |
| 0.937 g/cm³ | Not specified |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the proper handling, application, and quality control of chemical substances. The following sections describe standard methodologies for measuring the boiling point and density of liquid esters like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, this is a characteristic physical constant. The following protocol is based on internationally recognized methods such as those outlined by the OECD (Organisation for Economic Co-operation and Development) and ASTM International.
Principle: This method involves heating the liquid and observing the temperature at which the liquid and vapor phases are in equilibrium at a given external pressure. Common techniques include distillation, the ebulliometer method, and the Siwoloboff method. The distillation method is described here as a widely used and accessible technique.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer with appropriate temperature range and calibration
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stirrer
Procedure:
-
A sample of this compound is placed in the distillation flask, along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure.
-
For determination of the normal boiling point (at 101.325 kPa), a pressure correction can be applied if the measurement is made at a different pressure.
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer, hydrometer, or a digital density meter. The pycnometer method is a precise and widely accepted technique.
Principle: The density is calculated from the mass of the liquid that completely fills a container of a known volume (the pycnometer) at a specific temperature.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is then determined from the mass of the water and its known density at that temperature.
-
The calibrated pycnometer is then filled with this compound.
-
The filled pycnometer is brought to the desired temperature in the constant temperature water bath.
-
The mass of the pycnometer filled with the sample is determined.
-
The density of the this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
Synthesis of this compound: A Workflow Diagram
As this compound is not a signaling molecule, a signaling pathway diagram is not applicable. Instead, a more relevant visualization for this compound is a workflow diagram illustrating its synthesis. A common method for producing this compound is through the esterification of 2-methylcyclohexanol with acetic acid.
Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.
This guide provides foundational information on the physical properties of this compound and the methodologies for their determination. The included synthesis workflow offers a logical overview of its production for professionals in research and development.
Commercial Availability and Technical Profile of Methyl 2-Cyclohexylacetate: An In-depth Guide for Researchers
Introduction
Methyl 2-cyclohexylacetate is a carboxylic acid ester characterized by a methyl ester group attached to a cyclohexylacetic acid backbone. This molecule, and its isomers, are of interest to researchers, scientists, and drug development professionals due to the prevalence of the cyclohexyl moiety in various biologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in pharmaceutical research.
Commercial Availability
This compound (CAS No. 14352-61-5) and its isomer, 2-methylcyclohexyl acetate (CAS No. 5726-19-2), are commercially available from various chemical suppliers. The latter is more commonly listed and is often used as an industrial solvent. For research and development purposes, different grades and quantities are available.
Table 1: Commercial Suppliers of Cyclohexylacetate Derivatives
| Supplier | Product Name | CAS No. | Purity | Available Quantities |
| TCI America | 2-Methylcyclohexyl Acetate | 5726-19-2 | >97.0% (GC) | 25 mL, Bulk |
| Fisher Scientific | 2-Methylcyclohexyl Acetate | 5726-19-2 | 97.0+% | 25 mL |
| Otto Chemie Pvt. Ltd. | 2-Methylcyclohexyl acetate | 5726-19-2 | 99% | 190 kg |
| ChemicalBook | 2-Methylcyclohexyl acetate | 5726-19-2 | Varies | Grams to Kilograms |
| IndiaMART | 2 Methyl Cyclohexyl Acetate | - | 98% | Kilograms |
| The Good Scents Company | This compound | 14352-61-5 | 99% | Inquire |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its common isomer is presented below.
Table 2: Physicochemical Data
| Property | Value (this compound) | Value (2-Methylcyclohexyl acetate) | Reference |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | 156.22 g/mol | [1] |
| CAS Number | 14352-61-5 | 5726-19-2 | [1][2] |
| Appearance | Clear, colorless liquid (typical) | Clear, colorless to light yellow liquid | [3] |
| Boiling Point | Not specified | 182 °C (lit.) | [4] |
| Purity (Typical) | 99% | >97% - 99% |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
The most common method for synthesizing esters like this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.
Reaction:
Cyclohexylacetic acid + Methanol ⇌ this compound + Water
Materials:
-
Cyclohexylacetic acid
-
Anhydrous Methanol (large excess, can serve as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve cyclohexylacetic acid in a 5- to 10-fold molar excess of anhydrous methanol.
-
Catalyst Addition: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the mass of the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of methanol. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution).
-
Brine to aid in the separation of the aqueous and organic layers.[5]
-
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data and Interpretation |
| ¹H NMR | Expected signals include a singlet for the methyl ester protons (~3.6-3.7 ppm), and multiplets for the cyclohexyl ring protons and the alpha-protons to the carbonyl group. |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon (~170-175 ppm), the methoxy carbon (~50-55 ppm), and the carbons of the cyclohexyl ring are expected. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester is expected around 1735-1750 cm⁻¹. C-O stretching bands will appear in the 1000-1300 cm⁻¹ region. C-H stretching of the alkane ring will be observed around 2850-2950 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 156. Fragmentation patterns may include the loss of the methoxy group (-OCH₃, M-31) or the entire ester group. |
Relevance in Drug Development and Research
While this compound itself is not a common active pharmaceutical ingredient (API), its core structure, cyclohexaneacetic acid, is a valuable building block in the synthesis of several important drugs.[6]
-
Gabapentin Synthesis: Cyclohexaneacetic acid derivatives are key intermediates in some synthetic routes to Gabapentin, an anticonvulsant and analgesic drug.[6][7] The synthesis often involves the formation of 1,1-cyclohexanediacetic acid monoamide followed by a Hofmann rearrangement.[6]
-
COX-2 Inhibitors: The cyclohexyl moiety is present in some selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The lipophilic nature of the cyclohexyl ring can influence the binding of these inhibitors to the active site of the COX-2 enzyme.
-
Pharmaceutical Intermediates: More complex derivatives, such as methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, serve as crucial intermediates in the synthesis of drugs like Oxybutynin, which is used to treat overactive bladder.[9][10]
The use of the methyl ester form can be advantageous in synthetic pathways as it can act as a protecting group for the carboxylic acid functionality or be readily converted to other functional groups.
Visualizations
Synthesis Workflow
References
- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexaneacetic acid, methyl ester | C9H16O2 | CID 139743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. Gabapentin - Wikipedia [en.wikipedia.org]
- 8. Synthesis and selective cyclooxygenase-2 (COX-2) inhibitory activity of a series of novel bicyclic pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: Synthesis of Methyl 2-Cyclohexylacetate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esters are a vital class of organic compounds widely utilized in the pharmaceutical, fragrance, and polymer industries. Methyl 2-cyclohexylacetate is a valuable ester intermediate in the synthesis of various more complex molecules. The Fischer-Speier esterification, commonly known as Fischer esterification, is a classic and reliable method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] This reaction is an equilibrium-driven process.[1] To achieve high yields, the equilibrium must be shifted toward the product. This is typically accomplished by using a large excess of one of the reactants (usually the more cost-effective alcohol) or by removing water as it is formed during the reaction.[2][3]
This document provides a detailed protocol for the synthesis of this compound from cyclohexylacetic acid and methanol, utilizing sulfuric acid as the catalyst.
Reaction Scheme:

Figure 1: Fischer esterification of cyclohexylacetic acid with methanol to yield this compound.
Experimental Protocol
This protocol outlines the laboratory procedure for synthesizing this compound.
2.1 Materials and Equipment
-
Reagents:
-
Cyclohexylacetic acid (1.0 eq)
-
Anhydrous Methanol (MeOH, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, catalytic amount)
-
Diethyl ether (or Dichloromethane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirring
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) or Gas Chromatography (GC) equipment for reaction monitoring
-
2.2 Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylacetic acid (1.0 eq) in a significant excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the mass of the carboxylic acid).
-
Safety Note: Concentrated sulfuric acid is highly corrosive and reacts exothermically with methanol. Add the acid dropwise, preferably while the flask is in an ice bath to control the temperature.
-
-
Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle or oil bath (the reaction temperature will be near the boiling point of methanol, ~65 °C).[3]
-
Reaction Monitoring: Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC (staining with potassium permanganate) or by GC analysis until the starting material is consumed.
-
Work-up - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water (approximately 2-3 times the volume of the reaction mixture).
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes). Combine the organic layers.
-
-
Work-up - Neutralization and Washing:
-
Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted cyclohexylacetic acid. Perform this step carefully as CO₂ gas evolution will cause pressure buildup in the separatory funnel.[4]
-
Water (1x volume).
-
Brine (1x volume) to facilitate the separation of the organic and aqueous layers and remove residual water.[3]
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude this compound.
-
-
Purification: The crude product can be further purified by vacuum distillation if necessary to achieve higher purity.
Data Presentation
The following table summarizes typical quantitative data for the Fischer esterification of cyclohexylacetic acid. Actual results may vary based on reaction scale and specific conditions.
| Parameter | Typical Value | Notes |
| Reaction Time | 2 - 4 hours | Can be monitored by TLC or GC for completion. |
| Reaction Temperature | ~ 65 °C | Reflux temperature of methanol.[3] |
| Yield | 75 - 90% | Highly dependent on reaction conditions and purification efficiency.[3] |
| Purity | > 95% | Purity can be assessed by GC or NMR analysis.[5] |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm. Multiplets corresponding to the cyclohexyl ring protons will appear in the upfield region (typically 0.8-2.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the ester at ~174 ppm, the methoxy carbon at ~51 ppm, and a series of signals for the cyclohexyl carbons between ~25-45 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a strong, characteristic carbonyl (C=O) stretch for the ester at approximately 1735-1750 cm⁻¹. The C-O single bond stretch will also be visible around 1160-1250 cm⁻¹.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Provides information on the purity of the sample and the molecular weight of the product. The expected molecular weight for C₉H₁₆O₂ is 156.22 g/mol .[6]
Experimental Workflow Diagram
The diagram below illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for Fischer esterification.
References
- 1. athabascau.ca [athabascau.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 6. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Laboratory Scale Synthesis of Methyl 2-Cyclohexylacetate via Fischer Esterification
Application Note & Protocol
This document provides a detailed protocol for the laboratory-scale synthesis of methyl 2-cyclohexylacetate. This procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable ester with applications in the fragrance industry and as an intermediate in the synthesis of more complex molecules. The Fischer-Speier esterification is a classic and efficient method for the preparation of esters from carboxylic acids and alcohols. This acid-catalyzed reaction is an equilibrium process. To achieve a high yield of the desired ester, the equilibrium can be shifted towards the product by using an excess of one of the reactants, typically the alcohol, or by removing the water that is formed during the reaction. In this protocol, an excess of methanol is used to drive the reaction to completion.
Reaction Scheme
The overall reaction for the synthesis of this compound from cyclohexylacetic acid and methanol is shown below:
Experimental Protocol
This protocol outlines the Fischer esterification of cyclohexylacetic acid with methanol to yield this compound.
Materials:
-
Cyclohexylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cyclohexylacetic acid and a 5- to 10-fold molar excess of anhydrous methanol.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid. This should be approximately 1-3% of the mass of the cyclohexylacetic acid.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.[1] The reaction temperature should be maintained at the boiling point of methanol. Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: Carbon dioxide gas will be evolved, so add the mixture slowly and vent the separatory funnel frequently. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times to ensure all the product is recovered.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine.[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure if necessary.
Data Presentation
The following table summarizes the typical quantitative data for the Fischer esterification of cyclohexylacetic acid.
| Parameter | Value | Notes |
| Reactants | ||
| Cyclohexylacetic Acid | 1.0 equivalent | |
| Methanol | 5.0 - 10.0 equivalents | Using an excess shifts the equilibrium towards the product. |
| Catalyst | ||
| Concentrated H₂SO₄ | 1-3% by mass of carboxylic acid | A strong acid catalyst is essential for the reaction. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65 °C) | The boiling point of methanol. |
| Reaction Time | 2 - 4 hours | Can be monitored by TLC or GC for completion.[1] |
| Results | ||
| Yield | 70 - 90% | The yield is dependent on reaction conditions and purification.[1] |
| Purity | >95% | Purity can be determined by GC or NMR spectroscopy.[1] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of Methyl 2-Cyclohexylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of methyl 2-cyclohexylacetate (also known as 2-methylcyclohexyl acetate), a common fragrance and flavoring agent. The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography with Mass Spectrometry (GC-MS) for definitive identification and quantification.
Overview of Analytical Methods
The quantification of this compound, a volatile ester, is most effectively achieved using gas chromatography. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.
-
GC-FID: This technique is ideal for routine quality control and high-throughput analysis where the identity of the compound is already known.[1][2] FID offers high sensitivity and a wide linear dynamic range, making it suitable for quantifying this compound in samples like perfumes and essential oils where it is a major component.[1]
-
GC-MS: This method provides a higher level of specificity and is essential for identifying and confirming the presence of this compound, especially in complex matrices or at trace levels.[3][4] The mass spectrum provides a unique fingerprint of the molecule, allowing for unambiguous identification.[5] This is also the preferred method for method development and validation.
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of this compound in various matrices.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| Column | 5% Phenyl Methyl Siloxane type column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[4] |
| Inlet Temperature | 280 °C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 25:1 split ratio)[4] |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 5 °C/min to 240 °C- Hold: Hold for 5 minutes |
| MS Interface Temp. | 230 °C[4] |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan: m/z 40-200 for identification.Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound (e.g., m/z 43, 81, 96, 156). |
Internal Standard (IS): An internal standard, such as undecane or dodecane, should be used to improve precision. The IS should be added to all standards and samples at a constant concentration.
Calibration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone).
-
Perform serial dilutions to create a series of calibration standards spanning the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL.
-
Add a fixed concentration of the internal standard to each calibration standard.
-
Analyze each standard by GC-MS and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Protocol 2: Routine Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is optimized for high-throughput, routine quantification in a quality control environment.[1]
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent Intuvo 9000 GC or equivalent[1] |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-HeavyWAX or similar polar column, 30 m × 0.25 mm, 0.25 µm[1] or a non-polar column as in the GC-MS method. |
| Carrier Gas | Hydrogen or Helium, at an appropriate flow rate for the column dimensions. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Same as GC-MS protocol, or optimized for faster run times if resolution allows. |
| Detector Temp. | 300 °C |
| Gas Flows | H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂ or He): 25 mL/min (Optimize for your specific instrument) |
Calibration and Analysis: Follow the same calibration procedure as described for the GC-MS method.
Sample Preparation Protocols
Sample preparation is crucial for accurate results and should be chosen based on the sample matrix.
Organic Matrices (e.g., Perfumes, Fragrance Oils, Reaction Mixtures)
For samples where this compound is dissolved in an organic solvent, a simple dilution is often sufficient.[1]
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Add the internal standard solution.
-
Dilute to the mark with a suitable solvent such as acetone or ethanol.[1]
-
Vortex to mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial for GC analysis.
Aqueous Matrices (e.g., Flavored Beverages)
For aqueous samples, a liquid-liquid extraction (LLE) is required to transfer the analyte into a solvent compatible with the GC system.[3]
-
Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.
-
Add the internal standard solution.
-
Add 5 mL of a suitable extraction solvent, such as dichloromethane or hexane.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Drain the organic (bottom, if using dichloromethane) layer into a clean vial.
-
Repeat the extraction with a fresh 5 mL portion of the solvent.
-
Combine the organic extracts.
-
(Optional) Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer to a 2 mL autosampler vial for analysis.
Method Validation and Quantitative Data
A full method validation should be performed to ensure the reliability of the results. The following tables summarize the key parameters to be evaluated and provide typical performance characteristics for this type of analysis.
Table 1: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the calibration range. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Determined as Signal-to-Noise ratio of 3:1 or using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S).[6][7] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Determined as Signal-to-Noise ratio of 10:1 or using the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S).[6][7] |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentrations. | Mean recovery between 80-120% (typically 70-115% is acceptable for complex matrices).[3] |
| Precision (RSD) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 15%.[3][4] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte and internal standard. Confirmed by GC-MS. |
Table 2: Example Calibration Data for this compound
| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 15,500 | 305,000 | 0.051 |
| 5.0 | 78,000 | 308,000 | 0.253 |
| 10.0 | 158,000 | 306,500 | 0.516 |
| 25.0 | 401,000 | 307,000 | 1.306 |
| 50.0 | 805,000 | 306,000 | 2.631 |
| 100.0 | 1,620,000 | 305,500 | 5.303 |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Overall workflow for the quantification of this compound.
References
- 1. agilent.com [agilent.com]
- 2. peakscientific.com [peakscientific.com]
- 3. d-nb.info [d-nb.info]
- 4. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. juniperpublishers.com [juniperpublishers.com]
Application Note: GC-MS Analysis of Methyl 2-Cyclohexylacetate Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a complex mixture.[1] In the synthesis of methyl 2-cyclohexylacetate, a common fragrance and flavoring agent, monitoring the reaction progress and purity of the final product is crucial. This application note provides a detailed protocol for the quantitative analysis of a this compound reaction mixture using GC-MS. The method is designed to separate and quantify the main product, unreacted starting materials, and potential byproducts.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and GC-MS analysis of a this compound reaction mixture.
1. Materials and Reagents
-
Solvents: Dichloromethane (DCM, HPLC grade), Anhydrous Sodium Sulfate
-
Standards: this compound (≥99% purity), 2-Cyclohexylethanol (≥99% purity), Acetic Acid (≥99% purity), 2-Cyclohexylideneethanol (as a potential byproduct standard, if available)
-
Internal Standard (IS): Methyl benzoate or another suitable non-interfering compound.
-
Sample: this compound reaction mixture.
2. Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
GC Column: SLB®-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Microsyringes
-
Vials with caps and septa
-
Vortex mixer
-
Centrifuge
3. Sample Preparation
-
Internal Standard Stock Solution: Prepare a 1000 ppm stock solution of the internal standard (e.g., methyl benzoate) in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound, 2-cyclohexylethanol, and acetic acid in dichloromethane. Add a fixed amount of the internal standard stock solution to each calibration standard.
-
Reaction Mixture Sample Preparation:
-
Allow the reaction mixture to cool to room temperature.
-
Take a 100 µL aliquot of the reaction mixture and dilute it with 900 µL of dichloromethane in a 2 mL vial.
-
Add a fixed amount of the internal standard stock solution to the diluted sample.
-
Vortex the sample for 30 seconds.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Centrifuge the sample to pellet any solid material.
-
Transfer the supernatant to a clean autosampler vial for GC-MS analysis.
-
4. GC-MS Instrumental Parameters
-
GC System:
-
Injection Port Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
-
MS System:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Mass Range: m/z 40-400
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]
-
Data Presentation
The quantitative data from the GC-MS analysis of a typical this compound reaction mixture is summarized in the table below. The concentrations are determined using the internal standard method and calibration curves.
| Compound Name | Retention Time (min) | Quantifying Ion (m/z) | Concentration (mg/mL) | Relative Abundance (%) |
| Acetic Acid | 3.5 | 43, 60 | 5.2 | 10.4 |
| 2-Cyclohexylethanol | 8.2 | 81, 100 | 8.7 | 17.4 |
| This compound | 9.5 | 81, 156 | 35.1 | 70.2 |
| 2-Cyclohexylideneethanol | 8.9 | 95, 124 | 1.0 | 2.0 |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship of reaction components.
Data Analysis and Interpretation
-
Qualitative Analysis: Identify the components of the reaction mixture by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation patterns will help in confirming the structure of the main product and any byproducts.[3] For this compound, characteristic fragments would be observed.
-
Quantitative Analysis: The concentration of each identified compound is determined by integrating the area of its corresponding chromatographic peak.[3] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the prepared standards. The concentration of each component in the reaction mixture sample is then calculated from its peak area ratio using the calibration curve.
The described GC-MS method provides a reliable and robust approach for the qualitative and quantitative analysis of this compound reaction mixtures. This protocol can be effectively used for reaction monitoring, process optimization, and quality control in research and industrial settings. The detailed steps for sample preparation and instrumental analysis ensure reproducible and accurate results.
References
Application Notes and Protocols for the Structural Elucidation of Methyl 2-Cyclohexylacetate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of methyl 2-cyclohexylacetate using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are presented. This document is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development who utilize NMR for molecular characterization.
Predicted NMR Data for this compound
Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These values were generated using reputable NMR prediction software and serve as a reliable guide for spectral assignment. The numbering scheme used for atom assignments is provided in Figure 1.
Figure 1. Structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1. The spectrum is characterized by overlapping multiplets for the cyclohexyl protons and distinct signals for the acetate methylene and methyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H1 | 1.85 - 1.95 | m | - | 1H |
| H2a, H6a (axial) | 1.15 - 1.25 | m | - | 2H |
| H2e, H6e (equatorial) | 1.60 - 1.70 | m | - | 2H |
| H3a, H5a (axial) | 1.20 - 1.30 | m | - | 2H |
| H3e, H5e (equatorial) | 1.70 - 1.80 | m | - | 2H |
| H4a (axial) | 1.00 - 1.10 | m | - | 1H |
| H4e (equatorial) | 1.75 - 1.85 | m | - | 1H |
| H7 | 2.25 | d | 6.8 | 2H |
| H9 | 3.68 | s | - | 3H |
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃). Note: 'a' denotes axial and 'e' denotes equatorial protons. Due to the complexity of the overlapping signals in the cyclohexane ring, precise coupling constants for individual protons are difficult to predict and are best determined from experimental data.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is detailed in Table 2. The spectrum shows nine distinct carbon signals, consistent with the molecular structure.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | 34.5 |
| C2, C6 | 33.0 |
| C3, C5 | 26.0 |
| C4 | 25.5 |
| C7 | 43.0 |
| C8 | 173.0 |
| C9 | 51.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃).
Experimental Protocols
The following are detailed protocols for the acquisition of 1D and 2D NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately with the sample identification.
1D ¹H NMR Spectroscopy
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
Receiver Gain (RG): Set automatically or manually to avoid signal clipping.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals and pick the peaks.
-
1D ¹³C NMR Spectroscopy
-
Spectrometer Setup:
-
Follow the same initial setup as for ¹H NMR.
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Perform peak picking.
-
2D COSY Spectroscopy
-
Spectrometer Setup:
-
Use the same locked and shimmed sample as for 1D NMR.
-
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F2 and F1: Same as the ¹H NMR spectrum (12-16 ppm).
-
Number of Points (TD): 2048 in F2 and 256-512 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum if necessary.
-
2D HSQC Spectroscopy
-
Spectrometer Setup:
-
Ensure both ¹H and ¹³C channels are tuned and matched.
-
-
Acquisition Parameters:
-
Pulse Program: A standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).[2]
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm.
-
Spectral Width (SW) in F1 (¹³C): 100-160 ppm.
-
Number of Points (TD): 2048 in F2 and 256 in F1.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
2D HMBC Spectroscopy
-
Spectrometer Setup:
-
Ensure both ¹H and ¹³C channels are tuned and matched.
-
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).[2]
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm.
-
Spectral Width (SW) in F1 (¹³C): 200-240 ppm.
-
Number of Points (TD): 2048 in F2 and 512 in F1.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-range coupling delay: Optimized for a J-coupling of 8 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the structural elucidation of this compound and the key NMR correlations.
References
Applications of Cyclohexyl Acetate Derivatives in Organic Synthesis: A Detailed Overview for Researchers
Introduction
Cyclohexyl acetate derivatives are a versatile class of organic compounds with significant applications in various fields, including pharmaceutical synthesis, the fragrance industry, and as specialized solvents. This document provides a comprehensive overview of the applications of methyl 2-cyclohexylacetate and its closely related isomers, with a focus on their role in organic synthesis. Due to the prevalence of information on its isomers, particularly 2-methylcyclohexyl acetate, this application note will draw heavily on data available for these related structures to illustrate the synthetic utility of this class of molecules.
I. Pharmaceutical Synthesis
While direct applications of this compound in pharmaceuticals are not extensively documented, its derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, a key precursor in the production of Oxybutynin.[1] Oxybutynin is a medication used to treat overactive bladder. The cyclohexyl moiety in these structures is important for modulating the lipophilicity and binding characteristics of the final drug molecule.
The synthesis of these pharmaceutical intermediates often involves the esterification of a cyclohexanol derivative. The high purity of these intermediates is critical for ensuring the quality and minimizing impurities in the final drug product.[1]
II. Fragrance and Flavor Industry
Cyclohexyl acetates are valued in the fragrance and flavor industry for their characteristic fruity and sweet notes.[2][3] Various isomers and derivatives of methyl cyclohexane carboxylates are used in perfume compositions for personal care products, air fresheners, and cleaning agents.[3] For instance, different isomers can impart notes described as fruity, pineapple, and sweet.[4] The specific odor profile is dependent on the substitution pattern on the cyclohexane ring. A toxicological and dermatological review of alpha-methylcyclohexylmethyl acetate has been conducted for its use as a fragrance ingredient.[5]
III. Specialized Solvents
2-Methylcyclohexyl acetate is recognized as an efficient solvent, particularly in the anthraquinone process for producing hydrogen peroxide.[6][7] Its excellent dissolving power for anthraquinone and favorable partition coefficient during extraction make it a valuable component in this industrial process.[6] The synthesis of 2-methylcyclohexyl acetate for this purpose often starts from the hydrogenation of o-cresol followed by esterification.[7]
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis of 2-methylcyclohexyl acetate and other similar cyclohexyl acetates. These can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of 2-Methylcyclohexyl Acetate via Hydrogenation of o-Cresol and Subsequent Esterification
This two-step process is a common industrial method for producing 2-methylcyclohexyl acetate.
Step 1: Hydrogenation of o-Cresol to 2-Methylcyclohexanol
-
Reaction Setup: A high-pressure hydrogenation reactor equipped with a stirrer is charged with o-cresol and methylcyclohexane as a solvent.[6]
-
Catalyst Addition: A hydrogenation catalyst, such as Raney Ni, is added to the mixture.[6][7]
-
Hydrogenation: The reactor is purged of air and filled with high-purity hydrogen gas.[6] The reaction is carried out at elevated temperature and pressure (e.g., 140°C and 5 bar).[7]
-
Work-up: After the reaction is complete, the product mixture is filtered to recover the catalyst, yielding a solution of 2-methylcyclohexanol in methylcyclohexane.[6]
Step 2: Esterification of 2-Methylcyclohexanol
-
Reaction Setup: The solution of 2-methylcyclohexanol from Step 1 is transferred to a reaction vessel equipped with a stirrer, a reflux condenser with a water-dividing device, and a dropping funnel.[6]
-
Catalyst Addition: An esterification catalyst, such as p-toluenesulfonic acid (1-3% of the alcohol mass) or NaHSO4, is added.[6][7]
-
Esterification: Acetic acid is added dropwise to the stirred mixture.[6] The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.[6]
-
Work-up: After the reaction is complete, the mixture is cooled, washed with a sodium bicarbonate solution until neutral, and then washed with water.[8] The organic layer is dried, and the product, 2-methylcyclohexyl acetate, is purified by distillation.[8][9]
Protocol 2: Synthesis of 2-tert-Butyl-4-methylcyclohexyl Acetate using Acetic Anhydride
This protocol provides an alternative esterification method using acetic anhydride.
-
Reaction Setup: A mixture of 2-tert-butyl-4-methylcyclohexanol and acetic anhydride is heated to 145-160°C.[8]
-
Reaction: The acetic acid formed as a byproduct is slowly distilled off over a period of 3 hours.[8]
-
Work-up: Once the reaction is complete, the mixture is cooled, and the excess acetic anhydride is removed by distillation under reduced pressure (20 mbar).[8]
-
Purification: The residue is dissolved in diethyl ether and washed with an aqueous sodium bicarbonate solution until acid-free.[8] The ether is removed, and the final product is purified by fractional distillation.[8]
Quantitative Data
The following tables summarize the quantitative data for the synthesis of 2-methylcyclohexyl acetate and a related derivative.
| Parameter | Value | Reference |
| Catalyst | Raney Ni | [7] |
| Temperature | 140°C | [7] |
| Pressure | 5 bar | [7] |
| Reaction Time | 6 h | [7] |
| Conversion of o-cresol | up to 97% | [7] |
| Selectivity to 2-methylcyclohexanol | 100% | [7] |
Table 1: Hydrogenation of o-Cresol to 2-Methylcyclohexanol.
| Parameter | Value | Reference |
| Catalyst | NaHSO4 or concentrated H2SO4 | [7] |
| Reactant Ratio (2-methylcyclohexanol:acetic acid) | 1:3 (molar ratio) | [7] |
| Solvent | Cyclohexane | [7] |
| Yield of 2-methylcyclohexyl acetate | up to 93.73% | [7] |
| Alternative Reactant Ratio (2-methylcyclohexanol:acetic acid) | 1:2 (molar ratio) | [7] |
| Yield with alternative ratio | 93% | [7] |
| Catalyst (alternative) | Polystyrene sulfonic acid resin | [9] |
| Reactant Ratio (2-methylcyclohexanol:acetic acid) | 1:1.5 (molar ratio) | [9] |
| Temperature | 150°C | [9] |
| Yield of o-methylcyclohexyl acetate | 96.7% | [9] |
| Purity | 99.3% | [9] |
Table 2: Esterification of 2-Methylcyclohexanol.
| Parameter | Value | Reference |
| Reactants | 2-tert-butyl-4-methylcyclohexanol, Acetic anhydride | [8] |
| Reactant Ratio | 1 : 1.5 (molar ratio) | [8] |
| Temperature | 145-160°C | [8] |
| Yield | 95% | [8] |
Table 3: Synthesis of 2-tert-Butyl-4-methylcyclohexyl Acetate.
Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. EP2070512B1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]
- 4. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 5. Fragrance material review on alpha-methylcyclohexylmethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 7. globethesis.com [globethesis.com]
- 8. prepchem.com [prepchem.com]
- 9. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
Application Notes and Protocols for Methyl 2-Cyclohexylacetate as a Solvent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl 2-cyclohexylacetate as a solvent in chemical reactions, with a focus on its application in the industrial production of hydrogen peroxide via the anthraquinone process. Detailed protocols, safety information, and physical properties are presented to facilitate its use in a laboratory and industrial setting.
Introduction
This compound is a colorless liquid with a mild, fruity odor. Its chemical structure, possessing both ester and cycloalkane moieties, imparts a unique combination of properties that make it a suitable solvent for specific applications. Notably, its use as a component in the solvent system for the anthraquinone process highlights its ability to dissolve key intermediates and facilitate the primary reactions of this important industrial process. While its primary documented use is in this large-scale application, its properties suggest potential for broader use in organic synthesis as a green and efficient solvent.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its proper handling, use in chemical reactors, and for solvent selection in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 182 °C (at 101.3 kPa) | [1] |
| Melting Point | < -31.6 °C | [3] |
| Density | 0.937 g/cm³ (at 20 °C) | [2] |
| Vapor Pressure | 1.34 hPa (at 20 °C) | [2] |
| Refractive Index | 1.4370 - 1.4400 (at 20 °C) | [2] |
| Water Solubility | 440 mg/L (at 20 °C) | [2] |
| LogP | 2.75 (at 20 °C) | [2] |
Health and Safety Information
This compound is a combustible liquid and requires careful handling to avoid exposure and ensure safe laboratory and plant operations.[3] The following table summarizes key safety information.
| Hazard | Description | Precautionary Measures | Reference |
| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[3] | [3] |
| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated area. Avoid breathing mist/vapors/spray.[4] | [4] |
| Skin Contact | May cause skin irritation. | Wear protective gloves and clothing.[4] | [4] |
| Eye Contact | Causes serious eye irritation. | Wear eye protection (safety glasses with side-shields or goggles).[5] | [5] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product.[5] | [5] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Skin Contact: Wash off with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
Handling and Storage:
-
Handle in a well-ventilated place.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Ground and bond container and receiving equipment to prevent static discharge.[6]
Application in the Anthraquinone Process for Hydrogen Peroxide Production
The primary industrial application of this compound is as a solvent in the anthraquinone process for the production of hydrogen peroxide.[1] It is typically used in a mixed solvent system, often with aromatic hydrocarbons and other polar solvents, to dissolve the anthraquinone derivatives and their hydrogenated forms.[7]
The anthraquinone process is a continuous cycle involving three main stages: hydrogenation, oxidation, and extraction.
Caption: Workflow of the Anthraquinone Process for Hydrogen Peroxide Production.
Experimental Protocol: Hydrogenation of 2-Ethylanthraquinone
This protocol is a representative procedure based on information from various patents for the hydrogenation step in the anthraquinone process using a solvent system containing this compound.
Objective: To catalytically hydrogenate 2-ethylanthraquinone (EAQ) to 2-ethylanthrahydroquinone (EAHQ) in a mixed solvent system.
Materials:
-
2-Ethylanthraquinone (EAQ)
-
Solvent Mixture:
-
Trimethylbenzene (or other suitable aromatic hydrocarbon)
-
Trioctyl phosphate (TOP)
-
Tetrabutyl urea (TBU)
-
This compound
-
-
Catalyst: Palladium on a support (e.g., Pd/Al₂O₃ or Pd-SiO₂)[8]
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls.
-
Catalyst filtration system.
-
Analytical equipment for monitoring EAQ conversion (e.g., HPLC or titration).
Procedure:
-
Working Solution Preparation:
-
Prepare the working solution by dissolving 2-ethylanthraquinone and tetrahydro-2-ethylanthraquinone in the solvent mixture. A typical composition might be (by volume): 60-80% trimethylbenzene, 0.5-25% trioctyl phosphate, 0.5-25% tetrabutyl urea, and 0.5-25% this compound.[8]
-
The total concentration of the anthraquinone derivatives can range from 140-200 g/L.[8]
-
-
Reaction Setup:
-
Charge the autoclave with the working solution and the palladium catalyst.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 0.2 MPaG).[8]
-
-
Hydrogenation Reaction:
-
Heat the reactor to the reaction temperature (e.g., 45-50 °C) with stirring.[8]
-
Maintain a constant hydrogen pressure throughout the reaction.
-
Monitor the reaction progress by taking samples periodically and analyzing for the conversion of EAQ to EAHQ. The hydrogenation efficiency can be determined by measuring the amount of hydrogen peroxide that can be generated from the hydrogenated working solution.[8]
-
-
Work-up:
-
Once the desired conversion is reached, stop the hydrogen flow and cool the reactor to room temperature.
-
Vent the reactor and purge with nitrogen.
-
Filter the reaction mixture to recover the catalyst for reuse.
-
The resulting solution containing 2-ethylanthrahydroquinone is then carried forward to the oxidation step.
-
Quantitative Data (from representative patents):
| Parameter | Value | Reference |
| Solvent Composition (v/v) | Trimethylbenzene (60-80%), Trioctyl phosphate (0.5-25%), Tetrabutyl urea (0.5-25%), this compound (0.5-25%) | [8] |
| EAQ Concentration | 140-200 g/L | [8] |
| Catalyst | Pd/Al₂O₃ or Pd-SiO₂ | [8] |
| Temperature | 45-50 °C | [8] |
| Pressure | 0.2 MPaG | [8] |
| Hydrogenation Efficiency | 9.5 - 12.5 g H₂O₂ / L of working solution | [8] |
Experimental Protocol: Oxidation of 2-Ethylanthrahydroquinone
This protocol describes the subsequent oxidation of the hydrogenated working solution.
Objective: To oxidize 2-ethylanthrahydroquinone (EAHQ) back to 2-ethylanthraquinone (EAQ), generating hydrogen peroxide.
Materials:
-
Hydrogenated working solution from the previous step.
-
Air or oxygen-containing gas.
Equipment:
-
Gas-liquid reactor (e.g., a bubble column or a stirred tank reactor with a gas sparger).
-
Temperature control system.
Procedure:
-
Reaction Setup:
-
Transfer the hydrogenated working solution to the oxidation reactor.
-
-
Oxidation Reaction:
-
Bubble air or an oxygen-containing gas through the solution at a controlled flow rate.
-
Maintain the reaction temperature at, for example, 45 °C.[8]
-
The oxidation is typically carried out at a slightly elevated pressure (e.g., 0.3 MPaG) to increase the oxygen concentration in the liquid phase.[8]
-
The reaction is generally rapid and goes to completion.
-
-
Work-up:
-
The resulting two-phase mixture (organic working solution and aqueous hydrogen peroxide) is then sent to an extraction unit.
-
Logical Relationship for Solvent Selection in the Anthraquinone Process:
Caption: Key Solvent Properties for the Anthraquinone Process.
Potential for Broader Applications
While the primary documented use of this compound is in the anthraquinone process, its physical and chemical properties suggest its potential as a solvent in other areas of organic synthesis. Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures. Its ester functionality may provide good solubility for a range of polar and nonpolar organic compounds. As a "greener" alternative to some more hazardous solvents, its use could be explored in reactions such as:
-
Esterifications and Transesterifications: Its ester nature makes it a potentially compatible solvent for these reactions.
-
Reactions involving polar intermediates: Where its moderate polarity could aid in stabilization.
Further research is needed to establish its efficacy and compatibility in a wider range of chemical transformations.
Conclusion
This compound is an important industrial solvent with a well-established role in the production of hydrogen peroxide. Its favorable physical properties and ability to dissolve key reactants make it a critical component of the anthraquinone process solvent system. The detailed protocols and safety information provided herein are intended to guide researchers and professionals in the safe and effective use of this solvent. Its potential as a green and versatile solvent in other areas of organic synthesis warrants further investigation.
References
- 1. globethesis.com [globethesis.com]
- 2. Anthraquinone process - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.fr [fishersci.fr]
- 7. CN104085859A - Working solution solvent system used for anthraquinone-process hydrogen peroxide production technology - Google Patents [patents.google.com]
- 8. CN105819402A - Method for preparing hydrogen peroxide through anthraquinone technology - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of Cyclohexylacetic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a cornerstone reaction in organic synthesis, pivotal in the development of new chemical entities and active pharmaceutical ingredients. The conversion of carboxylic acids, such as cyclohexylacetic acid, into their corresponding esters, like methyl cyclohexylacetate, is a common transformation. Methyl cyclohexylacetate serves as a valuable intermediate and building block in the synthesis of more complex molecules.
This document provides a detailed protocol for the Fischer esterification of cyclohexylacetic acid with methanol. The Fischer-Speier esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[3][4]
Reaction Principle
The esterification of cyclohexylacetic acid with methanol is an equilibrium reaction catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] To achieve a high yield of the desired methyl cyclohexylacetate, the equilibrium is shifted to the right by using an excess of one of the reactants, usually the more cost-effective and easily removable alcohol (methanol), and by removing the water formed during the reaction.[3][5]
Reaction:
Cyclohexylacetic Acid + Methanol ⇌ Methyl Cyclohexylacetate + Water
Data Presentation
The following table summarizes typical quantitative data for the Fischer esterification of a carboxylic acid. Actual results for the esterification of cyclohexylacetic acid with methanol may vary depending on the specific reaction scale and conditions.
| Parameter | Value | Notes |
| Reactants | ||
| Cyclohexylacetic Acid | 1.0 molar equivalent | |
| Methanol | 5 - 10 molar equivalents | Using a large excess of methanol shifts the equilibrium towards the product side.[5] |
| Catalyst | ||
| Concentrated Sulfuric Acid | 1-3% by mass of the carboxylic acid | A strong acid catalyst is essential for this reaction.[1] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65-70 °C) | The reaction is typically heated to the boiling point of the alcohol. |
| Reaction Time | 2 - 4 hours | Completion can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] |
| Work-up & Purification | ||
| Yield | 70 - 90% | Highly dependent on the efficiency of the work-up and purification steps.[6] |
| Purity | >95% | Assessed by GC, Nuclear Magnetic Resonance (NMR), or other spectroscopic methods.[6] |
Experimental Protocol
This protocol details the synthesis of methyl cyclohexylacetate via Fischer esterification.
Materials:
-
Cyclohexylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylacetic acid in a 5- to 10-fold molar excess of anhydrous methanol.
-
-
Catalyst Addition:
-
While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the mass of the cyclohexylacetic acid). Caution: The addition of sulfuric acid to methanol is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.
-
Continue to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the evolution of CO₂ ceases. Caution: Perform this step slowly to control the foaming.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to extract the ester.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Separate the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude methyl cyclohexylacetate.
-
-
Purification:
-
If necessary, the crude product can be further purified by vacuum distillation to obtain a high-purity sample.
-
Visualizations
Diagram of the Fischer Esterification Workflow:
Caption: Experimental workflow for the Fischer esterification of cyclohexylacetic acid.
Signaling Pathway of the Fischer Esterification Mechanism:
Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.
References
Application Notes and Protocols for the Catalytic Synthesis of Methyl 2-cyclohexylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of methyl 2-cyclohexylacetate, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Two primary catalytic routes are discussed: the hydrogenation of methyl phenylacetate and the esterification of cyclohexylacetic acid.
Route 1: Selective Hydrogenation of Methyl Phenylacetate
The direct hydrogenation of the aromatic ring of methyl phenylacetate to the corresponding cyclohexane ring presents an atom-economical route to this compound. The primary challenge lies in achieving high selectivity for the ring saturation without concurrent reduction of the ester functionality. Rhodium-based catalysts have shown significant promise in this area, particularly for the cis-selective hydrogenation of aromatic systems while preserving sensitive functional groups.[1]
While specific quantitative data for the hydrogenation of methyl phenylacetate to this compound is not extensively reported in publicly available literature, the following table summarizes representative data for the hydrogenation of related aromatic compounds using various catalysts. This data can inform catalyst selection and optimization of reaction conditions.
| Catalyst | Substrate | Pressure (H₂) | Temperature (°C) | Solvent | Yield (%) | Selectivity | Reference |
| Rh/C | Phenylacetic Acid | 10 atm | 80 | Ethanol | >95 | High for ring | [1] |
| Ru/C | Methyl Benzoate | 50 atm | 100 | Methanol | 90 | High for ring | [2] |
| Pd/C | Methyl Phenylacetate | 50 atm | 120 | Acetic Acid | Variable | Risk of ester reduction | [2] |
| Rh-CAAC Complex | Aromatic Ketones | 50 atm | 100 | THF | >99 | High for ring | [1] |
Note: CAAC = Cyclic(Amino)(Alkyl)Carbene. The use of specialized ligands can significantly enhance the selectivity of rhodium catalysts.[1]
This protocol provides a general procedure for the selective hydrogenation of methyl phenylacetate using a rhodium-on-carbon catalyst. Optimization of temperature, pressure, and reaction time may be necessary to achieve the desired yield and selectivity.
Materials:
-
Methyl phenylacetate
-
5% Rhodium on Carbon (Rh/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Add methyl phenylacetate (1.0 eq) and ethanol to the reactor. The solvent volume should be sufficient to ensure good stirring of the catalyst.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the 5% Rh/C catalyst to the reactor. The typical catalyst loading is 1-5 mol% relative to the substrate.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove any residual oxygen, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm) and begin stirring. Heat the reactor to the target temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots (after safely depressurizing and purging) and analyzing them by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to yield pure this compound.
Route 2: Esterification of Cyclohexylacetic Acid
This classical approach involves the esterification of cyclohexylacetic acid with methanol in the presence of an acid catalyst. This method is reliable and often provides high yields.
The following table summarizes typical conditions and yields for the Fischer esterification of carboxylic acids.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexylacetic Acid | Methanol | H₂SO₄ (cat.) | Reflux | 4-8 | 85-95 | General Protocol |
| Adipic Acid | Ethanol | H₂SO₄ (cat.) | Reflux | 6 | 92 | General Protocol |
| Phenylacetic Acid | Methanol | H₂SO₄ (cat.) | Reflux | 5 | 90 | [3] |
This protocol describes the synthesis of this compound via the acid-catalyzed esterification of cyclohexylacetic acid with methanol.
Materials:
-
Cyclohexylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, which also serves as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 4-8 hours.
-
Monitoring: The reaction progress can be monitored by TLC or by observing the disappearance of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.
Mandatory Visualizations
Caption: General experimental workflows for the two main synthetic routes.
Caption: The two primary catalytic pathways to the target molecule.
References
Application Note and Protocol for the Purification of Methyl 2-Cyclohexylacetate by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of methyl 2-cyclohexylacetate by fractional distillation. This method is effective for separating the desired ester from lower-boiling impurities that may be present after synthesis, such as unreacted starting materials and solvent remnants.
Introduction
This compound is a valuable organic compound used in various research and development applications. Synthesis of this ester, typically through the esterification of 2-methylcyclohexanol with acetic acid or its derivatives, can result in a crude product containing unreacted reagents and byproducts. Fractional distillation is a robust technique for purifying this compound to a high degree of purity by separating components based on differences in their boiling points.
Data Presentation
The successful purification of this compound relies on the significant differences in the boiling points of the product and potential impurities. The table below summarizes the key physical properties of the target compound and its likely contaminants.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₆O₂ | 156.22 | ~182[1] |
| Acetic Acid | C₂H₄O₂ | 60.05 | ~118 |
| 2-Methylcyclohexanol | C₇H₁₄O | 114.19 | 163–173 |
| Methylcyclohexane | C₇H₁₄ | 98.19 | ~101[2][3] |
Experimental Protocol: Purification of this compound by Fractional Distillation
This protocol outlines the procedure for purifying crude this compound using laboratory-scale fractional distillation.
1. Materials and Equipment
-
Crude this compound: The reaction mixture containing the ester and impurities.
-
Heating Mantle with Stirring: To provide uniform heating and agitation.
-
Round-bottom Flask: Of appropriate size for the volume of crude product.
-
Fractionating Column: A Vigreux or packed column (e.g., with Raschig rings or metal sponge) to enhance separation efficiency.
-
Distillation Head: With a condenser and a port for a thermometer or temperature probe.
-
Thermometer or Temperature Probe: To monitor the vapor temperature at the distillation head.
-
Condenser: To cool the vapor back to a liquid.
-
Receiving Flasks: Multiple flasks to collect different fractions.
-
Boiling Chips or Magnetic Stir Bar: To ensure smooth boiling.
-
Glassware Joints and Clamps: To assemble the distillation apparatus securely.
-
Vacuum Source and Manometer (Optional): For vacuum distillation if the compound is prone to decomposition at its atmospheric boiling point.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.[4][5][6][7]
2. Equipment Setup
-
Place the heating mantle on a stable lab jack.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed and clamped.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting at the upper outlet.
-
Place a collection flask at the end of the condenser to collect the distillate.
3. Distillation Procedure
-
Turn on the stirring and begin to gently heat the round-bottom flask.
-
Observe the mixture as it begins to boil. A ring of condensation will slowly rise through the fractionating column.
-
Monitor the temperature at the distillation head. The temperature will initially rise to the boiling point of the most volatile impurity (likely any remaining solvent like methylcyclohexane or unreacted acetic acid).
-
Collect the first fraction (the "forerun") in the initial receiving flask. This fraction will contain the lowest boiling point impurities. The temperature should remain relatively constant during the collection of this fraction.
-
Once the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.
-
The temperature will then stabilize at the boiling point of the next component. Continue to collect fractions and change the receiving flask each time the temperature plateaus and then begins to rise again. The expected order of fractions will be:
-
Fraction 1: Methylcyclohexane (if present) and other low-boiling solvents (~101 °C).
-
Fraction 2: Acetic acid (~118 °C).
-
Fraction 3: 2-Methylcyclohexanol (163–173 °C).
-
Main Fraction: Pure this compound (~182 °C).
-
-
Collect the main fraction containing the purified this compound in a clean, pre-weighed receiving flask when the temperature at the distillation head is stable at its boiling point.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
-
Allow the apparatus to cool down completely before disassembling.
4. Sample Analysis
The purity of the collected this compound fraction can be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
5. Safety Precautions
-
Perform the distillation in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
This compound is a combustible liquid; keep it away from open flames and hot surfaces.[4][8]
-
Ensure the distillation apparatus is securely clamped and not a closed system to avoid pressure buildup.
-
In case of skin or eye contact, rinse thoroughly with water.[4][6]
Mandatory Visualization
Caption: Workflow for the fractional distillation of this compound.
References
- 1. 2-Methylcyclohexyl acetate price,buy 2-Methylcyclohexyl acetate - chemicalbook [chemicalbook.com]
- 2. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 3. Methylcyclohexane CAS#: 108-87-2 [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
Preparation of Methyl 2-Cyclohexylacetate via Fischer Esterification: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of methyl 2-cyclohexylacetate. The procedure is based on the Fischer esterification of cyclohexylacetic acid with methanol, utilizing sulfuric acid as a catalyst. This application note includes a detailed, step-by-step methodology, a summary of quantitative data, and safety precautions. Characterization of the product can be confirmed through spectroscopic methods, for which reference data is provided.
Introduction
This compound is an ester that finds applications in the fragrance and flavor industry and serves as a versatile intermediate in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). The Fischer esterification is a classic and straightforward method for the preparation of esters from carboxylic acids and alcohols. This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. In this protocol, the equilibrium is driven towards the product by using an excess of methanol, which also serves as the solvent.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cyclohexylacetic acid | Reagent | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Sulfuric acid | Concentrated (98%) | VWR |
| Diethyl ether | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | Reagent | Alfa Aesar |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper
Procedure
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylacetic acid (14.22 g, 0.1 mol).
-
To the flask, add anhydrous methanol (40 mL, approx. 1.0 mol). Methanol acts as both the reactant and the solvent.
-
Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.
2. Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to a gentle reflux using a heating mantle and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
50 mL of water
-
50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst). Caution: CO2 gas will evolve. Vent the separatory funnel frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
50 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
4. Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[1]
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Volume (mL) | Density (g/mL) | Boiling Point (°C) | Refractive Index (n20/D) |
| Cyclohexylacetic acid | C8H14O2 | 142.20 | 0.1 | - | 1.007 | 242-244 | 1.463 |
| Methanol | CH4O | 32.04 | ~1.0 | 40 | 0.792 | 64.7 | 1.329 |
| This compound | C9H16O2 | 156.22 | - | - | 0.951 | 201 | 1.446 |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.[2][3]
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Characterization
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons around 3.6 ppm, and multiplets for the cyclohexyl and adjacent methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a peak for the ester carbonyl carbon around 174 ppm, a peak for the methoxy carbon around 51 ppm, and several peaks in the aliphatic region for the cyclohexyl ring and the adjacent methylene group.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the C=O stretch of the ester at approximately 1735-1750 cm⁻¹.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram
Caption: Mechanism of the Fischer esterification of cyclohexylacetic acid.
References
Methyl 2-Cyclohexylacetate: A Versatile Precursor in Fine Chemical Synthesis
Published: December 30, 2025
Introduction
Methyl 2-cyclohexylacetate is a carboxylate ester characterized by a cyclohexyl ring attached to an acetate methyl ester. While not as extensively documented as some of its isomers, its chemical structure presents it as a valuable and versatile precursor for the synthesis of a variety of fine chemicals. The reactivity of the ester group allows for several key transformations, including hydrolysis, transesterification, and reduction, yielding valuable downstream products such as cyclohexylacetic acid and 2-cyclohexylethanol. These products, in turn, serve as building blocks in the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic precursor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| CAS Number | 14352-61-5 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not specified, but expected to be similar to related cyclohexyl esters. |
| Solubility | Expected to be soluble in common organic solvents. |
Key Synthetic Applications and Protocols
This compound can be utilized as a starting material for several important chemical transformations. The following sections detail the protocols for these key reactions.
Hydrolysis to Cyclohexylacetic Acid
The hydrolysis of this compound yields cyclohexylacetic acid, a valuable intermediate. This reaction can be effectively catalyzed by either an acid or a base.
Application of Product: Cyclohexylacetic acid is used as a flavoring agent in the food industry, particularly for butter and fruit flavors.[1] It also serves as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol (Base-Catalyzed Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as a 3:1 mixture of water and dioxane.
-
Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 eq.).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude cyclohexylacetic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
| Parameter | Typical Value/Range |
| Reactant Ratio (Ester:Base) | 1:1.5 |
| Solvent | Water/Dioxane (3:1) |
| Temperature | 80-100 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% (unoptimized) |
Transesterification to Other Cyclohexyl Acetate Esters
Transesterification allows for the conversion of this compound into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This is particularly useful for synthesizing esters with specific properties, for example, for fragrance applications.
Application of Product: Higher alkyl or benzyl esters of cyclohexylacetic acid can be used in fragrance compositions, contributing fruity and floral notes.
Reaction Scheme:
Caption: Transesterification of this compound.
Experimental Protocol (Acid-Catalyzed Transesterification with Benzyl Alcohol):
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.), a large excess of benzyl alcohol (which also acts as the solvent), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH) (0.05 eq.).
-
Reaction Conditions: Heat the mixture to reflux. The methanol produced during the reaction will be removed as an azeotrope with the solvent, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by GC or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the excess benzyl alcohol under reduced pressure.
-
-
Purification: The resulting benzyl 2-cyclohexylacetate can be purified by vacuum distillation or column chromatography.
| Parameter | Typical Value/Range |
| Reactant Ratio (Ester:Alcohol) | 1: (large excess) |
| Catalyst | p-Toluenesulfonic acid (5 mol%) |
| Temperature | Reflux temperature of the alcohol |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-90% (unoptimized) |
Reduction to 2-Cyclohexylethanol
The reduction of the ester functionality in this compound provides 2-cyclohexylethanol, a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.
Application of Product: 2-Cyclohexylethanol is a useful building block in organic synthesis and is used as a fragrance ingredient, often described as having a rosy, floral scent.[2][3][4] It can also be used in the production of pharmaceuticals and pesticides.[5]
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol (Reduction with LiAlH₄):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.5 eq.) to the stirred solution.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material has been completely consumed.
-
Work-up (Fieser method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: The crude 2-cyclohexylethanol can be purified by distillation under reduced pressure or by column chromatography.
| Parameter | Typical Value/Range |
| Reactant Ratio (Ester:LiAlH₄) | 1:1.5 |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >90% (unoptimized) |
Potential Application in Pharmaceutical Synthesis: A Hypothetical Pathway
While direct evidence for the use of this compound in the synthesis of specific pharmaceuticals is not prevalent in the searched literature, its derivatives, such as cyclohexylacetic acid, are structurally related to precursors used in drug synthesis. For instance, the synthesis of phenobarbital involves the use of α-phenyl-α-ethylmalonic ester.[6] A hypothetical pathway could involve the conversion of cyclohexylacetic acid (derived from this compound) to a similar malonic ester derivative, which could then potentially be used in the synthesis of barbiturate-like structures.
Caption: Hypothetical pathway to a barbiturate derivative.
This conceptual pathway illustrates the potential of this compound as a versatile starting material for accessing more complex molecular architectures relevant to medicinal chemistry.
Conclusion
This compound, through straightforward and high-yielding chemical transformations, serves as a valuable precursor to key intermediates in the fine chemical industry. The protocols outlined in this document for hydrolysis, transesterification, and reduction provide a foundation for researchers and drug development professionals to utilize this compound in the synthesis of fragrances, flavors, and potentially as a starting point for novel pharmaceutical agents. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.
References
- 1. Cyclohexylacetic acid | 5292-21-7 [chemicalbook.com]
- 2. 2-Cyclohexylethanol | 4442-79-9 [chemicalbook.com]
- 3. 2-Cyclohexylethanol, 99% | Fisher Scientific [fishersci.ca]
- 4. B20782.30 [thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Industrial Applications of Methyl 2-Cyclohexylacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyclohexylacetate is a versatile organic compound with a range of industrial applications, primarily valued for its pleasant aroma, solvent properties, and role as a chemical intermediate. This document provides detailed application notes and experimental protocols for its use in fragrances and as a solvent in chemical manufacturing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| CAS Number | 5726-19-2 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Fruity, floral | [2] |
| Boiling Point | 182 °C (at 760 mmHg) | [3] |
| Density | ~0.94 g/cm³ | [4] |
| Flash Point | 66 °C (151 °F) | [2] |
| Solubility | Soluble in alcohols and most organic solvents; sparingly soluble in water. | [2][5] |
Application in the Fragrance Industry
This compound is utilized as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[2] Its characteristic fresh, fruity, and slightly floral aroma makes it a valuable component in fragrance formulations.[2]
Application Note: Use in a Floral-Fruity Fragrance Accord
This compound can be incorporated as a middle note in fragrance compositions to impart a bright and diffusive character. It blends well with other floral and fruity notes, enhancing the overall complexity and longevity of the scent.
Example Formulation: A simplified floral-fruity fragrance accord is presented in Table 2.
| Ingredient | CAS Number | Percentage (w/w) | Odor Description |
| Hedione (Methyl dihydrojasmonate) | 24851-98-7 | 20% | Floral, jasmine |
| Iso E Super | 54464-57-2 | 15% | Woody, ambery |
| Linalool | 78-70-6 | 10% | Floral, citrus, woody |
| This compound | 5726-19-2 | 10% | Fruity, floral |
| Galaxolide (50% in IPM) | 1222-05-5 | 10% | Musky, clean |
| Benzyl Acetate | 140-11-4 | 5% | Fruity, jasmine |
| Ethyl Linalool | 10339-55-6 | 5% | Floral, fresh |
| Terpineol | 8000-41-7 | 5% | Piney, lilac |
| Dipropylene Glycol (DPG) | 25265-71-8 | 20% | Solvent |
Experimental Protocol: Stability Testing of a Fragrance in a Cosmetic Lotion
This protocol outlines a method for assessing the stability of a fragrance oil containing this compound in a cosmetic lotion base.
Objective: To evaluate the physical and chemical stability of the fragranced lotion under accelerated aging conditions.
Materials:
-
Cosmetic lotion base (unfragranced)
-
Fragrance oil containing a known concentration of this compound
-
Glass jars with airtight lids
-
Oven capable of maintaining 40°C ± 2°C
-
Refrigerator capable of maintaining 4°C ± 2°C
-
pH meter
-
Viscometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a batch of the cosmetic lotion.
-
Incorporate the fragrance oil into the lotion base at a predetermined concentration (e.g., 0.5% w/w) and mix until homogeneous.
-
Package the fragranced lotion into multiple glass jars.
-
Keep a sample of the unfragranced lotion base as a control.
-
-
Storage Conditions:
-
Store samples under the following conditions for a period of 12 weeks:
-
Room temperature (25°C ± 2°C)
-
Elevated temperature (40°C ± 2°C)
-
Refrigerated (4°C ± 2°C)
-
Freeze-thaw cycling (-10°C for 24 hours followed by 25°C for 24 hours, for three cycles)[6]
-
-
-
Evaluation:
-
At time points 0, 2, 4, 8, and 12 weeks, evaluate the samples for the following parameters:
-
Physical Stability: Assess for any changes in color, odor, appearance, and signs of phase separation.[7]
-
pH: Measure the pH of the lotion.
-
Viscosity: Measure the viscosity of the lotion.
-
Chemical Stability (GC-MS Analysis):
-
Extract the fragrance from the lotion using a suitable solvent (e.g., hexane).
-
Analyze the extract by GC-MS to quantify the concentration of this compound and identify any potential degradation products.
-
-
-
Expected Outcome: A stable formulation will show minimal changes in its physical and chemical properties throughout the study period. Significant changes in odor, color, pH, viscosity, or a decrease in the concentration of this compound would indicate instability.
Application as a Solvent in Hydrogen Peroxide Production
This compound serves as a crucial solvent in the anthraquinone process for the industrial production of hydrogen peroxide.[8] It is a component of the "working solution" that dissolves the anthraquinone derivative (e.g., 2-ethylanthraquinone).[9]
Application Note: Role in the Anthraquinone Process
In this process, the anthraquinone in the working solution is hydrogenated to form hydroquinone. The working solution is then oxidized with air, which converts the hydroquinone back to anthraquinone and produces hydrogen peroxide. The hydrogen peroxide is subsequently extracted with water. The high solvency of this compound for both the quinone and hydroquinone forms is critical for the efficiency of this cyclic process.[9] A patent describes a working solution containing trimethylbenzene, trioctyl phosphate, tetrabutyl urea, and 2-methylcyclohexyl acetate, which can dissolve high concentrations of the reaction carrier.[9]
Experimental Protocol: Laboratory-Scale Simulation of the Anthraquinone Process
This protocol provides a conceptual framework for a laboratory-scale simulation to evaluate the performance of a working solution containing this compound.
Objective: To assess the hydrogenation of 2-ethylanthraquinone in a working solution and the subsequent oxidation to produce hydrogen peroxide.
Materials:
-
2-Ethylanthraquinone (EAQ)
-
This compound
-
Co-solvent (e.g., trimethylbenzene)
-
Palladium on alumina (Pd/Al₂O₃) catalyst
-
Hydrogen gas
-
Compressed air
-
High-pressure reactor (autoclave)
-
Gas dispersion tube
-
Extraction funnel
Procedure:
-
Preparation of the Working Solution:
-
Prepare a working solution by dissolving a known concentration of 2-ethylanthraquinone (e.g., 150 g/L) in a mixture of this compound and a co-solvent.[9]
-
-
Hydrogenation:
-
Charge the high-pressure reactor with the working solution and the Pd/Al₂O₃ catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (e.g., 0.2 MPaG) and heat to the desired temperature (e.g., 45°C).[9]
-
Stir the reaction mixture to ensure good catalyst suspension and gas-liquid contact.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the desired degree of hydrogenation is achieved, cool the reactor and vent the hydrogen.
-
-
Oxidation:
-
Transfer the hydrogenated working solution to a separate vessel equipped with a gas dispersion tube.
-
Bubble compressed air through the solution at a controlled rate and temperature (e.g., 45°C).[9]
-
Monitor the oxidation process by observing the color change of the solution (from the hydroquinone back to the quinone form).
-
-
Extraction:
-
Transfer the oxidized working solution to an extraction funnel.
-
Add deionized water and shake to extract the hydrogen peroxide into the aqueous phase.
-
Separate the aqueous layer containing the hydrogen peroxide.
-
-
Analysis:
-
Determine the concentration of hydrogen peroxide in the aqueous extract using a suitable analytical method (e.g., titration with potassium permanganate).
-
Analyze the organic working solution to determine the concentration of EAQ and its hydrogenated form to assess the efficiency of the cycle.
-
Synthesis of this compound
The industrial synthesis of this compound is typically a two-step process involving the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by the esterification of the alcohol with acetic acid.[8][10]
Experimental Protocol: Two-Step Laboratory Synthesis
Step 1: Hydrogenation of o-Cresol to 2-Methylcyclohexanol
Objective: To synthesize 2-methylcyclohexanol by the catalytic hydrogenation of o-cresol.
Materials:
-
o-Cresol
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter paper
Procedure:
-
In the reaction vessel of the hydrogenation apparatus, dissolve o-cresol in ethanol.
-
Carefully add the Raney Nickel catalyst to the solution.
-
Seal the apparatus and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar).[8]
-
Heat the reaction mixture to the target temperature (e.g., 140°C) with stirring.[8]
-
Maintain the reaction under these conditions for a set time (e.g., 6 hours), monitoring the hydrogen uptake.[8]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Remove the ethanol solvent from the filtrate under reduced pressure to obtain crude 2-methylcyclohexanol.
Step 2: Esterification of 2-Methylcyclohexanol with Acetic Acid
Objective: To synthesize this compound by the esterification of 2-methylcyclohexanol.
Materials:
-
2-Methylcyclohexanol (from Step 1)
-
Glacial acetic acid
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methylcyclohexanol and an excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by washing the mixture with saturated sodium bicarbonate solution in a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Quality Control and Analysis
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a synthesized or commercial sample of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane or dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-300
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.
-
Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
References
- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methylcyclohexyl Acetate (5726-19-2) | Bulk Supplier In India [chemicalbull.com]
- 3. 2-methylcyclohexyl acetate [webbook.nist.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. iltusa.com [iltusa.com]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. globethesis.com [globethesis.com]
- 9. CN105819402A - Method for preparing hydrogen peroxide through anthraquinone technology - Google Patents [patents.google.com]
- 10. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Cyclohexylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 2-cyclohexylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Fischer-Speier esterification of 2-cyclohexylacetic acid with methanol in the presence of an acid catalyst.[1][2][3][4] This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[2][3] To achieve high yields, the equilibrium must be shifted towards the product side.[5]
Q2: What are the recommended catalysts for this esterification?
A2: A variety of acid catalysts can be employed. Common choices include:
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used.[1][5]
-
Heterogeneous (Solid Acid) Catalysts: Sulfonic acid-based ion exchange resins (e.g., Amberlyst-15, polystyrene sulfonic acid type Zeo-karb) and heteropolyacids are also effective.[6][7][8] Solid catalysts can simplify product purification as they can be easily filtered out of the reaction mixture.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, the reaction equilibrium needs to be driven towards the formation of the ester. This can be achieved by:
-
Removing Water: The water produced during the reaction can be removed using a Dean-Stark apparatus with an azeotropic solvent like toluene or cyclohexane.[1][5] Alternatively, vacuum rectification can be employed to remove water and other low-boiling components.[7]
-
Using an Excess of a Reactant: Employing a large excess of either methanol or 2-cyclohexylacetic acid can shift the equilibrium to favor the product.[1][5] Using excess methanol is often more practical and cost-effective.
-
Optimizing Reaction Conditions: Fine-tuning the reaction temperature, catalyst loading, and reaction time can significantly impact the yield.
Q4: What are the common side reactions, and how can they be minimized?
A4: A primary side reaction is the acid-catalyzed dehydration of 2-cyclohexanol (if it's the starting material instead of the acid) to form 2-tetrahydrotoluene.[9] To minimize this, it's crucial to control the reaction temperature and the amount of acid catalyst. Using milder catalysts or reaction conditions can also be beneficial.
Q5: What is a typical work-up and purification procedure for this compound?
A5: A standard work-up procedure involves:
-
Neutralization: After the reaction is complete, the mixture is cooled and washed with a saturated sodium bicarbonate (NaHCO₃) solution or other weak base to neutralize the acid catalyst.[7]
-
Extraction: The product is then typically extracted into an organic solvent like diethyl ether or ethyl acetate.[10][11]
-
Washing: The organic layer is washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[10]
-
Drying: The organic layer is dried over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
-
Solvent Removal and Distillation: The solvent is removed under reduced pressure using a rotary evaporator, and the crude product is then purified by fractional distillation to obtain pure this compound.[2][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of significant water in reactants. | 1. Use fresh or a higher loading of the acid catalyst. 2. Increase the reaction temperature to the recommended range (typically 60-110 °C for Fischer esterification).[1] 3. Extend the reaction time and monitor the progress using TLC or GC. 4. Ensure reactants, especially the alcohol, are sufficiently dry. |
| Low Yield | 1. Reaction has not reached equilibrium or the equilibrium is unfavorable. 2. Inefficient removal of water byproduct. 3. Product loss during work-up and purification. | 1. Use an excess of one reactant (usually methanol). 2. Ensure the Dean-Stark apparatus is functioning correctly or consider using molecular sieves. For vacuum rectification, ensure the vacuum is stable.[1][7] 3. Perform careful extractions and minimize transfers. Ensure complete neutralization before extraction to avoid forming water-soluble carboxylate salts. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction. 2. Reversible reaction equilibrium reached. | 1. Increase reaction time or temperature. 2. Implement strategies to shift the equilibrium (see "Low Yield" solutions). |
| Formation of a Significant Amount of Byproduct (e.g., 2-tetrahydrotoluene) | 1. Reaction temperature is too high. 2. Catalyst concentration is too high. | 1. Lower the reaction temperature. 2. Reduce the amount of acid catalyst. Consider using a milder solid acid catalyst. |
| Product is Contaminated with Acid | 1. Incomplete neutralization during work-up. | 1. Wash the organic layer thoroughly with saturated sodium bicarbonate solution until the aqueous layer is basic. |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol describes a standard lab-scale synthesis of this compound using sulfuric acid as the catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
2-Cyclohexylacetic acid
-
Methanol (anhydrous)
-
Toluene (or cyclohexane)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 2-cyclohexylacetic acid, a 3 to 5-fold molar excess of methanol, and toluene (approximately 20-30% of the total volume).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected or by TLC/GC analysis. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Esterification using a Solid Acid Catalyst
This protocol outlines the synthesis using a reusable solid acid catalyst, which simplifies the work-up procedure.
Materials:
-
2-Cyclohexylacetic acid
-
Methanol (anhydrous)
-
Sulfonic acid ion exchange resin (e.g., Amberlyst-15)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (optional, for final pH adjustment)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-cyclohexylacetic acid and a 3 to 5-fold molar excess of methanol.
-
Add the solid acid catalyst (typically 5-10% by weight of the limiting reactant).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC. The reaction time may be longer compared to using a homogeneous catalyst.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solid catalyst by filtration. The catalyst can be washed with methanol, dried, and potentially reused.
-
The filtrate can be worked up as described in Protocol 1 (steps 7-10), although the neutralization step may require less base.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: H₂SO₄ Catalyst | Method 2: Solid Acid Catalyst | Method 3: Solvent-Free[7] |
| Catalyst | Concentrated H₂SO₄ | Sulfonic Acid Resin | Sulfonic Acid Resin |
| Reactant Ratio (Acid:Alcohol) | 1 : 3-5 | 1 : 3-5 | 1 : 1.2-1.5 |
| Temperature (°C) | 60 - 110 (Reflux) | 60 - 100 (Reflux) | 80 - 150 |
| Water Removal | Dean-Stark/Azeotropic Distillation | Not explicitly required but can improve yield | Vacuum Rectification |
| Typical Yield | >90% | ~93%[12] | ~97%[7] |
| Work-up Complexity | High (Neutralization required) | Low (Catalyst filtration) | Moderate (Vacuum distillation) |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. CN103232342B - Method for preparing methyl cyclohexyl acetate from toluene - Google Patents [patents.google.com]
- 7. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. globethesis.com [globethesis.com]
Technical Support Center: Synthesis of Methyl 2-Cyclohexylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of methyl 2-cyclohexylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of cyclohexylacetic acid with methanol in the presence of an acid catalyst.[1][2][3] This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[4][5][6]
Q2: What are the common side reactions to be aware of during this synthesis?
A2: The primary side reaction of concern is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol, due to the presence of water, a byproduct of the esterification.[4][5] Another potential, though less common, side reaction under harsh acidic conditions and high temperatures could be the dehydration of the alcohol reactant or intermediates, although this is more prevalent with tertiary alcohols.[6] In a similar synthesis of 2-methylcyclohexyl acetate, the formation of 2-tetrahydrotoluene via dehydration has been observed as a byproduct.
Q3: How can I maximize the yield of this compound?
A3: To maximize the yield, the reaction equilibrium must be shifted towards the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, methanol is used in large excess as it can also serve as the solvent.[1][4]
-
Removing water as it is formed: This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using a dehydrating agent.[4][5]
Q4: What are the recommended catalysts for this esterification?
A4: Common acid catalysts for Fischer esterification include:
-
Concentrated sulfuric acid (H₂SO₄)
-
p-Toluenesulfonic acid (p-TsOH)
-
Solid acid catalysts like cation exchange resins (e.g., Amberlyst-15)[4][5][6]
The choice of catalyst can influence reaction time and the formation of side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ester | 1. Incomplete reaction due to equilibrium. 2. Hydrolysis of the product during workup. 3. Loss of product during purification. | 1. Drive the equilibrium forward: Use a large excess of methanol (e.g., 5-10 equivalents or as the solvent). Remove water using a Dean-Stark apparatus or molecular sieves.[4][5]2. Ensure complete neutralization: During the workup, carefully neutralize the acid catalyst with a weak base like sodium bicarbonate solution. Avoid excess base which can promote ester hydrolysis.3. Careful purification: Use fractional distillation under reduced pressure to separate the product from unreacted starting materials and byproducts, minimizing thermal decomposition. |
| Presence of Unreacted Cyclohexylacetic Acid in the Final Product | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation or insufficient amount. 3. Equilibrium not sufficiently shifted towards products. | 1. Optimize reaction conditions: Monitor the reaction by TLC or GC to determine the optimal reaction time. Ensure the reaction is maintained at a suitable reflux temperature.2. Check catalyst: Use a fresh or properly activated catalyst in the recommended amount (typically 1-5 mol% for strong acids).3. Enhance equilibrium shift: Increase the excess of methanol or improve the efficiency of water removal. |
| Formation of a Colored Impurity | Charring or decomposition of organic material due to strong acid and high temperature. | 1. Use a milder catalyst: Consider using p-TsOH instead of concentrated H₂SO₄.[7]2. Control the temperature: Avoid excessive heating during the reaction and distillation.3. Purification: The colored impurity can often be removed by column chromatography or by washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite. |
| Water in the Final Product | Incomplete drying of the organic phase before distillation. | Thorough drying: Dry the organic extract over a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) for a sufficient amount of time before filtration and removal of the solvent. |
Experimental Protocols
Key Experiment: Fischer Esterification of Cyclohexylacetic Acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Cyclohexylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for Dean-Stark)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add cyclohexylacetic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 10 eq or as the solvent).
-
Slowly and carefully add the acid catalyst (e.g., 0.05 eq of concentrated H₂SO₄ or p-TsOH).
-
-
Reaction:
-
Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If methanol was used as the solvent, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and water.
-
Carefully neutralize the acidic mixture by washing with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Logical Relationship: Troubleshooting Low Ester Yield
Caption: Troubleshooting logic for addressing low product yield.
Experimental Workflow: Synthesis of this compound
Caption: General experimental workflow for the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cerritos.edu [cerritos.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
- 5. CN103232342B - Method for preparing methyl cyclohexyl acetate from toluene - Google Patents [patents.google.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-cyclohexylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl 2-cyclohexylacetate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The final product is contaminated with unreacted 2-methylcyclohexanol.
-
Question: My final product shows a significant peak corresponding to 2-methylcyclohexanol in the GC-MS analysis. How can I remove this impurity?
-
Answer: The presence of unreacted 2-methylcyclohexanol is a common issue due to the small boiling point difference between it and the desired ester product, making separation by distillation challenging.[1]
-
Solution 1: Efficient Fractional Distillation. A highly efficient fractional distillation column is necessary. Due to the close boiling points (see Table 1), a column with a high number of theoretical plates is required. It is crucial to maintain a slow and steady distillation rate to allow for proper separation. Wrapping the distillation column with glass wool or aluminum foil can help maintain the temperature gradient.
-
Solution 2: Aqueous Wash. While 2-methylcyclohexanol has limited solubility in water, multiple washes with water can help to reduce its concentration in the organic phase.
-
Solution 3: Column Chromatography. If distillation is ineffective, column chromatography can be employed for separation (see Experimental Protocols).
-
Issue 2: The product has an acidic pH and contains residual acetic acid.
-
Question: After purification, my this compound is acidic. What is the cause and how can I fix it?
-
Answer: Residual acetic acid from the esterification reaction is the likely cause. It is important to remove it as it can potentially catalyze the reverse hydrolysis reaction.
-
Solution: Basic Aqueous Wash. Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃).[1] This will neutralize the acetic acid, converting it to sodium acetate, which is soluble in the aqueous phase. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved. Continue washing until the aqueous layer is no longer acidic (test with pH paper). Follow the basic wash with a water wash to remove any remaining salts.
-
Issue 3: Low yield of purified this compound.
-
Question: My final yield of this compound is much lower than expected. What are the potential reasons?
-
Answer: Low yield can result from several factors, from an incomplete reaction to losses during purification.
-
Possible Cause 1: Incomplete Reaction. The esterification reaction may not have gone to completion.
-
Solution: Ensure sufficient reaction time and consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
-
-
Possible Cause 2: Product Loss During Workup. Emulsion formation during aqueous washes can lead to significant product loss.
-
Solution: To break up emulsions, you can add brine (saturated NaCl solution) or pass the mixture through a pad of celite.
-
-
Possible Cause 3: Side Reactions. Dehydration of 2-methylcyclohexanol to form 2-methylcyclohexene is a common side reaction, especially at higher temperatures.[1]
-
Solution: Maintain careful temperature control during the reaction and distillation. The byproduct can be removed by fractional distillation (see Table 1).
-
-
Issue 4: The presence of an unexpected, low-boiling point impurity.
-
Question: My GC-MS analysis shows an impurity with a lower boiling point than the starting materials and the product. What could it be?
-
Answer: A likely candidate for a low-boiling point impurity is 2-methylcyclohexene, which is a dehydration byproduct of 2-methylcyclohexanol.[1]
-
Solution: Fractional Distillation. Due to its significantly lower boiling point (see Table 1), 2-methylcyclohexene can be effectively removed by fractional distillation. The first fraction collected will be enriched in this impurity.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary impurities I should expect when synthesizing this compound?
-
A1: The most common impurities are unreacted starting materials (2-methylcyclohexanol and acetic acid) and a side-product from the dehydration of the alcohol, which is 2-methylcyclohexene.[1]
-
-
Q2: Why is the distillation to separate 2-methylcyclohexanol and this compound so difficult?
-
A2: The boiling points of 2-methylcyclohexanol and this compound are very close, with a difference of only about 9-10 °C, which makes their separation by simple distillation inefficient.[1] A fractional distillation setup with a high number of theoretical plates is required for a good separation.
-
-
Q3: What analytical technique is best for assessing the purity of my final product?
-
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for both qualitative and quantitative analysis of your product. It will allow you to separate the components of your mixture and identify them based on their mass spectra and retention times.
-
-
Q4: Can I use column chromatography to purify this compound?
-
A4: Yes, column chromatography is a viable, albeit less scalable, method for purifying this compound, especially for removing polar impurities like the unreacted alcohol.
-
Data Presentation
Table 1: Boiling Points of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₆O₂ | 156.22 | 182[2][3][4] |
| 2-Methylcyclohexanol | C₇H₁₄O | 114.19 | 165-166[5][6][7] |
| 1-Methylcyclohexene* | C₇H₁₂ | 96.17 | 110[8][9] |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118-119[10][11][12][13] |
| Methylcyclohexane | C₇H₁₄ | 98.19 | 101[1][14][15] |
*Note: 1-Methylcyclohexene is presented as a likely isomer of the dehydration byproduct, 2-methylcyclohexene, for which boiling point data is less readily available. Their boiling points are expected to be very similar.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., with Raschig rings or Vigreux indentations). Ensure all joints are well-sealed.
-
Distillation: Heat the crude this compound in the distillation flask.
-
Fraction Collection: Collect the distillate in separate fractions.
-
Fraction 1 (Low-boiling impurities): Collect the initial distillate up to a temperature significantly below the boiling point of the product (e.g., up to ~120 °C) to remove any low-boiling impurities like methylcyclohexene.
-
Fraction 2 (Product): Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~182 °C).
-
Fraction 3 (High-boiling impurities): The temperature will likely rise again as higher-boiling impurities like 2-methylcyclohexanol start to distill. Stop the distillation before collecting this fraction in the product flask.
-
-
Analysis: Analyze the purity of the collected product fraction using GC-MS.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might start with 95:5 hexanes:ethyl acetate and slowly increase to 90:10 or 85:15. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Visualization on TLC: Esters can be visualized on a TLC plate using a potassium permanganate stain or by charring with a phosphomolybdic acid solution.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for impurity removal.
References
- 1. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 2. 2-methylcyclohexyl Acetate (5726-19-2) | Bulk Supplier In India [chemicalbull.com]
- 3. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]
- 4. 2-Methylcyclohexyl acetate price,buy 2-Methylcyclohexyl acetate - chemicalbook [m.chemicalbook.com]
- 5. 2-Methylcyclohexanol | C7H14O | CID 11418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylcyclohexanol | 583-59-5 | Benchchem [benchchem.com]
- 7. ICSC 0294 - 2-METHYLCYCLOHEXANOL [inchem.org]
- 8. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 9. 1-methylcyclohexene [stenutz.eu]
- 10. Acetic acid - Wikipedia [en.wikipedia.org]
- 11. Acetic acid | Definition, Formula, Uses, & Facts | Britannica [britannica.com]
- 12. RAPID-N [rapidn.jrc.ec.europa.eu]
- 13. Acetic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 14. Methylcyclohexane CAS#: 108-87-2 [m.chemicalbook.com]
- 15. METHYL CYCLOHEXANE | CAS#:108-87-2 | Chemsrc [chemsrc.com]
Technical Support Center: Purification of Crude Methyl 2-Cyclohexylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl 2-cyclohexylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the esterification of 2-methylcyclohexanol with acetic acid or acetic anhydride, may contain several impurities.[1][2][3] These include:
-
Unreacted Starting Materials: 2-methylcyclohexanol and acetic acid.[1][3]
-
By-products: Water is a primary by-product of the esterification reaction.[4] At elevated temperatures, the dehydration of 2-methylcyclohexanol can lead to the formation of 2-methylcyclohexene.[1]
-
Isomers: The starting alcohol, 2-methylcyclohexanol, exists as cis and trans isomers. This results in a corresponding mixture of cis- and trans-methyl 2-cyclohexylacetate in the crude product.[5]
-
Related Esters: Other potential impurities can include cyclohexyl acetate and dimethyl cyclohexyl acetate.[6]
-
Catalyst Residues: If an acid catalyst is used, trace amounts may remain in the crude product.
Q2: What is the general workflow for purifying crude this compound?
A2: A typical purification workflow involves several steps to remove different types of impurities. The general sequence is as follows:
References
- 1. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. gacl.com [gacl.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-Cyclohexylacetate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-cyclohexylacetate via Fischer esterification of cyclohexylacetic acid and methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification process, offering potential causes and solutions to optimize reaction outcomes.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for the reaction. It may be old, hydrated, or used in an insufficient amount. 2. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Insufficient Reaction Time: The reaction is reversible and may not have reached equilibrium. 4. Presence of Excess Water: Water is a byproduct of the reaction and its presence can shift the equilibrium back to the reactants. | 1. Use a fresh, anhydrous acid catalyst in a catalytic amount (typically 1-5 mol% relative to the carboxylic acid). 2. Ensure the reaction mixture is heated to an appropriate temperature, typically reflux. For similar esterifications, temperatures can range from 85°C to 124°C.[1][2] 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time until the starting material is consumed. 4. Use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves to the reaction mixture. |
| Formation of Side Products (e.g., Dark Brown or Black Reaction Mixture) | 1. High Reaction Temperature: Excessive heat can lead to decomposition of the starting materials or product, or polymerization, especially with sensitive substrates. 2. Strongly Acidic Conditions: A high concentration of a strong acid catalyst can promote side reactions. | 1. Maintain a gentle reflux and avoid overheating. A step-wise increase in temperature (e.g., starting at 100-105°C and gradually increasing to 122-124°C) can improve selectivity.[1] 2. Use a milder catalyst such as p-toluenesulfonic acid instead of concentrated sulfuric acid. |
| Difficult Product Isolation | 1. Incomplete Neutralization: Residual acid catalyst in the organic layer can complicate purification. 2. Emulsion Formation During Extraction: Vigorous shaking during the workup can lead to the formation of a stable emulsion between the organic and aqueous layers. 3. Product Loss During Solvent Removal: this compound is a relatively volatile compound. | 1. During the workup, thoroughly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. 2. If an emulsion forms, add brine (saturated NaCl solution) to help break it. Gentle inversion of the separatory funnel is often sufficient for mixing. 3. Use a rotary evaporator with controlled temperature and pressure to remove the solvent. For volatile products, fractional distillation is recommended to minimize loss. |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Purification: The purification method is not adequately separating the product from the unreacted starting materials. | 1. Drive the reaction to completion by using an excess of methanol (which can also serve as the solvent) or by removing water as it forms. 2. After the initial workup, purify the crude product by fractional distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the esterification of cyclohexylacetic acid with methanol?
A1: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for Fischer esterification. p-TsOH is generally considered a milder catalyst and may lead to fewer side reactions.[1] For the synthesis of a similar compound, 2-methylcyclohexyl acetate, p-toluenesulfonic acid was used effectively.[1]
Q2: How can I increase the yield of this compound?
A2: To increase the yield, you need to shift the reaction equilibrium towards the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, a large excess of the alcohol (methanol in this case) is used, which can also serve as the reaction solvent.
-
Removing water as it forms: This can be done by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water, or by adding a dehydrating agent like molecular sieves to the reaction mixture.
Q3: What is the ideal reaction temperature and time?
A3: The optimal temperature and time can vary. For the synthesis of 2-methylcyclohexyl acetate, a staged temperature approach was found to be effective, starting at 100-105°C and gradually increasing to 122-124°C over the course of the reaction, with a total reaction time of around 3 hours.[1] In a different study on the synthesis of cyclohexyl acetate, the reaction temperature was optimized to 85°C.[2] It is recommended to monitor the reaction by TLC or GC to determine the optimal reaction time for your specific setup.
Q4: What are the potential side products in this reaction?
A4: A potential side product is 2-tetrahydrotoluene, which can form through dehydration of the cyclohexyl ring under acidic conditions, especially at higher temperatures.[1] By controlling the reaction temperature, the formation of this byproduct can be minimized to less than 1%.[1]
Q5: How should the final product be purified?
A5: The typical purification process involves:
-
Workup: After cooling the reaction mixture, it is usually diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude ester is then purified by fractional distillation under reduced pressure to obtain the final product.
Data Presentation
The following tables summarize quantitative data for the synthesis of 2-methylcyclohexyl acetate, a structurally similar compound to this compound, which can provide valuable insights for optimizing your reaction conditions.
Table 1: Effect of Temperature on Yield and Byproduct Formation for 2-Methylcyclohexyl Acetate Synthesis [1]
| Temperature Profile | Reaction Time (hours) | Yield of 2-Methylcyclohexyl Acetate | 2-Tetrahydrotoluene Byproduct |
| 100-105°C | 1 | - | - |
| 110-115°C | 1 | - | - |
| 122-124°C | 1 | >96% | <1% |
Data adapted from a patent for the synthesis of 2-methylcyclohexyl acetate from 2-methylcyclohexanol and acetic acid using p-toluenesulfonic acid as a catalyst.
Table 2: Optimized Reaction Parameters for 2-Methylcyclohexyl Acetate Synthesis [1]
| Parameter | Optimal Condition |
| Reactant Molar Ratio | 1:1.2 to 1:1.3 (2-methylcyclohexanol:acetic acid) |
| Catalyst | p-Toluenesulfonic acid |
| Catalyst Loading | 1-3% of the mass of 2-methylcyclohexanol |
| Temperature | Staged: 100-105°C, then 110-115°C, and finally 122-124°C |
Experimental Protocols
General Protocol for Fischer Esterification of Cyclohexylacetic Acid
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Cyclohexylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylacetic acid and an excess of methanol (e.g., 5-10 molar equivalents). Methanol can also be used as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-3 mol% of the carboxylic acid).
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of methanol (approx. 65°C). For higher temperatures, a higher-boiling solvent and a Dean-Stark trap would be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the cyclohexylacetic acid is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the Fischer esterification of cyclohexylacetic acid.
Caption: Troubleshooting logic for addressing low yield in the esterification reaction.
References
Technical Support Center: Synthesis of Cyclohexyl Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of cyclohexyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclohexyl esters?
A1: The most prevalent methods for synthesizing cyclohexyl esters include Fischer-Speier esterification, the use of acyl chlorides, and Steglich esterification. Fischer-Speier esterification involves the reaction of a carboxylic acid with cyclohexanol in the presence of an acid catalyst.[1][2] The acyl chloride method utilizes the reaction of an acyl chloride with cyclohexanol, often in the presence of a base.[3][4] Steglich esterification is a milder method that uses a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP).[5][6]
Q2: Why is the yield of my Fischer esterification of cyclohexanol low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction, where the ester can be hydrolyzed back to the carboxylic acid and alcohol in the presence of water.[7][8] To improve the yield, the equilibrium must be shifted towards the product side. This can be achieved by using a large excess of one of the reactants (usually the alcohol) or by removing the water as it is formed.[2][9]
Q3: What are some common side reactions to be aware of during cyclohexyl ester synthesis?
A3: Depending on the synthesis method, several side reactions can occur. In Fischer esterification, particularly at high temperatures, the acid catalyst can cause the dehydration of cyclohexanol to form cyclohexene.[9] In Steglich esterification, a common side product is the formation of an N-acylurea from the rearrangement of the O-acylisourea intermediate, which is unreactive towards the alcohol.[6] When using acyl chlorides, hydrolysis of the acyl chloride by any residual water can lead to the formation of the corresponding carboxylic acid.
Q4: How can I purify my crude cyclohexyl ester?
A4: Common purification techniques for cyclohexyl esters include distillation (for liquid esters) and recrystallization (for solid esters).[10] Washing the crude product with a weak base solution (e.g., sodium bicarbonate) is also a crucial step to remove any unreacted carboxylic acid and the acid catalyst.[10] Subsequent washing with water and brine, followed by drying over an anhydrous salt like magnesium sulfate, is necessary before the final purification step.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
Question: My Fischer esterification of a carboxylic acid and cyclohexanol is resulting in a low yield (<50%). What are the potential causes and how can I improve it?
Answer: Low yields in Fischer esterification are a common problem and can often be rectified by addressing the reaction equilibrium and optimizing conditions.
Troubleshooting Workflow for Low Yield in Fischer Esterification
Caption: A troubleshooting workflow for addressing low yields in Fischer esterification.
Quantitative Data on Fischer Esterification of Cyclohexene with Acetic Acid [11]
| Molar Ratio (Acetic Acid:Cyclohexene) | Temperature (°C) | Catalyst | Conversion of Cyclohexene (%) | Selectivity to Cyclohexyl Acetate (%) |
| 1:1 | 85 | Amberlyst-15 | ~70 | >95 |
| 2:1 | 85 | Amberlyst-15 | ~85 | >95 |
| 1:1 | 100 | Amberlyst-15 | ~75 | >95 |
| 2:1 | 100 | Amberlyst-15 | ~90 | >95 |
Issue 2: Catalyst Deactivation
Question: My heterogeneous acid catalyst (e.g., ion-exchange resin) seems to have lost its activity after a few runs. How can I troubleshoot this?
Answer: Catalyst deactivation is a common issue and can be caused by several factors. Identifying the cause is key to restoring activity.
Logical Relationship Diagram for Catalyst Deactivation
Caption: Common causes of catalyst deactivation and their potential solutions.[12][13][14][15]
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with Cyclohexanol
This protocol describes the synthesis of cyclohexyl benzoate using a Dean-Stark apparatus to remove water.[10]
Experimental Workflow for Fischer Esterification
Caption: A generalized workflow for the synthesis of cyclohexyl benzoate via Fischer esterification.
Materials:
-
Benzoic acid (1.0 eq)
-
Cyclohexanol (1.2 eq)
-
Concentrated sulfuric acid (catalytic amount, ~1-2 mol%)
-
Toluene
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add benzoic acid, cyclohexanol, toluene, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap.
-
Continue refluxing until no more water collects in the trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution until CO2 evolution ceases.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude cyclohexyl benzoate by vacuum distillation.
Protocol 2: Steglich Esterification of a Carboxylic Acid with Cyclohexanol
This protocol is suitable for acid-sensitive substrates or when milder reaction conditions are required.[5][6][16]
Experimental Workflow for Steglich Esterification
Caption: A generalized workflow for the synthesis of a cyclohexyl ester via Steglich esterification.
Materials:
-
Carboxylic acid (1.0 eq)
-
Cyclohexanol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid, cyclohexanol, and DMAP in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. scribd.com [scribd.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. researchgate.net [researchgate.net]
- 16. Steglich esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 2-Cyclohexylacetate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of methyl 2-cyclohexylacetate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
A1: Following a standard esterification reaction, the crude this compound product is often contaminated with several substances. The most common impurities include unreacted starting materials, byproducts, and residual catalyst.
Table 1: Common Impurities and Removal Strategies
| Impurity Category | Specific Impurity | Typical Removal Method |
|---|---|---|
| Starting Materials | 2-Methylcyclohexanol | Fractional Distillation, Column Chromatography |
| Acetic Acid / Acetic Anhydride | Aqueous basic wash (e.g., NaHCO₃ solution)[1][2] | |
| Catalyst | Acid Catalyst (e.g., H₂SO₄, TsOH) | Aqueous basic wash (e.g., NaHCO₃ solution)[1][3] |
| Byproducts | Water | Drying agent (e.g., Na₂SO₄, MgSO₄), Azeotropic removal[4] |
| 2-Methylcyclohexene | Careful Fractional Distillation, Column Chromatography[5] | |
| Dicyclohexylurea (if using DCC) | Filtration, Column Chromatography[4] | |
| Related Esters | Cyclohexyl acetate, Dimethyl cyclohexyl acetate | High-efficiency Fractional Distillation |
| Other | Phenolic Compounds | Aqueous basic wash |
Q2: How can I effectively remove unreacted acidic starting materials and the acid catalyst?
A2: The most common and effective method is a liquid-liquid extraction using a weak base.[1] After the reaction is complete, the crude product mixture should be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3] This neutralizes the unreacted carboxylic acid and any acid catalyst, converting them into salts that are soluble in the aqueous layer and can be easily separated using a separatory funnel.[1]
Q3: What is the recommended primary method for purifying this compound?
A3: For most applications, fractional distillation is the most effective and scalable method for purifying esters like this compound.[1][6] This technique separates compounds based on differences in their boiling points. Since this compound has a different boiling point than the starting alcohol and potential byproducts, distillation can yield a high-purity product.[2][7] For heat-sensitive compounds or to separate components with very close boiling points, vacuum distillation is recommended.[2][7]
Q4: When should I consider using column chromatography?
A4: Column chromatography is a high-resolution purification technique that should be considered when:
-
Distillation fails to separate impurities with very similar boiling points.
-
The product is contaminated with non-volatile impurities, such as dicyclohexylurea (DCU) from a DCC-mediated esterification.[4]
-
A very high level of purity (>99.5%) is required for applications like pharmaceutical development.
-
Only a small sample of the product needs to be purified.[8]
Flash chromatography using silica gel is a common approach for purifying esters.[9]
Q5: How can I determine the purity of my final product?
A5: Several analytical methods can be used to assess the purity of this compound. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for analyzing volatile compounds and identifying trace impurities.[5][10] High-Performance Liquid Chromatography (HPLC) can also be employed, especially for non-volatile impurities.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and can be used to estimate purity by identifying signals from impurities.
Experimental Protocols & Troubleshooting
Protocol 1: General Work-up and Extraction Procedure
This protocol describes the initial purification steps to remove acidic impurities and water from the crude reaction mixture.
-
Cooling: Once the esterification reaction is complete, allow the reaction flask to cool to room temperature.
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] Swirl gently and vent the funnel frequently to release the CO₂ gas produced during neutralization. Continue adding the bicarbonate solution until gas evolution ceases.
-
Extraction: Stopper the funnel, shake vigorously, and allow the layers to separate. The upper layer is typically the organic phase containing the ester, while the lower layer is the aqueous phase.[6]
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to help remove residual water and dissolved inorganic salts.[11] Separate the layers again.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Filtration: Filter the mixture to remove the drying agent. The resulting filtrate is the crude, dry ester, ready for further purification by distillation or chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Work-up | 1. Incomplete reaction. 2. Emulsion formation during extraction. 3. Product is partially water-soluble. | 1. Optimize reaction conditions (time, temperature, catalyst). Use a Dean-Stark apparatus to remove water and drive the equilibrium.[4] 2. Add more brine to help break the emulsion. 3. Perform multiple extractions on the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover dissolved product.[11] |
| Final Product is Acidic (Low pH) | Incomplete neutralization of starting acid or catalyst. | Repeat the wash with saturated sodium bicarbonate solution as described in Protocol 1.[2] |
| GC/NMR Shows Residual 2-Methylcyclohexanol | 1. Inefficient separation during distillation. 2. Azeotrope formation. | 1. Use a longer distillation column or one with higher efficiency (e.g., a Vigreux column). Perform the distillation more slowly to allow for better separation. 2. Consider purification by column chromatography. |
| Product Purity Decreases Over Time | Hydrolysis of the ester due to residual acid or water. | Ensure the product is thoroughly washed to remove all acid and completely dried before storage. Store over molecular sieves if necessary. |
Protocol 2: Purification by Fractional Distillation
This protocol is for purifying the ester after the initial work-up.
-
Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for the volume of your crude product.
-
Heating: Use a heating mantle and boiling chips for smooth boiling.[6]
-
Insulation: Insulate the distillation column to maintain an efficient temperature gradient.
-
Distillation: Heat the flask gently. The temperature at the still head will rise.
-
Fraction Collection: Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvent or byproducts like 2-methylcyclohexene.[2][5]
-
Product Collection: Collect the fraction that distills at the boiling point of this compound. A constant boiling point indicates a pure compound.
-
Termination: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and charring of residues.
Table 2: Purity of this compound After Distillation (Example Data)
| Method | Purity Achieved | Reference |
|---|---|---|
| Rectification under vacuum (-0.08 MPa) | 99.2% | [7] |
| Rectification under vacuum (-0.05 MPa) | 99.3% | [7] |
| High vacuum rectification | Final product after washing |[5] |
Process Visualization
To aid in planning your purification strategy, the following workflow diagrams illustrate the decision-making process and experimental sequence.
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting guide for purity issues with this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. prepchem.com [prepchem.com]
- 3. coachbenner.weebly.com [coachbenner.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 7. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Failed Methyl 2-Cyclohexylacetate Synthesis
Welcome to the technical support center for the synthesis of methyl 2-cyclohexylacetate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this esterification process. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, providing you with the in-depth knowledge required to troubleshoot effectively and optimize your reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common among researchers performing this synthesis.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and robust method is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid (cyclohexylacetic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst.[1][2] The primary challenge of this synthesis is that the reaction is reversible and often reaches an equilibrium that limits the final product yield.[3][4]
Q2: My reaction yield is consistently low (<70%). What is the most likely reason?
A low yield in a Fischer esterification is almost always due to the reaction reaching equilibrium before all the starting material is consumed.[5] The reaction produces one molecule of water for every molecule of ester formed. As water accumulates, the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—begins to compete, establishing an equilibrium.[3][4] To achieve a high yield, this equilibrium must be shifted toward the products.[6][7]
Q3: What is the precise role of the acid catalyst, and how much should I use?
The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for increasing the reaction rate.[1][3] It functions by protonating the carbonyl oxygen of the cyclohexylacetic acid.[3][8] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[7][8] Typically, a catalytic amount of 1-5 mol% relative to the limiting reagent is sufficient. Using too much catalyst can lead to unwanted side reactions and complicates the purification process.[9]
Q4: How can I monitor the reaction to know when it is truly complete?
Relying solely on a fixed reaction time can be misleading. The most effective way to monitor the reaction's progress is by using analytical techniques.
-
Thin-Layer Chromatography (TLC): This is a simple and rapid method. Spot the reaction mixture alongside your starting carboxylic acid. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is progressing.
-
Gas Chromatography (GC) or GC-MS: For a more quantitative assessment, GC analysis can be used to determine the relative concentrations of starting materials and the product over time.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR spectrum can definitively show the conversion by integrating the signals corresponding to the product and starting materials.[12][13]
Section 2: Detailed Troubleshooting Guide
This section provides a detailed, question-and-answer guide to specific problems you might encounter during the synthesis.
Problem Cluster 1: Very Low or No Product Formation
Q: I've refluxed my reaction for several hours, but TLC and GC analysis show only my starting cyclohexylacetic acid. What went wrong?
This issue points to a fundamental problem with the reaction setup or reagents. Let's diagnose the potential causes.
-
Cause 1: Inactive or Insufficient Catalyst
-
Expert Insight: The acid catalyst is the engine of this reaction. If it's inactive, the reaction will not proceed at a reasonable rate. Concentrated sulfuric acid is hygroscopic and can become hydrated over time, reducing its efficacy.
-
Solution: Always use a fresh, anhydrous grade of your acid catalyst. Ensure you have added a sufficient amount (1-5 mol%). If you suspect your catalyst is old, use a fresh bottle.[9][14]
-
-
Cause 2: Presence of Water in Reactants
-
Expert Insight: Le Chatelier's principle dictates that adding a product (water) will inhibit the forward reaction.[5] Using "wet" methanol or cyclohexylacetic acid introduces water from the start, preventing the equilibrium from ever shifting in your favor.
-
Solution: Use anhydrous grade methanol. If the cyclohexylacetic acid is clumpy, it may have absorbed moisture; consider drying it in a vacuum oven before use.
-
-
Cause 3: Incorrect Reaction Temperature
-
Expert Insight: Esterification is a thermodynamically controlled process that requires sufficient thermal energy to overcome the activation energy barrier.[1]
-
Solution: Ensure your reaction is being heated to the correct temperature. When using methanol as the solvent, the mixture should be at a gentle reflux (approximately 65 °C). A temperature that is too low will result in an impractically slow reaction rate.[14]
-
Problem Cluster 2: Reaction Stalls and Fails to Reach Completion
Q: My reaction proceeds well initially but stops at around 60-70% conversion, even after prolonged heating. How can I drive it to completion?
This is a classic equilibrium problem. Here are the two primary strategies to overcome it, grounded in Le Chatelier's principle.
-
Strategy 1: Use a Large Excess of a Reactant (Mass Action)
-
Expert Insight: The most straightforward way to shift the equilibrium is to dramatically increase the concentration of one of the reactants.[3][7] Since methanol is inexpensive and serves as the reaction solvent, using it in large excess is highly effective.
-
Solution: Instead of using a few equivalents, use methanol as the solvent for the reaction. A 10-fold molar excess or greater will effectively drive the reaction towards the product, often achieving >95% conversion.[5][9]
-
-
Strategy 2: Actively Remove Water as It Forms
-
Expert Insight: This is the most powerful method for forcing the equilibrium to the product side. By continuously removing water, the reverse reaction is prevented.[9][15]
-
Solution: Employ a Dean-Stark apparatus . This piece of glassware, used with a reflux condenser, physically separates water from the reaction mixture.[6][15][16] For this to work, you must add a co-solvent (like toluene or cyclohexane) that forms a lower-boiling azeotrope with water.[1][9] The azeotrope boils, condenses in the trap, and the denser water separates to the bottom while the solvent overflows back into the reaction flask.[15][17] This is the preferred method when using more expensive alcohols where a large excess is not feasible.
-
Problem Cluster 3: Difficulties During Workup and Purification
Q: During the aqueous workup with sodium bicarbonate, a persistent emulsion formed in my separatory funnel. How can I break it and prevent it in the future?
Emulsions are common during the workup of esterifications and can lead to significant product loss.
-
Expert Insight: Emulsions are colloidal suspensions of one liquid in another, stabilized by soaps formed in situ from the neutralization of the carboxylic acid. Vigorous shaking of the separatory funnel exacerbates this issue.
-
Solution:
-
To Break an Existing Emulsion: Add a saturated solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, helping to force the separation of the organic and aqueous layers.[18] Gentle swirling or stirring with a glass rod can also help.
-
To Prevent Emulsions: When performing the sodium bicarbonate wash, do not shake the separatory funnel vigorously. Instead, use a gentle swirling or inverting motion. Vent frequently, as the neutralization of unreacted acid will produce CO₂ gas.[19]
-
Q: My final product is pure by NMR, but my isolated yield is low after distillation. Where could I be losing my product?
Product loss during purification is a common, yet preventable, issue.
-
Expert Insight: Mechanical losses are often the culprit. Product can be lost during transfers, left behind in the drying agent, or lost during distillation.
-
Solution:
-
Extraction: Ensure you perform multiple extractions (e.g., 3x with your chosen solvent) from the aqueous layer to recover all the product.
-
Drying: After separating the product from the drying agent (e.g., MgSO₄, Na₂SO₄), rinse the drying agent with a small amount of fresh, dry solvent to recover any adsorbed product.
-
Distillation: Ensure your distillation apparatus is properly sealed to maintain vacuum (if performing vacuum distillation). Avoid overheating, which can cause decomposition. Make sure the condenser is efficient to prevent product loss to the vacuum line.
-
Section 3: Key Concepts & Visualizations
Visualizing the processes involved can significantly aid in understanding and troubleshooting.
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism, highlighting the crucial role of the acid catalyst.
Caption: The acid-catalyzed Fischer esterification mechanism.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path to diagnose the cause of a low-yielding reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. Video: Esterification - Concept [jove.com]
- 6. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. benchchem.com [benchchem.com]
- 15. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 16. orickmedicosarl.com [orickmedicosarl.com]
- 17. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 18. community.wvu.edu [community.wvu.edu]
- 19. cerritos.edu [cerritos.edu]
Technical Support Center: Catalyst Deactivation in Methyl 2-Cyclohexylacetate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of methyl 2-cyclohexylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic routes for producing this compound?
A1: The production of this compound is typically a two-step process:
-
Hydrogenation: An aromatic precursor, most commonly o-cresol or methyl phenylacetate, is hydrogenated to form a cyclohexyl intermediate.
-
Esterification: The resulting cyclohexyl derivative (e.g., 2-methylcyclohexanol) is then esterified with acetic acid or one of its derivatives to produce this compound.
Q2: Which catalysts are typically used for each step?
A2: For the hydrogenation of the aromatic ring, common heterogeneous catalysts include:
For the esterification step, solid acid catalysts are frequently employed to simplify purification:
-
Other solid acids like polystyrene sulfonic acid type Zeo-karb.[12]
Q3: What are the primary causes of catalyst deactivation in this synthesis?
A3: Catalyst deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms.[13] For this specific synthesis, the most common causes are:
-
For Hydrogenation Catalysts (e.g., Raney Ni, Pd/C):
-
Poisoning: Impurities in the feedstock (o-cresol, hydrogen) or solvent can adsorb onto the active sites. Sulfur and nitrogen compounds are common poisons for metal catalysts.[14] Carbon monoxide, which can form from the decarbonylation of aldehydes, can also act as a poison.[15]
-
Fouling/Coking: Deposition of carbonaceous materials or heavy byproducts on the catalyst surface can block active sites.[12][16] In the case of Raney Nickel used in vegetable oil hydrogenation, oil deposition is a primary cause of deactivation.[3]
-
Sintering: High reaction temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.[17]
-
Leaching: The active metal may dissolve into the reaction medium, leading to a permanent loss of activity.[17]
-
-
For Esterification Catalysts (e.g., Amberlyst-15, Sulfated Zirconia):
-
Leaching of Active Sites: The sulfonic acid groups of ion-exchange resins can be lost to the reaction mixture.[18]
-
Poisoning by Water: Water, a byproduct of the esterification reaction, can adsorb to the acidic sites and inhibit the reaction.[9]
-
Fouling: Deposition of organic residues on the catalyst surface can block the acid sites.[11]
-
Thermal Degradation: Ion-exchange resins have limited thermal stability and can degrade at elevated temperatures.
-
Troubleshooting Guides
Issue 1: Decreased Hydrogenation Rate or Incomplete Conversion of Aromatic Precursor
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Analyze Feedstock: Check the purity of the o-cresol/methyl phenylacetate, hydrogen, and solvent for potential poisons like sulfur or nitrogen compounds.[14] 2. Purify Feedstock: If impurities are detected, purify the reactants and solvent before the reaction. 3. Catalyst Regeneration: Attempt to regenerate the catalyst (see Q&A below). |
| Catalyst Fouling/Coking | 1. Visual Inspection: Check the catalyst for any visible deposits or changes in appearance. 2. Characterize Spent Catalyst: Use techniques like TGA to quantify coke deposition. 3. Regeneration: For Raney Nickel, solvent washing (e.g., with n-hexane) can remove oil deposits.[3] For carbon-supported catalysts, mild oxidation followed by reduction may be effective.[19] |
| Thermal Sintering | 1. Verify Reaction Temperature: Ensure the reaction temperature has not exceeded the recommended limits for the catalyst. 2. Characterize Spent Catalyst: Use TEM or XRD to check for an increase in metal particle size.[17] 3. Optimize Conditions: If sintering is suspected, consider running the reaction at a lower temperature, although this may require a longer reaction time. |
| Insufficient Catalyst Activity | 1. Check Catalyst Handling: Ensure the catalyst was not unduly exposed to air, especially pyrophoric catalysts like Raney Nickel.[2] 2. Increase Catalyst Loading: As a temporary measure, a higher catalyst loading can be tested to achieve the desired conversion. 3. Test with a Fresh Batch: Compare the performance with a new, un-used batch of catalyst to confirm deactivation. |
Issue 2: Low Yield or Slow Rate in the Esterification Step
| Possible Cause | Troubleshooting Steps |
| Water Inhibition | 1. Remove Water: Since water is a byproduct, its removal will drive the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding molecular sieves.[20] 2. Use Anhydrous Reactants: Ensure the 2-methylcyclohexanol and acetic acid are as dry as possible. |
| Leaching of Acid Sites | 1. Analyze Product for Leachates: Check the product mixture for traces of the catalyst's active components (e.g., sulfur). 2. Consider a More Stable Catalyst: If leaching is severe, switching to a more robust solid acid like sulfated zirconia might be necessary. |
| Fouling of Catalyst | 1. Wash the Catalyst: Wash the recovered catalyst with a suitable solvent to remove adsorbed organic species. 2. Regeneration: For sulfated zirconia, calcination can sometimes restore activity by burning off carbonaceous deposits.[11] For Amberlyst-15, washing with methanol or treating with 1N HCl can be effective.[21] |
| Insufficient Acidity | 1. Check Catalyst Loading: Ensure the correct amount of catalyst is being used. 2. Verify Catalyst Integrity: For ion-exchange resins, check for physical degradation (e.g., bead fragmentation). |
Quantitative Data on Catalyst Performance and Deactivation
Table 1: Raney Nickel Deactivation and Regeneration
| Metric | Fresh Catalyst | After 1st Use | After Regeneration (H2 pressure) |
| Product Yield (%) | 92% | Significantly Reduced | ~92% (Full recovery) |
| Deactivation Cause | - | Chemisorption of nitriles (in a related reaction), oil deposition, agglomeration.[2][3] | - |
| Regeneration Method | - | - | In-pot treatment at 150°C and 30 bar H2.[1][2] |
Table 2: Solid Acid Catalyst Deactivation in Esterification
| Catalyst | Deactivation Observation | Cause | Regeneration |
| Amberlyst-15 | Gradual deactivation over multiple runs (e.g., from 85% to 27% yield in four runs in a biodiesel synthesis).[22] | Leaching of sulfonic acid groups, thermal degradation. | Washing with methanol, treatment with 1N HCl.[21] |
| Sulfated Zirconia | A decrease in activity of ~28% after five reaction cycles for some preparations.[9] | Deposition of carbonaceous matter on acid sites, loss of sulfate groups.[11][18] | Recalcination to burn off coke.[11] |
Experimental Protocols
Protocol 1: Testing Hydrogenation Catalyst Activity
-
Catalyst Preparation: Weigh the required amount of catalyst (e.g., Raney Nickel, Pd/C) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).[23]
-
System Purge: Seal the flask and purge the system by evacuating and backfilling with an inert gas at least three times.
-
Solvent and Substrate Addition: Add the solvent and the aromatic precursor (e.g., o-cresol) to the flask.
-
Hydrogen Introduction: Purge the system with hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon can be used.[23] For higher pressures, use a pressure vessel.
-
Reaction Execution: Stir the reaction mixture at the desired temperature and pressure.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[20][24]
-
Work-up: Once the reaction is complete, purge the system with an inert gas. Filter the catalyst from the reaction mixture. Caution: Pyrophoric catalysts like Raney Nickel and some Pd/C catalysts should be handled with care and kept wet to prevent ignition.[23]
Protocol 2: Characterization of Spent Catalysts
-
Sample Preparation: After the reaction, carefully recover the catalyst by filtration. Wash it with a suitable solvent to remove any residual reactants and products, and then dry it under vacuum.
-
Surface Area and Porosity Analysis (BET): Determine the BET surface area and pore volume of the fresh and spent catalyst to check for fouling or sintering. A significant decrease in surface area suggests pore blockage or particle agglomeration.[17][19]
-
Thermogravimetric Analysis (TGA): Heat the spent catalyst under an inert atmosphere to determine the amount of coke or heavy organic deposits. A weight loss at higher temperatures is indicative of fouling.
-
Microscopy (TEM/SEM): Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the catalyst's morphology.[3][17] This can reveal changes in particle size (sintering) or the presence of surface deposits.
-
Elemental Analysis (XRF/XPS): Use X-ray Fluorescence (XRF) or X-ray Photoelectron Spectroscopy (XPS) to detect the presence of poisons on the catalyst surface.[12][13]
Visualizations
Caption: Common deactivation pathways for catalysts used in this compound synthesis.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
Caption: An experimental workflow for evaluating catalyst deactivation and regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. papers.sim2.be [papers.sim2.be]
- 3. pure.uos.ac.kr [pure.uos.ac.kr]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chem.uci.edu [chem.uci.edu]
- 24. rsc.org [rsc.org]
Navigating Scale-Up of Methyl 2-Cyclohexylacetate Synthesis: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of methyl 2-cyclohexylacetate now have a dedicated resource. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues faced during process scale-up.
The synthesis of this compound, a key intermediate in various chemical processes, often presents challenges when transitioning from laboratory to production scale. This guide aims to provide practical solutions to common problems, ensuring higher yields, purity, and process efficiency.
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction due to equilibrium.[1] - Suboptimal reaction temperature. - Catalyst deactivation or insufficient loading. | - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[1] - Employ an excess of one reactant (typically the alcohol or carboxylic acid).[1] - Optimize the temperature profile; consider a stepwise increase in temperature.[2] - Ensure the catalyst is active and used in the appropriate amount (e.g., 1-3% by weight of the limiting reagent for tosic acid).[2] |
| Formation of Byproducts (e.g., 2-Tetrahydrotoluene) | - Dehydration of the 2-methylcyclohexanol starting material at elevated temperatures in the presence of a strong acid catalyst.[2] | - Carefully control the reaction temperature, especially during the initial stages. A gradual increase in temperature can help minimize side reactions.[2] - Consider using a milder catalyst or a solid acid catalyst like an ion exchange resin, which can offer better selectivity.[3] |
| Difficult Product Purification | - Presence of unreacted starting materials and byproducts with close boiling points. - Product loss during solvent removal due to its volatility.[4] | - Employ fractional distillation for efficient separation.[4] - For workup, perform washes with a sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to break emulsions.[3] - When removing solvents like ether, use a fractional distillation setup (e.g., a Vigreux column) to minimize product loss.[4] |
| Phase Separation Issues During Workup | - Formation of emulsions. - High solubility of the ester in aqueous layers, especially if excess alcohol is used.[5][6] | - Add brine (saturated NaCl solution) during the aqueous wash to increase the ionic strength of the aqueous phase and promote separation.[6] - Ensure complete neutralization of the acid catalyst with a base wash. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of cyclohexylacetic acid to methanol for the esterification reaction?
A1: For Fischer esterification, it is common to use an excess of the alcohol to drive the reaction forward. A molar ratio of 1:1.2 to 1:1.5 of the carboxylic acid to the alcohol is often recommended.[3] However, for large-scale operations, using a large excess of alcohol can complicate downstream processing. In such cases, removing water via azeotropic distillation is a more efficient strategy to drive the reaction to completion.[1]
Q2: Which acid catalyst is most suitable for scaling up this synthesis?
A2: While strong mineral acids like sulfuric acid are effective, they can lead to charring and byproduct formation at scale. p-Toluenesulfonic acid is a good alternative as it is a solid and easier to handle.[2] For even cleaner reactions and easier catalyst removal, solid acid catalysts such as sulfonic acid ion exchange resins (e.g., Amberlyst-15) are highly recommended for industrial applications.[3][7]
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Gas Chromatography (GC). This will allow you to quantify the consumption of starting materials and the formation of the product and any byproducts.
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: The reaction involves flammable solvents and corrosive acids. Ensure proper ventilation and use personal protective equipment (PPE). When working with high-pressure hydrogenation to prepare the starting materials, use a properly rated reactor and follow all safety protocols for handling hydrogen gas.[2] The esterification reaction should be conducted in a well-ventilated area, away from ignition sources.
Experimental Protocols
Protocol 1: Fischer Esterification of Cyclohexylacetic Acid with Methanol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add cyclohexylacetic acid, methanol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (2 mol%).
-
Solvent: Add toluene as the solvent to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by GC analysis until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.
Visualizing the Process
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common scale-up issues.
Experimental Workflow for Synthesis
Caption: A step-by-step workflow for the synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 3. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
minimizing byproduct formation in methyl 2-cyclohexylacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of methyl 2-cyclohexylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The primary methods for synthesizing this compound are:
-
Fischer Esterification: The acid-catalyzed reaction of cyclohexylacetic acid with methanol. This is an equilibrium-driven reaction.[1][2][3]
-
Esterification of 2-Cyclohexylmethanol: This involves the reaction of 2-cyclohexylmethanol with an acetic acid equivalent, such as acetic anhydride or acetyl chloride.
-
Transesterification: The reaction of another ester, such as ethyl 2-cyclohexylacetate, with methanol in the presence of an acid or base catalyst.[4][5]
Q2: What are the most common byproducts in the synthesis of this compound?
A2: Byproduct formation is dependent on the chosen synthesis route.
-
In Fischer esterification , the primary byproduct is water. Incomplete reaction can also leave unreacted starting materials.
-
When starting from a substituted cyclohexanol like 2-methylcyclohexanol and reacting with acetic acid, a potential byproduct is 2-tetrahydrotoluene .[6] The presence of cis and trans isomers of the starting alcohol can influence byproduct formation.[6]
-
In transesterification , the alcohol from the starting ester is a byproduct (e.g., ethanol when starting from ethyl 2-cyclohexylacetate). Side reactions can occur depending on the catalyst and conditions used.[4]
Q3: How can I minimize water formation during Fischer esterification?
A3: To drive the equilibrium towards the formation of this compound and minimize the presence of water, you can:
-
Use a large excess of the alcohol (methanol).[1]
-
Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][2]
Q4: What is the role of the acid catalyst in Fischer esterification?
A4: The acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3][7]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Fischer Esterification
| Possible Cause | Troubleshooting Step |
| Equilibrium not shifted towards products | Increase the molar ratio of methanol to cyclohexylacetic acid. Use a Dean-Stark apparatus to remove water azeotropically. |
| Insufficient catalyst | Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). |
| Low reaction temperature | Increase the reaction temperature to ensure reflux. |
| Short reaction time | Increase the reaction time to allow the reaction to reach equilibrium. |
Issue 2: Presence of 2-Tetrahydrotoluene Byproduct
This issue is particularly relevant when synthesizing a related compound, 2-methylcyclohexyl acetate, from 2-methylcyclohexanol and acetic acid, and serves as a model for potential side reactions with substituted cyclohexyl rings.
| Possible Cause | Troubleshooting Step |
| High reaction temperature | Optimize the reaction temperature. Higher temperatures can favor the elimination reaction that forms the toluene derivative.[6] |
| High catalyst concentration | Reduce the concentration of the acid catalyst.[6] |
| Presence of cis/trans isomers | Isomer separation of the starting 2-methylcyclohexanol may be necessary, as different isomers can have different reactivities and tendencies for side reactions.[6] |
Issue 3: Incomplete Transesterification
| Possible Cause | Troubleshooting Step |
| Inefficient catalyst | Screen different acid or base catalysts. For example, strongly acidic cation-exchange resins have been used effectively.[8] |
| Suboptimal reactant ratio | Optimize the molar ratio of methanol to the starting ester. A higher excess of methanol can drive the reaction forward.[8] |
| Low reaction temperature | Increase the reaction temperature, but be mindful of the boiling point of methanol. |
| Insufficient reaction time | Increase the duration of the reaction. |
Experimental Protocols
Protocol 1: General Fischer Esterification of Cyclohexylacetic Acid
-
Combine cyclohexylacetic acid (1.0 eq) and methanol (5-10 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: General Transesterification Procedure
-
In a round-bottom flask, dissolve the starting ester (e.g., ethyl 2-cyclohexylacetate) (1.0 eq) in an excess of methanol (5-10 eq).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium methoxide).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting ester is consumed.
-
Neutralize the catalyst. If an acid catalyst was used, wash with a saturated sodium bicarbonate solution. If a base catalyst was used, wash with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation.
Data Presentation
Table 1: Effect of Methanol to Cyclohexylacetic Acid Molar Ratio on Yield
| Molar Ratio (Methanol:Acid) | Yield of this compound (%) |
| 1:1 | ~65 |
| 5:1 | ~85 |
| 10:1 | >95 |
Note: Yields are approximate and can vary based on specific reaction conditions and the efficiency of water removal. A study on a similar Fischer esterification showed that increasing the alcohol to a 10-fold excess could increase the yield to 97%.[1]
Table 2: Influence of Catalyst on Transesterification of Methyl Acetate with 2-Ethylhexanol (Model System)
| Catalyst | Catalyst Loading (wt%) | Reaction Time (h) | Conversion of 2-Ethylhexanol (%) |
| NKC-9 Resin | 20 | 3 | 79.64 |
This data is from a study on a similar transesterification reaction and illustrates the effectiveness of a solid acid catalyst.[8]
Visualizations
Caption: Workflow for Fischer Esterification of Cyclohexylacetic Acid.
Caption: Troubleshooting Logic for Byproduct Minimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Ester synthesis by transesterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Methyl 2-Cyclohexylacetate Stability and Degradation
Welcome to the technical support center for Methyl 2-Cyclohexylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common questions regarding the stability and handling of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and data from analogous compounds to ensure scientific integrity and practical utility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and inherent stability of this compound.
Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that minimize exposure to environmental stressors. The compound is generally stable under recommended storage conditions[1].
Based on safety data sheets and general chemical principles, the optimal storage conditions are as follows:
-
Temperature: Store in a cool place[2][3]. Avoid extremes of temperature and direct sunlight[1].
-
Atmosphere: Store in a dry and well-ventilated area[1][2][3].
-
Container: Keep the container tightly closed and securely sealed[2][3][4]. Use the manufacturer-recommended packaging, such as polyethylene or polypropylene containers, and ensure they are clearly labeled and free from leaks[4].
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, heat, sparks, and open flames[1][3].
Table 1: Summary of Recommended Storage Conditions and Factors to Avoid
| Parameter | Recommended Condition | Rationale & Potential Consequences of Deviation |
| Temperature | Cool, ambient | High temperatures can accelerate hydrolysis and potentially lead to thermal degradation or dehydration byproducts[5]. |
| Light | Store in a dark place | Direct sunlight or UV exposure can potentially initiate photo-oxidative degradation pathways. |
| Moisture | Dry environment | The compound is an ester and is susceptible to hydrolysis, which is accelerated by the presence of water. |
| pH | Neutral | Both acidic and basic conditions will catalyze the hydrolysis of the ester bond. |
| Inertness | Tightly sealed container | Prevents contamination and exposure to atmospheric moisture and oxygen, which can lead to oxidative degradation. |
| Compatibility | Away from strong oxidizers | The cyclohexyl ring is susceptible to oxidation, which can lead to ring-opening or the formation of keto-acetates[6]. |
Question 2: What are the primary degradation pathways for this compound?
Answer: While specific degradation kinetic studies on this compound are not extensively published, its structure as a substituted cyclohexyl ester allows us to predict the primary degradation pathways based on well-understood reactions of analogous compounds. The main pathways are hydrolysis, oxidation, and thermal degradation.
-
Hydrolysis: This is the most common degradation pathway for esters. The ester linkage is susceptible to cleavage in the presence of water, a reaction that is significantly catalyzed by acids or bases, yielding 2-methylcyclohexanol and acetic acid[7][8]. The rate of alkaline hydrolysis can be influenced by the stereochemistry of the ester group (axial vs. equatorial)[7].
-
Oxidation: The C-H bonds on the cyclohexyl ring are susceptible to oxidative attack, especially in the presence of strong oxidizing agents or initiators[1][6]. Oxidation can lead to the formation of hydroperoxides, ketones (e.g., 2-methylcyclohexanone derivatives), and potentially ring-opened products.
-
Thermal Degradation: At elevated temperatures, esters can undergo decomposition. For this compound, a potential minor pathway, especially under acidic conditions, is elimination (dehydration) to form 2-methyl-1-cyclohexene and acetic acid, a known byproduct in its synthesis[5]. At very high temperatures (e.g., autoignition at 305 °C), decomposition to carbon oxides will occur[1][9].
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Question 3: How can I detect and quantify the degradation of this compound in my samples?
Answer: A well-designed analytical method is crucial for monitoring stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique, often coupled with mass spectrometry (MS) for definitive identification of degradation products.
-
Chromatography: A reverse-phase HPLC method (e.g., using a C18 column) is typically suitable for separating the relatively nonpolar this compound from its more polar degradation products like 2-methylcyclohexanol and acetic acid.
-
Detection:
-
UV Detection: this compound has a weak chromophore (the ester carbonyl group), so detection at low wavelengths (e.g., 205-215 nm) is necessary. This may result in lower sensitivity and potential interference from other components.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the preferred method. It provides high sensitivity and specificity, allowing for the quantification of the parent compound and the identification of unknown degradation products by their mass-to-charge ratio.
-
-
Gas Chromatography (GC): Given the volatility of this compound (boiling point ~186 °C) and its potential degradation products, GC coupled with a Flame Ionization Detector (FID) or MS is also an excellent analytical technique[9].
Validation of the analytical method is critical to ensure that it is stability-indicating, meaning it can accurately separate and quantify the parent drug from its degradation products without interference[10].
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental issues you may encounter.
Problem 1: I observe a gradual loss of my compound in solution over a few days at room temperature.
Possible Cause: Hydrolysis. Esters are susceptible to hydrolysis, especially in aqueous or protic solvents. The rate can be significant even in neutral water and is accelerated by trace acidic or basic impurities.
Troubleshooting Workflow:
-
Solvent Check:
-
Action: If using an aqueous buffer, ensure the pH is controlled and maintained in the neutral to slightly acidic range (pH 4-6), where many esters exhibit maximum stability. Avoid basic pH.
-
Rationale: Both H⁺ and OH⁻ catalyze ester hydrolysis, but the base-catalyzed reaction is typically much faster.
-
-
Container/Glassware Check:
-
Action: Ensure all glassware is thoroughly rinsed and free of acidic or basic residues. Leaching of alkali from certain types of glass (e.g., soda-lime) can raise the pH of unbuffered solutions.
-
Rationale: Trace contaminants can have a significant catalytic effect on degradation over time.
-
-
Confirmation of Hydrolysis:
-
Action: Analyze your sample using a stability-indicating method (e.g., LC-MS). Look for the appearance of peaks corresponding to the expected masses of 2-methylcyclohexanol and acetic acid.
-
Rationale: Positively identifying the hydrolysis products confirms the degradation pathway.
-
-
Preventative Measures:
-
Action: If possible, prepare solutions fresh daily. If storage is necessary, store solutions at reduced temperatures (2-8 °C) and protect them from light. For longer-term storage, consider using an aprotic solvent (e.g., acetonitrile, THF) if compatible with your experimental design.
-
Rationale: Lowering the temperature significantly reduces the rate of chemical reactions, including hydrolysis.
-
Problem 2: My chromatogram shows several new, unexpected peaks after my sample was exposed to air or light.
Possible Cause: Oxidative or Photolytic Degradation. The cyclohexyl ring is susceptible to oxidation, and UV light can provide the energy to initiate radical-based degradation reactions.
Troubleshooting Workflow:
-
Identify the Stressor:
-
Action: Review the sample's history. Was it left on a benchtop exposed to light? Was it stored in a container with a large headspace of air? Was it subjected to heat?
-
Rationale: Pinpointing the environmental stressor is the first step to preventing recurrence.
-
-
Characterize the Impurities:
-
Action: Use LC-MS to determine the molecular weights of the new peaks. An increase of 16 amu suggests hydroxylation, while an increase of 14 amu could indicate ketone formation.
-
Rationale: The mass of the degradant provides crucial clues to its structure and the underlying degradation mechanism[6].
-
-
Perform a Confirmatory Forced Degradation Study:
-
Action: Intentionally expose a fresh sample to an oxidative agent (e.g., 0.1% H₂O₂) and another to intense UV/Vis light. Compare the resulting chromatograms to your sample.
-
Rationale: If the impurity profile matches the oxidatively or photolytically stressed sample, you have confirmed the cause of degradation. See the protocol below for more details.
-
-
Preventative Measures:
-
Action: Protect solutions from light by using amber vials or covering containers with aluminum foil. To prevent oxidation, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Rationale: Eliminating light and oxygen removes the key initiators for photolytic and oxidative degradation pathways.
-
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a systematic approach to investigate the degradation pathways of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
Objective: To generate potential degradation products and identify the primary degradation pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated oven, photostability chamber
Table 2: Conditions for Forced Degradation Study
| Stress Condition | Reagent/Setup | Typical Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C for 24-48 hours | To induce acid-catalyzed hydrolysis of the ester. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 2-8 hours | To induce rapid base-catalyzed saponification. |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | To simulate oxidative stress and generate oxidative degradants[11]. |
| Thermal | Oven | 80 °C for 72 hours | To assess the impact of heat on stability[12]. |
| Photolytic | Photostability Chamber | ICH Q1B guidelines | To assess degradation from exposure to UV and visible light. |
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress reagent (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M). For the thermal study, place a sealed vial of the stock solution in the oven. For the photolytic study, place a quartz cuvette or other appropriate container in the chamber.
-
Control Sample: Prepare a control sample by mixing 1 mL of stock with 1 mL of water and storing it under ideal conditions (e.g., 4 °C, protected from light).
-
Incubation: Expose the samples to the conditions outlined in Table 2. Monitor the extent of degradation at various time points (e.g., 2, 8, 24, 48 hours) to target ~5-20% degradation.
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent further degradation on the analytical column.
-
Analysis: Analyze all stressed samples and the control sample by a validated LC-MS method.
-
Data Evaluation: Compare the chromatograms. Identify new peaks, determine their mass-to-charge ratios, and calculate the percent degradation of the parent compound.
Caption: Workflow for a forced degradation study.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
handling and storage best practices for methyl 2-cyclohexylacetate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of methyl 2-cyclohexylacetate, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: When handling this compound, it is essential to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.[1][2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[1] In well-ventilated areas, this may not be necessary, but it is good practice to have respiratory protection available.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its stability, this compound should be stored under the following conditions:
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent hazardous reactions.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon combustion, this compound may produce carbon oxides (carbon monoxide and carbon dioxide).[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield during esterification synthesis | Incomplete reaction | - Ensure the molar ratio of 2-methylcyclohexanol to acetic acid is optimized, for instance, a ratio of 1:1.2 to 1:1.5 has been used. - Use an appropriate catalyst, such as p-toluenesulfonic acid or a sulfonic acid ion-exchange resin, at a suitable concentration (e.g., 1-3% of the alcohol's weight). - Employ a method to remove water as it forms to drive the equilibrium towards the product, such as a Dean-Stark apparatus or vacuum rectification.[3][4] |
| Side reactions | The formation of 2-tetrahydrotoluene can occur, especially at higher temperatures.[1] Consider running the reaction at a lower initial temperature and gradually increasing it. | |
| Difficult separation | The boiling points of 2-methylcyclohexanol and this compound are very close, making separation by distillation challenging.[5] Use a high-efficiency distillation column and carefully control the reflux ratio. | |
| Presence of impurities in the final product | Unreacted starting materials | Improve the purification process. This may involve washing the crude product with a sodium bicarbonate solution to remove acidic impurities, followed by thorough drying and fractional distillation.[4] |
| Byproducts from side reactions | Characterize the impurity using analytical techniques (e.g., GC-MS, NMR) to identify its structure. This will help in devising a targeted purification strategy. For example, if 2-tetrahydrotoluene is present, careful fractional distillation is required. | |
| Hydrolysis of the ester during workup or storage | Presence of water and acid or base | Ensure all solvents and reagents used in the workup are anhydrous. Store the final product in a tightly sealed container in a dry environment. The rate of alkaline hydrolysis has been studied and is a known reaction for this class of compounds.[6] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
2-methylcyclohexanol
-
Acetic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction flask, reflux condenser, Dean-Stark apparatus, heating mantle, separatory funnel, and distillation apparatus.
Procedure:
-
Set up a reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 2-methylcyclohexanol, a slight excess of acetic acid (e.g., 1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add a suitable volume of toluene to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any remaining acetic acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A troubleshooting workflow for experiments involving this compound.
References
- 1. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Methyl 2-Cyclohexylacetate and Ethyl 2-Cyclohexylacetate for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents and intermediates is paramount. This guide provides a detailed, data-driven comparison of two closely related ester compounds: methyl 2-cyclohexylacetate and ethyl 2-cyclohexylacetate. While structurally similar, their subtle differences in physicochemical properties can influence their reactivity, performance in various applications, and suitability for specific research and development pipelines.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a compound dictate its behavior in both chemical reactions and physical formulations. The following table summarizes the key physicochemical properties of this compound and ethyl 2-cyclohexylacetate based on available data.
| Property | This compound | Ethyl 2-Cyclohexylacetate |
| Molecular Formula | C9H16O2[1] | C10H18O2[2][3] |
| Molecular Weight | 156.22 g/mol [1][4] | 170.25 g/mol [3][5] |
| Boiling Point | 201.00 °C[1] | 211-212 °C[6] |
| Density | 0.951 g/cm³ @ 25 °C[1] | 0.94 g/mL[6] |
| Refractive Index | 1.4460 @ 20 °C[1] | 1.444[6] |
| Solubility | Insoluble in water[7] | Low water solubility; soluble in organic solvents like ethanol, acetone, and ether[2] |
| Odor Profile | Not specified in detail | Sweet, fruity odor, reminiscent of apples or pears[2] |
Analysis of Physicochemical Data:
The ethyl ester, with its additional carbon atom, exhibits a higher molecular weight and a correspondingly higher boiling point compared to the methyl ester. The densities and refractive indices of the two compounds are quite similar. The lower water solubility of the ethyl ester is expected due to the increase in the hydrophobic character of the alkyl chain.[2] These properties are critical considerations for reaction condition optimization, purification processes, and formulation development.
Performance and Applications
Both this compound and ethyl 2-cyclohexylacetate find primary applications in the fragrance and flavor industries.[2] Their pleasant, fruity odors make them valuable components in various consumer products.
-
This compound is noted for its use in fragrance formulations.
-
Ethyl 2-cyclohexylacetate is described as having a sweet, fruity odor reminiscent of apples or pears and is also used as a flavoring agent.[2]
In the context of drug development, these molecules may serve as starting materials or intermediates for the synthesis of more complex bioactive molecules. The choice between the methyl and ethyl ester can influence the reactivity and yield of subsequent reactions. Generally, methyl esters are considered more reactive than ethyl esters in certain reactions like hydrolysis due to lesser steric hindrance.[8][9] Conversely, ethyl esters may offer slightly greater stability.[8]
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of methyl and ethyl 2-cyclohexylacetate, which can be adapted for comparative experimental studies.
Synthesis: Fischer-Speier Esterification
This is a common acid-catalyzed esterification method.
Objective: To synthesize this compound or ethyl 2-cyclohexylacetate from cyclohexylacetic acid and the corresponding alcohol.
Materials:
-
Cyclohexylacetic acid
-
Methanol (for methyl ester) or Ethanol (for ethyl ester)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine cyclohexylacetic acid (1 equivalent) and the respective alcohol (methanol or ethanol, 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and wash with a 5% sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester by fractional distillation under reduced pressure.
Analysis: Gas Chromatography for Purity Assessment
Objective: To determine the purity of the synthesized ester and to compare the retention times of the methyl and ethyl esters.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for ester analysis (e.g., DB-624 or equivalent)
GC Conditions (starting point, may require optimization):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL (split or splitless injection)
Procedure:
-
Prepare a standard solution of the purified ester in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Inject the standard solution into the GC and record the chromatogram.
-
The purity of the sample can be determined by the area percentage of the main peak.
-
By injecting both methyl and ethyl 2-cyclohexylacetate under the same conditions, their retention times can be compared. The ethyl ester is expected to have a slightly longer retention time due to its higher boiling point.
Visualizing Workflows and Relationships
To better illustrate the processes and logical connections discussed, the following diagrams are provided in DOT language.
Caption: General workflow for the synthesis of 2-cyclohexylacetate esters.
Caption: Logical framework for selecting between the two esters.
References
- 1. methyl cyclohexyl acetate, 14352-61-5 [thegoodscentscompany.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethyl 2-cyclohexylacetate | CymitQuimica [cymitquimica.com]
- 4. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. ethyl cyclohexyl acetate, 5452-75-5 [thegoodscentscompany.com]
- 8. Page loading... [guidechem.com]
- 9. reddit.com [reddit.com]
Spectroscopic Comparison of Methyl 2-Cyclohexylacetate Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of methyl 2-cyclohexylacetate, offering supporting experimental data and detailed protocols to aid in their differentiation and analysis.
The spatial arrangement of the methyl and acetate groups relative to the cyclohexane ring in this compound gives rise to two distinct stereoisomers: cis and trans. While possessing the same molecular formula and connectivity, these isomers exhibit subtle but significant differences in their spectroscopic signatures due to their unique three-dimensional structures. This guide delves into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of cis- and trans-methyl 2-cyclohexylacetate.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Isomer | Chemical Shift (δ) of CH-O-C=O (ppm) | Multiplicity |
| cis | ||
| trans |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Isomer | Chemical Shift (δ) of C=O (ppm) | Chemical Shift (δ) of CH-O (ppm) |
| cis | ||
| trans |
Table 3: Infrared (IR) Spectral Data (Liquid Film)
| Isomer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| cis | ~1735 | |
| trans | ~1735 |
(Note: The carbonyl stretch is a prominent feature in the IR spectra of both isomers. Subtle differences in the fingerprint region may also be used for differentiation.)
Table 4: Mass Spectrometry (Electron Ionization) Data
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| cis | 156 | |
| trans | 156 |
(Note: The mass spectra of the isomers are expected to be very similar, with the molecular ion peak at m/z 156. Differentiation may be possible through careful analysis of the relative abundances of fragment ions.)
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer, which is highly sensitive to the stereochemistry.
Methodology:
-
Sample Preparation: A 5-10 mg sample of the purified this compound isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons. A longer acquisition time and a greater number of scans (typically several hundred to thousands) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule and to probe subtle differences in bond vibrations that may arise from the different stereochemistry of the isomers.
Methodology:
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The frequencies of the major absorption bands are then identified and assigned to specific functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern upon ionization, which can provide structural information.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis, or by direct infusion.
-
Ionization: Electron ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other sensitive detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
A Comparative Guide to the Synthesis and NMR Validation of Methyl 2-Cyclohexylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methods for the synthesis of methyl 2-cyclohexylacetate, a valuable intermediate in various chemical industries. The performance of each method is evaluated based on reaction yield and product purity, which is validated through Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.
Introduction
This compound is a cyclic ester with applications in the fragrance industry and as a precursor for the synthesis of more complex molecules. The efficient and selective synthesis of this compound is of significant interest. This guide focuses on two primary synthetic routes: the direct esterification of 2-methylcyclohexanol with acetic acid (Method A) and the hydrogenation of o-cresol followed by esterification (Method B).
Comparison of Synthetic Methods
The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired yield and purity, and process scalability. The table below summarizes the key performance indicators for the two methods discussed.
| Parameter | Method A: Direct Esterification | Method B: Hydrogenation-Esterification |
| Starting Material | 2-Methylcyclohexanol | o-Cresol |
| Key Reagents | Acetic acid, Acid catalyst (e.g., polystyrene sulfonic acid resin) | Hydrogen gas, Hydrogenation catalyst, Acetic acid, Esterification catalyst |
| Yield | 96.7%[1] | >96%[2] |
| Purity (by GC) | 99.3%[1] | High (byproduct < 1%)[2] |
| Reaction Conditions | 80-150°C, vacuum distillation[1] | Hydrogenation followed by esterification |
| Advantages | Simpler one-step process, solvent-free conditions possible[1] | Utilizes a readily available starting material (o-cresol).[2] |
| Disadvantages | Requires 2-methylcyclohexanol as a starting material. | Two-step process, requires handling of hydrogen gas. |
Experimental Protocols
Method A: Solvent-Free Direct Esterification of 2-Methylcyclohexanol
This method involves the direct reaction of 2-methylcyclohexanol with acetic acid in the presence of a solid acid catalyst.[1]
Materials:
-
2-Methylcyclohexanol
-
Acetic acid
-
Polystyrene sulfonic acid type cation exchange resin
-
Sodium hydrogen carbonate solution
Procedure:
-
In a reaction vessel, combine 2-methylcyclohexanol and acetic acid in a molar ratio of 1:1.5.
-
Add the polystyrene sulfonic acid resin as a catalyst.
-
Heat the mixture to 150°C and allow the reaction to reach equilibrium.
-
Apply a vacuum of -0.05 MPa and carry out continuous rectification.
-
Collect the rectification substrate and wash it with a sodium hydrogen carbonate solution until the pH is between 6.5 and 7.5.
-
After washing and drying, the final product, this compound, is obtained.[1]
Method B: Hydrogenation of o-Cresol followed by Esterification
This two-step method begins with the hydrogenation of o-cresol to produce 2-methylcyclohexanol, which is then esterified.[2]
Materials:
-
o-Cresol
-
Methylcyclohexane (solvent)
-
Hydrogenation catalyst
-
High-purity hydrogen gas
-
Esterification catalyst
-
Acetic acid
Procedure:
-
Hydrogenation: Dissolve o-cresol in methylcyclohexane in a high-pressure hydrogenation reactor. Add a hydrogenation catalyst and introduce high-purity hydrogen gas to carry out the hydrogenation reaction, yielding a solution containing 2-methylcyclohexanol.[2]
-
Esterification: To the resulting solution containing 2-methylcyclohexanol, add an esterification catalyst. Add acetic acid dropwise to the stirred mixture to perform the esterification reaction, resulting in this compound.[2]
NMR Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to confirm the structure and assess the purity of the synthesized this compound. While specific spectral data directly linked to these exact syntheses were not available in the provided search results, typical ¹H and ¹³C NMR spectral data for this compound would be expected to show characteristic signals for the cyclohexyl ring protons, the methyl group protons, the methoxy group protons, and the ester carbonyl carbon. The integration of the proton signals can be used to confirm the relative number of protons and thus the purity of the sample. The presence of signals from starting materials or byproducts would indicate an incomplete reaction or side reactions.
Experimental and Logical Workflow
The synthesis and validation of this compound follow a logical progression from starting materials to the final, characterized product. The diagram below illustrates this workflow.
Caption: Workflow for the synthesis and NMR validation of this compound.
Conclusion
Both direct esterification and the hydrogenation-esterification route are effective methods for the synthesis of this compound, offering high yields and purity. The choice between the two will largely depend on the available starting materials and the specific requirements of the laboratory or industrial process. Regardless of the method chosen, NMR spectroscopy remains an indispensable tool for the unambiguous structural confirmation and purity assessment of the final product.
References
A Comparative Analysis of Methyl 2-Cyclohexylacetate and Methyl Cyclohexanecarboxylate for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents and intermediates is paramount to achieving desired outcomes. This guide provides a detailed, objective comparison of two structurally similar esters: methyl 2-cyclohexylacetate and methyl cyclohexanecarboxylate. We will delve into their chemical properties, synthesis protocols, and available performance data to assist researchers in making informed decisions for their specific applications.
Structural and Physicochemical Differences
The key structural difference between this compound and methyl cyclohexanecarboxylate lies in the placement of the ester group relative to the cyclohexane ring. In this compound, a methylene (-CH2-) group separates the cyclohexyl ring from the acetate functionality. In contrast, the ester group in methyl cyclohexanecarboxylate is directly attached to the cyclohexane ring. This seemingly subtle difference in structure gives rise to distinct physicochemical properties and potential applications.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for this compound and methyl cyclohexanecarboxylate, providing a clear comparison of their physical and chemical properties.
| Property | This compound | Methyl Cyclohexanecarboxylate |
| Molecular Formula | C9H16O2[1][2] | C8H14O2[3] |
| Molecular Weight | 156.22 g/mol [1][2] | 142.20 g/mol [3] |
| Appearance | Clear colorless liquid | Clear, colorless to light yellow liquid |
| Boiling Point | 201 °C[1] | 183 °C |
| Density | 0.951 g/mL at 25 °C[1] | 0.995 g/mL at 25 °C |
| Refractive Index | 1.446 at 20 °C[1] | 1.443 at 20 °C |
| Flash Point | 74.44 °C[1] | 60 °C |
| CAS Number | 14352-61-5[1] | 4630-82-4[3] |
Experimental Protocols: Synthesis Methodologies
The synthesis of these two esters typically follows standard organic chemistry procedures, primarily through esterification reactions. Below are detailed protocols for the synthesis of each compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of cyclohexylacetic acid with methanol. A common method involves a Fischer-Speier esterification.
Protocol: Fischer-Speier Esterification of Cyclohexylacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexylacetic acid (1.0 equivalent) and an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the mixture.
-
Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Synthesis of Methyl Cyclohexanecarboxylate
Methyl cyclohexanecarboxylate is commonly synthesized via the esterification of cyclohexanecarboxylic acid with methanol. Two prevalent methods are Fischer-Speier esterification and synthesis via an acyl chloride intermediate.
Protocol 1: Fischer-Speier Esterification of Cyclohexanecarboxylic Acid [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add cyclohexanecarboxylic acid (1.0 equivalent) and a large excess of methanol (10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 1-10 hours. Monitor the reaction's progress using TLC or GC.
-
Workup and Extraction: Once the reaction is complete, cool the mixture and pour it into water. Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Washing and Drying: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield methyl cyclohexanecarboxylate.[4]
Protocol 2: Synthesis via Cyclohexanecarbonyl Chloride [4]
-
Step 1: Synthesis of Cyclohexanecarbonyl Chloride
-
In a flask, add cyclohexanecarboxylic acid (1.0 equivalent) to an inert solvent like benzene.
-
Add thionyl chloride (1.5 equivalents) and reflux the mixture for approximately 1 hour.[4]
-
Remove the excess thionyl chloride and solvent by distillation to obtain crude cyclohexanecarbonyl chloride, which can be purified by vacuum distillation.[4]
-
-
Step 2: Esterification of Cyclohexanecarbonyl Chloride
-
Dissolve the purified cyclohexanecarbonyl chloride (1.0 equivalent) in an anhydrous solvent like diethyl ether under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add a solution of methanol (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents).[4]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with dilute aqueous acid, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain methyl cyclohexanecarboxylate.[4]
-
Performance Comparison and Applications
Both this compound and methyl cyclohexanecarboxylate find applications as flavoring agents, fragrances, and as intermediates in organic synthesis.[1]
-
This compound: It is noted for its use in the fragrance industry.[1] Its larger molecular structure and additional methylene group may contribute to different scent profiles and volatilities compared to methyl cyclohexanecarboxylate.
-
Methyl Cyclohexanecarboxylate: This compound is recognized as a flavoring agent and a human metabolite.[3] It is also utilized in various chemical synthesis studies. Generally, methyl esters are slightly more reactive than their ethyl or larger alkyl counterparts in nucleophilic substitution reactions due to lower steric hindrance around the carbonyl group. This can be a consideration in multi-step syntheses where the ester might be a protecting group or a reactive site.
Visualizing the Synthesis: Experimental Workflows
To better illustrate the synthesis processes, the following diagrams were generated using Graphviz (DOT language).
Caption: Synthesis workflow for this compound.
Caption: Synthesis workflows for methyl cyclohexanecarboxylate.
References
A Comparative Performance Analysis of Methyl 2-Cyclohexylacetate and Other Common Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in research, development, and manufacturing processes within the pharmaceutical and chemical industries. A solvent's performance characteristics directly impact reaction kinetics, product purity, process efficiency, and safety. This guide provides an objective comparison of the performance of methyl 2-cyclohexylacetate against a range of commonly used alternative solvents, including aromatic hydrocarbons, ketones, and other esters. The information presented herein is supported by experimental data and standardized testing protocols to assist professionals in making informed solvent selection decisions.
Quantitative Performance Data
The following tables summarize key physical and performance properties of this compound and several alternative solvents. These parameters are crucial for determining a solvent's suitability for specific applications.
Table 1: Physical and Chemical Properties
| Property | This compound | Toluene | Xylene | Acetone | Methyl Ethyl Ketone (MEK) | Ethyl Acetate |
| CAS Number | 5726-19-2[1][2] | 108-88-3 | 1330-20-7 | 67-64-1 | 78-93-3 | 141-78-6 |
| Molecular Formula | C₉H₁₆O₂[1][2] | C₇H₈ | C₈H₁₀ | C₃H₆O | C₄H₈O | C₄H₈O₂ |
| Molecular Weight ( g/mol ) | 156.22[1] | 92.14 | 106.16 | 58.08 | 72.11 | 88.11 |
| Boiling Point (°C) | 182[3] | 110.6[4] | 137-144 | 56[5] | 79-81[6] | 78[7] |
| Density (g/mL @ 20°C) | ~0.947[2] | 0.87 | 0.86-0.875[8] | 0.791 | 0.804-0.806[6] | 0.902 |
| Flash Point (°C) | ~74 | 4[9] | 26-29[10] | -20 | -9 to -4[6] | -4[7] |
| Water Solubility | Low | Very Low | Practically Insoluble[10] | Miscible | Partially Soluble | Soluble |
Table 2: Performance Characteristics
| Performance Metric | This compound | Toluene | Xylene | Acetone | Methyl Ethyl Ketone (MEK) | Ethyl Acetate |
| Kauri-Butanol (Kb) Value | Data not available (Estimated to be moderate) | 105[11][12] | 98[8][13] | Not applicable (miscible) | Not applicable (miscible) | Not applicable (miscible) |
| Relative Evaporation Rate (n-BuAc = 1.0) | Slow (Data not available) | 2.0-2.2[9][14] | 0.6-0.7[15] | 5.6-5.7[15][16] | 3.8-4.6[16][17] | 4.1[16][18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of solvent performance. The following are standardized protocols for determining key performance indicators.
Kauri-Butanol (Kb) Value Determination (ASTM D1133)
The Kauri-Butanol value is a measure of a hydrocarbon solvent's solvency power. A higher Kb value indicates a stronger solvent. The test is governed by the ASTM D1133 standard.[11][19]
Methodology:
-
Preparation of Kauri-Butanol Solution: A standardized solution is prepared by dissolving a specified amount of kauri resin in n-butanol.
-
Titration: A known volume of the solvent being tested is titrated into the kauri-butanol solution at a controlled temperature (25°C). The solvent is added until the solution becomes turbid to a defined point, which is the endpoint.[20]
-
Calculation: The volume of the solvent required to reach the endpoint is recorded and used to calculate the Kauri-Butanol value. The test is standardized against toluene, which has an assigned Kb value of 105.[20]
Evaporation Rate Determination (ASTM D3539)
This method determines the rate of evaporation of volatile liquids using a thin-film evaporometer. The results are often expressed relative to a standard solvent, typically n-butyl acetate (n-BuAc = 1.0).
Methodology:
-
Apparatus Setup: A specialized thin-film evaporometer is used, which provides a standardized surface and controlled airflow.
-
Sample Application: A precise volume of the solvent is dispensed onto a filter paper disc within the evaporometer.
-
Measurement: The time required for the solvent to evaporate completely is measured. This can be done manually or with an automatic recording device.
-
Calculation: The evaporation rate is calculated and often reported as a relative rate compared to n-butyl acetate.
Visualization of a Relevant Workflow
In the context of drug development, solvents play a crucial role in the synthesis of active pharmaceutical ingredients (APIs). The following diagram illustrates a generalized workflow for the synthesis of Oxybutynin, an anticholinergic medication. A key intermediate in this synthesis is methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, a compound structurally related to this compound. This highlights a potential application area for solvents with similar properties.[21][22]
Caption: A generalized workflow for the synthesis of the API Oxybutynin.
Conclusion
For applications requiring high solvency power, toluene and xylene remain strong contenders, though with greater health and environmental considerations.[11][12] Ketones such as acetone and methyl ethyl ketone offer high solvency and rapid evaporation, making them suitable for cleaning and applications where quick drying is essential.[16][23] Ethyl acetate provides a balance of good solvency and a faster evaporation rate than this compound.
The choice of a solvent is a critical decision that must be based on a comprehensive evaluation of performance, safety, environmental impact, and process requirements. While this compound may be a suitable candidate for applications requiring a slower evaporation rate and moderate solvency, for high-performance applications, other solvents may offer superior characteristics. It is recommended that for any specific application, in-house performance testing be conducted to ensure the selection of the most appropriate solvent.
References
- 1. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methylcyclohexyl Acetate (5726-19-2) | Bulk Supplier In India [chemicalbull.com]
- 3. 2-Methylcyclohexyl acetate | 5726-19-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. mgchemicals.com [mgchemicals.com]
- 8. solventsandpetroleum.com [solventsandpetroleum.com]
- 9. mgchemicals.com [mgchemicals.com]
- 10. parchem.com [parchem.com]
- 11. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 12. techspray.com [techspray.com]
- 13. news.thomasnet.com [news.thomasnet.com]
- 14. dispersetech.com [dispersetech.com]
- 15. The MSDS HyperGlossary: Evaporation Rate [ilpi.com]
- 16. bulkchemicals2go.com [bulkchemicals2go.com]
- 17. methyl ethyl ketone [stenutz.eu]
- 18. bulkchemicals2go.com [bulkchemicals2go.com]
- 19. besttechnologyinc.com [besttechnologyinc.com]
- 20. file.yizimg.com [file.yizimg.com]
- 21. nbinno.com [nbinno.com]
- 22. mdpi.com [mdpi.com]
- 23. Butanone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analytical Validation of Methyl 2-Cyclohexylacetate Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical intermediates like methyl 2-cyclohexylacetate is paramount in research and development, particularly in the pharmaceutical industry where impurities can impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of common analytical techniques for validating the purity of this compound, supported by typical experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of potential impurities, required sensitivity, and the availability of instrumentation. The primary methods for assessing the purity of a relatively volatile and non-polar ester like this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Infrared (IR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Direct quantification based on the relationship between signal intensity and the number of atomic nuclei. | Identification and quantification based on the absorption of infrared radiation by specific molecular vibrations. |
| Typical Linearity (r²) | ≥ 0.998[1] | ≥ 0.999[1] | Not applicable (primary method) | Method dependent, often used for qualitative analysis. |
| Accuracy (% Recovery) | 95.0% - 105.0%[1] | 98.0% - 102.0%[1] | Highly accurate as a primary method. | Less accurate for quantification compared to other methods. |
| Precision (RSD%) | ≤ 2.0%[1] | ≤ 2.0%[1] | Low variability. | Higher variability for quantitative measurements. |
| Limit of Detection (LOD) | Low (ng/mL range) | 0.01 - 0.1 µg/mL[1] | Higher (~0.1% impurity level) | Higher, primarily for qualitative detection of impurities. |
| Common Impurities Detected | Unreacted 2-methylcyclohexanol, residual solvents, and volatile by-products. | Less volatile impurities, isomers, and degradation products. | Structural isomers and impurities with unique NMR signals. | Functional group impurities (e.g., -OH from unreacted alcohol). |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of a suitable solvent like hexane or ethyl acetate.
Data Analysis: Purity is typically determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an internal standard method can be employed.
References
Comparative Guide on the Cross-Reactivity of Methyl 2-Cyclohexylacetate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of methyl 2-cyclohexylacetate in common biological assays. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to predict and evaluate its potential off-target effects. The information herein is intended to aid in the design of experiments, interpretation of results, and development of new therapeutic agents.
Introduction
This compound is a small molecule characterized by a cyclohexane ring and an ester functional group. This structural motif is common in various endogenous molecules, natural products, and synthetic compounds. Consequently, there is a potential for this compound to exhibit cross-reactivity in biological assays, leading to inaccurate measurements or unintended biological effects. This guide explores this potential in the context of immunoassays and enzyme inhibition assays, and discusses possible biological activities.
Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of antibodies to their target analytes. However, structurally similar molecules can also bind to the antibody, causing interference and inaccurate quantification. This is a prevalent issue in competitive immunoassays for small molecules.[1][2] The cyclic and ester features of this compound make it a candidate for cross-reactivity in assays for hormones and other signaling molecules that share these structural elements.
Comparative Analysis: Cross-Reactivity in a Cortisol Immunoassay
To illustrate the potential for cross-reactivity, we can compare the structure of this compound with known cross-reactants in a commercially available cortisol immunoassay. The Roche Elecsys Cortisol assay, for instance, has been shown to exhibit cross-reactivity with various steroid molecules.[2][3][4] While direct data for this compound is unavailable, we can infer its potential for interference by comparing its structure to compounds that have been tested.
| Compound | Structure | % Cross-Reactivity in Roche Elecsys Cortisol Assay | Reference |
| Cortisol (Analyte) | Steroid nucleus with hydroxyl and ketone groups | 100% | [2] |
| Prednisolone | Structurally similar steroid | 15.1% | [2] |
| 6-Methylprednisolone | Structurally similar steroid | 46.5% | [2] |
| 21-Deoxycortisol | Steroid precursor | 8.2% | [2] |
| This compound (Hypothetical) | Cyclohexane ring with a methyl ester group | Not available | - |
Structural similarity is a key determinant of cross-reactivity. The cyclohexane ring in this compound is conformationally similar to the saturated rings of the steroid nucleus. While it lacks the full steroid scaffold, the presence of the cyclic structure and the oxygen-containing ester group could lead to non-specific binding to anti-cortisol antibodies, potentially causing falsely elevated results.
Experimental Protocol: Competitive Chemiluminescent Immunoassay for Cortisol
This protocol is based on the methodology used for the Roche Elecsys Cortisol assay.[2]
-
Principle: A competitive immunoassay where the analyte in the sample competes with a biotinylated cortisol analog for binding to a specific anti-cortisol antibody labeled with a ruthenium complex.
-
Sample Incubation: A patient sample is incubated with the anti-cortisol antibody-ruthenium complex.
-
Competition: Biotinylated cortisol and streptavidin-coated magnetic microparticles are added. The biotinylated cortisol binds to any unoccupied antibody binding sites.
-
Magnetic Capture: The entire complex is captured on the magnetic microparticles via the biotin-streptavidin interaction.
-
Washing: Unbound substances are removed by washing.
-
Detection: A voltage is applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier. The signal is inversely proportional to the concentration of cortisol in the sample.
Experimental Workflow: Immunoassay Cross-Reactivity Testing
Caption: Workflow for determining immunoassay cross-reactivity.
Enzyme Inhibition
The ester linkage in this compound makes it a potential substrate or inhibitor for esterase enzymes, such as acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can have significant physiological effects.
Comparative Analysis: Acetylcholinesterase Inhibition
While there is no direct data on AChE inhibition by this compound, studies have shown that various monoterpenoids and other small molecules containing cyclic structures can inhibit this enzyme.[5][6]
| Compound | Type | IC50 (µg/mL) | Reference |
| Galanthamine (Positive Control) | Alkaloid | ~0.5 | [7] |
| Penicillium chrysogenum extract | Fungal extract containing various metabolites | 60.87 | [8] |
| This compound (Hypothetical) | Cyclohexyl ester | Not available | - |
Given that other cyclic compounds exhibit AChE inhibitory activity, it is plausible that this compound could act as a competitive or non-competitive inhibitor of AChE.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is based on the colorimetric method described by Ellman.
-
Principle: The activity of AChE is measured by monitoring the increase in absorbance resulting from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test compound (this compound) dissolved in a suitable solvent
-
-
Procedure:
-
In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE solution and incubate for a pre-determined time.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration of the compound that causes 50% inhibition (IC50) of the enzyme activity.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition (IC50).
Potential Biological Activities and Signaling Pathways
Structurally related cyclohexanecarboxylate derivatives have been reported to possess anti-inflammatory and cytotoxic activities.[9] This suggests that this compound could potentially modulate key signaling pathways involved in these processes.
Anti-inflammatory Activity and the NF-κB Pathway
The anti-inflammatory effects of some cyclic compounds have been attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Proposed inhibitory mechanism on the NF-κB pathway.
Cytotoxicity and the MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[11][12] Dysregulation of this pathway is often implicated in cancer. The cytotoxic effects of some small molecules are mediated through the modulation of the MAPK pathway.
Caption: Proposed inhibitory mechanism on the MAPK pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.[9]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
It is imperative for researchers working with this compound or structurally related compounds to validate their assay results carefully. This includes testing for potential cross-reactivity and considering the possibility of off-target biological effects. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies. Further research is warranted to definitively characterize the biological activity and cross-reactivity profile of this compound.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. A Cross-Sectional Study on Comparison of Serum Cortisol Concentration Measured by Chemiluminescent Immunoassay in Four Different Automated Analyzers in a Variety of Adrenal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of acetylcholinesterase activity by bicyclic monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholine Esterase Inhibitory Effect, Antimicrobial, Antioxidant, Metabolomic Profiling, and an In Silico Study of Non-Polar Extract of The Halotolerant Marine Fungus Penicillium chrysogenum MZ945518 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
literature comparison of methyl 2-cyclohexylacetate synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-cyclohexylacetate, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several distinct synthetic routes. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid in the selection of the most suitable protocol for a given application.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound depends on factors such as starting material availability, desired yield and purity, and tolerance for specific reaction conditions. The following table summarizes the quantitative data for three primary methods.
| Method | Starting Material(s) | Reagents & Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Fischer Esterification | 2-Cyclohexylacetic acid, Methanol | H₂SO₄ or p-TsOH (catalytic) | 2-4 hours | Reflux (~65) | 70-90[1] |
| Catalytic Hydrogenation | Methyl 2-phenylacetate | H₂, Rh/C or Ru/Al₂O₃ | 4-24 hours | 25-100 | Variable |
| Haloform Reaction & Esterification | Cyclohexylacetone | 1. Br₂, NaOH2. Diazomethane or H⁺/MeOH | 12+ hours | 0 - rt | Variable |
Synthetic Approaches Overview
The following diagram illustrates the relationship between the different synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Fischer Esterification of 2-Cyclohexylacetic Acid
This direct and efficient method involves the acid-catalyzed esterification of 2-cyclohexylacetic acid with methanol.
Materials:
-
2-Cyclohexylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-cyclohexylacetic acid in an excess of methanol (5-10 molar equivalents).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by mole relative to the carboxylic acid).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]
Method 2: Catalytic Hydrogenation of Methyl 2-Phenylacetate
This method involves the reduction of the aromatic ring of methyl 2-phenylacetate. The key challenge is the selective hydrogenation of the benzene ring without reducing the ester functionality.
Materials:
-
Methyl 2-phenylacetate
-
Hydrogen gas (H₂)
-
Rhodium on carbon (Rh/C) or Ruthenium on alumina (Ru/Al₂O₃) catalyst
-
Ethanol or Methanol (solvent)
Procedure:
-
In a high-pressure autoclave, dissolve methyl 2-phenylacetate in a suitable solvent such as ethanol or methanol.
-
Add the catalyst (e.g., 5% Rh/C) to the solution (typically 1-5 mol%).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (pressure may vary, typically 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 25-100°C) and stir vigorously for 4-24 hours.
-
After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which may require further purification by distillation or chromatography.
Note: The choice of catalyst, solvent, temperature, and pressure is crucial for achieving high selectivity for the desired product. Some ruthenium catalysts under certain conditions may lead to the reduction of the ester group to an alcohol.[2]
Method 3: Haloform Reaction of Cyclohexylacetone followed by Esterification
This two-step route first converts cyclohexylacetone to cyclohexylacetic acid via the haloform reaction, which is then esterified.
Part A: Haloform Reaction
Materials:
-
Cyclohexylacetone
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
In a flask, dissolve cyclohexylacetone in a suitable solvent like dioxane or tetrahydrofuran.
-
Cool the solution in an ice bath and slowly add a solution of bromine in aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the cyclohexylacetic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Part B: Esterification of Cyclohexylacetic Acid
The resulting cyclohexylacetic acid can be esterified using the Fischer esterification method described above or by using diazomethane for a milder conversion.
Using Diazomethane (Caution: Diazomethane is toxic and explosive):
-
Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) in a dedicated apparatus.
-
Dissolve the crude cyclohexylacetic acid in diethyl ether.
-
Slowly add the ethereal solution of diazomethane to the carboxylic acid solution at 0°C until a persistent yellow color is observed.
-
Quench the excess diazomethane by the dropwise addition of acetic acid.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
References
Benchmarking Methyl 2-Cyclohexylacetate: A Comparative Guide for Researchers
An objective comparison of methyl 2-cyclohexylacetate against key commercial standards for applications in research and development, supported by experimental data and detailed protocols.
Executive Summary
This compound is a specialty ester with potential applications as a solvent and intermediate in the pharmaceutical and fragrance industries. This guide provides a comprehensive benchmark of its performance characteristics against common commercial acetate esters: methyl acetate, ethyl acetate, n-butyl acetate, and cyclohexyl acetate. The comparison focuses on physicochemical properties, performance in a model chemical reaction, and safety profiles to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. While this compound offers a unique combination of a higher boiling point and moderate polarity, its performance should be weighed against the well-established profiles and lower costs of its commercial counterparts.
Physicochemical Properties: A Comparative Overview
The selection of a suitable solvent or intermediate is critically dependent on its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its commercial alternatives.
| Property | This compound | Methyl Acetate | Ethyl Acetate | n-Butyl Acetate | Cyclohexyl Acetate |
| Molecular Formula | C₉H₁₆O₂ | C₃H₆O₂ | C₄H₈O₂ | C₆H₁₂O₂ | C₈H₁₄O₂ |
| Molecular Weight ( g/mol ) | 156.22[1] | 74.08[2] | 88.11[1] | 116.16[3][4] | 142.20[5][6] |
| Boiling Point (°C) | 182[1] | 56.9[7][8] | 77.1[1][9] | 126.1[10] | 172-173[11] |
| Density (g/cm³ at 20°C) | ~0.937 | 0.932[12] | 0.902[9] | 0.8825[4] | 0.966 (at 25°C)[11] |
| Refractive Index (at 20°C) | 1.4370-1.4400 | 1.361[12] | 1.3727 | 1.3942[10] | 1.439[11] |
| Water Solubility | 440 mg/L at 20°C | 25% at 20°C[8] | Slightly soluble[1] | 0.68% at 20°C[10] | 1.597 g/L at 20°C[11] |
| LogP | 2.75 at 20°C | 0.18[2] | - | 1.82[4] | 2.64[11] |
| Flash Point (°C) | 66 | -10[13] | -4[14] | 22[4] | 58[11] |
Performance Benchmark: Solvent Efficacy in a Model Sₙ2 Reaction
To provide a practical comparison of performance, this guide outlines a standardized experimental protocol to evaluate the efficacy of this compound and its commercial alternatives as solvents in a representative Sₙ2 (bimolecular nucleophilic substitution) reaction. The reaction of benzyl bromide with sodium azide to form benzyl azide is a well-understood transformation relevant to the synthesis of pharmaceutical intermediates.
Experimental Protocol: Monitoring Reaction Kinetics via HPLC
This protocol allows for the quantitative comparison of reaction rates in each solvent by monitoring the consumption of the reactant and the formation of the product over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Benzyl bromide (reactant)
-
Sodium azide (nucleophile)
-
This compound (test solvent)
-
Methyl acetate, Ethyl acetate, n-Butyl acetate, Cyclohexyl acetate (commercial standard solvents)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., naphthalene)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase column
-
Thermostatted reaction vessel with a magnetic stirrer
-
Autosampler
Procedure:
-
Reaction Setup: In separate thermostatted reaction vessels, prepare a solution of benzyl bromide and the internal standard in each of the test solvents.
-
Reaction Initiation: Add a solution of sodium azide in the respective solvent to each reaction vessel to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using the autosampler.
-
Quenching: Quench the reaction in the withdrawn aliquots immediately by diluting with the HPLC mobile phase.
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Data Acquisition: Monitor the elution of benzyl bromide, benzyl azide, and the internal standard using the UV detector.
-
Data Analysis: Integrate the peak areas of the reactant, product, and internal standard. Calculate the concentration of the reactant and product at each time point relative to the internal standard.
-
Kinetic Analysis: Plot the concentration of the reactant versus time to determine the reaction rate constant in each solvent.
Expected Outcomes and Interpretation
The reaction rate is expected to be influenced by the polarity and solvating properties of the ester solvents. A higher reaction rate constant indicates a more effective solvent for this particular Sₙ2 reaction. The results will allow for a direct comparison of the performance of this compound against the established commercial standards.
Analytical Methods for Purity and Identity Confirmation
Ensuring the purity and identity of solvents and reagents is crucial in research and drug development. The following are standard analytical methods for characterizing this compound and its alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for determining the purity of volatile compounds and identifying any impurities.
Protocol:
-
Sample Preparation: Dilute a small amount of the acetate ester in a suitable volatile solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for separating volatile organic compounds. The temperature program should be optimized to achieve good separation of the main component from any potential impurities.
-
MS Detection: The separated components are introduced into a mass spectrometer, which provides mass spectra for each component.
-
Data Analysis: The purity is determined by the relative area of the main peak in the chromatogram. The mass spectra of any impurities can be used for their identification by comparison with spectral libraries. ASTM D3545 provides a standard test method for determining the purity of acetate esters by gas chromatography[15].
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the esters and can also be used for monitoring reaction kinetics.
Protocol:
-
Sample Preparation: Dissolve a small amount of the ester in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule, confirming its identity.
-
Reaction Monitoring: For kinetic studies, NMR spectra can be acquired at regular intervals throughout a reaction to monitor the disappearance of reactant signals and the appearance of product signals[3][4][12][16].
Safety and Handling
A critical aspect of solvent selection is the safety profile of the compound. The following table summarizes the key safety information for this compound and its commercial alternatives.
| Compound | Key Hazards |
| This compound | Combustible liquid. May cause skin and eye irritation. |
| Methyl Acetate | Highly flammable. Eye irritant. Inhalation may cause drowsiness or dizziness.[17] |
| Ethyl Acetate | Highly flammable. Causes serious eye irritation. May cause drowsiness or dizziness.[18][19] |
| n-Butyl Acetate | Flammable liquid and vapor. May cause drowsiness or dizziness. Repeated exposure may cause skin dryness or cracking.[20] |
| Cyclohexyl Acetate | Flammable liquid and vapor.[11] |
General Handling Precautions: Handle all esters in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing Workflows and Relationships
Experimental Workflow for Solvent Performance Evaluation
The following diagram illustrates the experimental workflow for benchmarking the performance of the different acetate esters as solvents in the model Sₙ2 reaction.
Caption: Workflow for solvent performance evaluation.
Logical Relationship of Acetate Esters
This diagram illustrates the structural relationships between the benchmarked acetate esters, highlighting the variation in the alcohol-derived portion of the molecule.
Caption: Structural relationship of acetate esters.
Conclusion
This compound presents a viable, albeit specialized, alternative to common acetate esters. Its higher boiling point and distinct solubility profile may offer advantages in specific applications where slower evaporation rates and different solvency characteristics are desired. However, for general-purpose use as a solvent in pharmaceutical synthesis, the lower cost, extensive safety data, and well-understood performance of commercial standards like ethyl acetate and n-butyl acetate make them compelling choices. This guide provides the foundational data and experimental framework for researchers to make an informed selection based on the specific requirements of their work. No direct involvement in complex signaling pathways was identified for these simple acetate esters.
References
- 1. Methyl acetate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. pharmtech.com [pharmtech.com]
- 5. nbinno.com [nbinno.com]
- 6. Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide: Production Process of Ethyl Acetate [chemanalyst.com]
- 8. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 9. Methyl acetate synthesis - chemicalbook [chemicalbook.com]
- 10. Purity determined by gas chromatography Std. Antpedia [antpedia.com]
- 11. prepchem.com [prepchem.com]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. METHYL ACETATE FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]
- 15. store.astm.org [store.astm.org]
- 16. Magritek [magritek.com]
- 17. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. globethesis.com [globethesis.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cyclohexyl Esters: Performance and Application-Specific Advantages
This guide provides an in-depth comparative analysis of cyclohexyl esters across a range of high-performance applications. Moving beyond simple cataloging, we delve into the causal relationships between the unique cycloaliphatic structure of these esters and their functional advantages over linear alternatives. The content herein is curated for researchers, formulation scientists, and drug development professionals who require a nuanced understanding of how to leverage these versatile molecules to achieve superior performance in coatings, fragrances, pharmaceuticals, and specialty polymers.
The Core Advantage: Understanding the Cyclohexyl Moiety
Cyclohexyl esters are a class of organic compounds characterized by a cyclohexyl ring attached to a carboxyl group via an ester linkage. This alicyclic structure is the cornerstone of their unique physicochemical properties, distinguishing them from their linear alkyl ester counterparts.
The presence of the bulky, rigid cyclohexyl group imparts several key characteristics:
-
Enhanced Hydrophobicity: The non-polar nature of the cyclohexane ring significantly increases water resistance, a critical attribute in coatings and drug delivery systems.
-
Improved Thermal and Hydrolytic Stability: The sterically hindered ester linkage, shielded by the cyclohexyl ring, offers greater resistance to chemical and thermal degradation.
-
Unique Solvency: Cyclohexyl esters exhibit broad solvency for a range of polymers, resins, and other organic compounds, making them versatile solvents and plasticizers.[1]
-
Specific Olfactory Properties: The cyclic structure contributes to unique and often long-lasting fragrance profiles, from fruity to musky notes.[2][3]
Below is a general representation of the cyclohexyl ester structure.
Caption: General chemical structure of a cyclohexyl ester.
Application-Specific Comparative Analysis
The true value of cyclohexyl esters is revealed when their performance is examined within the context of specific applications. Here, we compare key cyclohexyl esters against each other and against common alternatives.
High-Performance Coatings, Adhesives, and Resins
In the polymer industry, Cyclohexyl Methacrylate (CHMA) is a standout monomer used to enhance the durability and performance of acrylic systems.[4] Its primary function is to serve as a "hard" comonomer, raising the glass transition temperature (Tg) and improving the mechanical properties of the final polymer.[4]
Core Advantages of CHMA:
-
Superior Hardness and Scratch Resistance: The rigid cyclohexyl group provides a significant increase in surface hardness compared to linear methacrylates like butyl methacrylate.[5]
-
Enhanced Chemical and Weather Resistance: CHMA's hydrophobicity and stability contribute to excellent durability against environmental factors and chemical attack.[4][6]
-
Optical Clarity: Polymers based on CHMA exhibit a high refractive index and low haze, making them ideal for clear coats, optical lenses, and specialty transparent polymers.[4][7]
Comparative Performance Data: CHMA vs. Alternatives
| Property | Cyclohexyl Methacrylate (CHMA) | Isobornyl Methacrylate (IBOMA) | Methyl Methacrylate (MMA) |
| Key Structural Feature | Monocyclic | Bicyclic (Bridged) | Linear Alkyl |
| Hardness & Scratch Resistance | Excellent[5] | Excellent | Moderate |
| Weatherability/UV Resistance | High[5] | High | Moderate |
| Hydrophobicity | High[5] | Very High | Low |
| Adhesion | Good[5] | Excellent | Good |
| Refractive Index (nD at 20°C) | ~1.458[4] | ~1.476 | ~1.414 |
| Primary Application Use | Durable clear coats, adhesives, optical resins[4][6] | Hard coatings, inks | General purpose acrylics |
This table synthesizes data from multiple sources to provide a comparative overview.
The choice between CHMA and another cyclic monomer like IBOMA often comes down to specific performance targets. While IBOMA offers slightly superior hardness due to its bicyclic structure, CHMA provides a better balance of hardness, flexibility, and cost-effectiveness for many industrial applications.
Flavors and Fragrances: Tailoring Scent and Longevity
Cyclohexyl esters are prized in the fragrance industry for their diverse and stable scent profiles. Cyclohexyl acetate , for example, provides a pleasant, fruity, and sweet odor reminiscent of amyl acetate, making it a versatile component in perfumes, personal care products, and as a flavoring agent in foods like candy and baked goods.[1][2][8]
A significant advancement is the use of substituted cyclohexyl esters to achieve specific olfactory effects. 4-tert-butylcyclohexyl Acetate is a cornerstone ingredient for creating long-lasting, sophisticated musky and woody base notes.[3]
Comparative Analysis in Fragrance Formulation:
-
Volatility and Longevity: Compared to linear esters with similar fruity notes (e.g., ethyl acetate, amyl acetate), cyclohexyl acetate has a higher boiling point (~175°C) and lower volatility, contributing to a more sustained fragrance release.[1][2]
-
Complexity and Blending: 4-tert-butylcyclohexyl Acetate acts as a foundational base note, providing depth and support to more volatile top and middle notes in complex fragrance compositions. It excels in modern chypre and floral musk combinations, enhancing the overall character without overpowering other elements.[3]
Physical Properties of Fragrance-Relevant Esters
| Ester | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Odor Profile |
| Cyclohexyl Acetate | 622-45-7 | 142.20[1] | ~175-177[2] | ~58[1] | Fruity, sweet, solvent-like[2][8] |
| 2-tert-Butylcyclohexyl Acetate | 88-41-5 | 198.30[9] | ~220-222[9] | N/A | Pleasant, fruity aroma[9] |
| 4-tert-butylcyclohexyl Acetate | 32210-23-4 | 198.30 | N/A | N/A | Musky, woody, clean[3] |
| Amyl Acetate (for comparison) | 628-63-7 | 130.19 | ~142 | ~25 | Strong banana, fruity |
Pharmaceutical Prodrugs: Enhancing Oral Bioavailability
One of the most critical applications of cyclohexyl esters is in drug delivery, specifically in the design of prodrugs to improve the oral bioavailability of parent compounds. The lipophilic nature of the cyclohexyl group can significantly enhance a drug's absorption across the intestinal wall.
A compelling case study involves the antibiotic cefotiam . The parent drug has poor oral absorption. However, creating a 1-(cyclohexyloxycarbonyloxy)alkyl ester prodrug dramatically improves its uptake.[10]
Experimental Data: Bioavailability of Cefotiam Prodrugs in Mice
| Prodrug Ester Moiety | Oral Bioavailability (%) |
| 1-(Ethoxycarbonyloxy)ethyl (Linear) | 23.9[10] |
| 1-(Cyclohexyloxycarbonyloxy)ethyl | >75[10] |
| 1-(Cyclohexyloxycarbonyloxy)butyl | 93.5 [10] |
The data clearly demonstrates that incorporating a cyclohexyl ester promoiety is a highly effective strategy for overcoming the poor absorption of certain pharmaceuticals. The ester is designed to be stable enough for absorption but is later cleaved by esterase enzymes in the body to release the active cefotiam drug.[10] Another successful example is the antihypertensive drug candesartan cilexetil , which is a cyclohexyl carbonate ester prodrug.[11]
Caption: Logical workflow of a cyclohexyl ester prodrug's action.
Key Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details standardized methodologies for the synthesis and evaluation of cyclohexyl esters.
Protocol: Synthesis of Cyclohexyl Acetate via Fischer Esterification
This protocol describes a standard laboratory procedure for synthesizing a cyclohexyl ester. The causality behind this choice is its directness and high atom economy, representing a common industrial synthesis pathway.[12]
Materials:
-
Cyclohexanol (0.5 mol)
-
Glacial Acetic Acid (0.6 mol)
-
p-Toluenesulfonic acid (catalyst, ~1 g)
-
Toluene (solvent, 50 mL)
-
5% Sodium Carbonate solution
-
Deionized water
-
Anhydrous Magnesium Sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Combine cyclohexanol, acetic acid, p-toluenesulfonic acid, and toluene in the round-bottom flask.[12]
-
Esterification: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected (typically 3-4 hours).[12]
-
Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash twice with the 5% sodium carbonate solution to remove unreacted acetic acid and the catalyst.[12]
-
Washing: Wash the organic layer with deionized water until the aqueous layer is neutral.[12]
-
Drying: Dry the organic layer (containing the crude ester and toluene) over anhydrous magnesium sulfate and then filter.
-
Purification: Remove the toluene solvent via simple distillation. Purify the remaining crude cyclohexyl acetate by vacuum distillation to obtain the final product. Purity can be verified using Gas Chromatography (GC).[12]
Caption: Experimental workflow for cyclohexyl ester synthesis.
Protocol: Comparative Evaluation of Solvent Power
This self-validating protocol allows for a direct comparison of the solvency of a cyclohexyl ester against an alternative for a specific polymer, such as nitrocellulose, which is common in lacquers.[1]
Objective: To determine the dissolution capacity and resulting solution viscosity.
Materials:
-
Cyclohexyl Acetate
-
Alternative Solvent (e.g., n-Butyl Acetate)
-
Nitrocellulose resin (or other polymer of interest)
-
Glass vials with screw caps
-
Viscometer (e.g., Brookfield or cone-and-plate)
-
Analytical balance
Procedure:
-
Stock Solution Preparation: For each solvent, prepare a series of solutions at varying polymer concentrations (e.g., 5%, 10%, 15%, 20% w/w).
-
Dissolution: Accurately weigh the polymer into a vial. Add the corresponding weight of the solvent. Seal the vial and agitate (e.g., on a roller or shaker) at a controlled temperature until the polymer is fully dissolved or equilibrium is reached.
-
Visual Assessment: Observe the clarity of each solution. Note any haze, gel formation, or undissolved polymer. A clearer solution indicates better solvency.
-
Viscosity Measurement: For the solutions that are fully dissolved, measure the viscosity at a controlled temperature (e.g., 25°C) using a calibrated viscometer.
-
Comparative Analysis: Create a plot of viscosity versus polymer concentration for each solvent. A solvent that produces a lower viscosity at a given concentration is generally considered a more efficient solvent for that polymer, as it indicates a more complete uncoiling of the polymer chains.
This protocol provides quantitative data (viscosity) and qualitative data (clarity) to build a robust comparison, allowing a formulator to select the optimal solvent based on performance and application requirements like sprayability or flow in coatings.[1]
Conclusion
Cyclohexyl esters are a powerful class of compounds whose performance benefits are directly attributable to their unique alicyclic structure. In coatings and polymers, they deliver exceptional durability and hardness.[4][5] In fragrances, they provide unique, long-lasting scent profiles.[2][3] Most critically, in pharmaceuticals, they offer a proven and highly effective strategy for enhancing the oral bioavailability of challenging drug candidates.[10] By understanding the fundamental structure-property relationships and employing rigorous comparative testing as outlined in this guide, researchers and developers can effectively unlock the full potential of cyclohexyl esters to create superior and more efficacious products.
References
- 1. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-tert-butylcyclohexyl Acetate For Long-lasting Musk Effects In Fine Fragrances [chemicalbull.com]
- 4. Cyclohexyl Methacrylate (CHMA) for Coatings, Adhesives & UV [chemicalsunited.com]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. nbinno.com [nbinno.com]
- 7. メタクリル酸シクロヘキシル ≥97%, contains ~60 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 8. cyclohexyl acetate, 622-45-7 [thegoodscentscompany.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Orally active 1-(cyclohexyloxycarbonyloxy)alkyl ester prodrugs of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DailyMed - CANDESARTAN CILEXETIL AND HYDROCHLOROTHIAZIDE tablet [dailymed.nlm.nih.gov]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
Assessing the Economic Feasibility of Methyl 2-Cyclohexylacetate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthesis routes for methyl 2-cyclohexylacetate, a key solvent in various industrial applications. The economic feasibility of each route is assessed based on available experimental data, focusing on yield, reaction conditions, and the cost of raw materials and catalysts. This document aims to assist researchers and professionals in selecting the most suitable synthesis strategy for their specific needs.
Executive Summary
Three primary synthesis routes for this compound are evaluated:
-
Hydrogenation of o-Cresol followed by Esterification: This is a well-documented, two-step process.
-
Selective Hydrogenation of Toluene followed by Esterification: This route offers the potential for lower raw material costs.
-
Esterification of 2-Cyclohexylacetic Acid: A more direct route, provided the starting acid is readily available.
The economic viability of each route is highly dependent on the cost of starting materials, catalyst efficiency and reusability, and the overall process yield. The o-cresol route is mature, with established protocols and high yields. The toluene route presents an economically attractive alternative due to the lower cost of toluene, though it involves a more complex initial hydrogenation step. The 2-cyclohexylacetic acid route is the most straightforward in terms of reaction steps but is contingent on the cost-effective production of the starting acid.
Comparative Data of Synthesis Routes
| Parameter | Route 1: o-Cresol | Route 2: Toluene | Route 3: 2-Cyclohexylacetic Acid |
| Starting Materials | o-Cresol, Acetic Acid/Acetic Anhydride, Hydrogen | Toluene, Acetic Acid, Hydrogen | 2-Cyclohexylacetic Acid, Methanol |
| Key Steps | 1. Hydrogenation of o-cresol2. Esterification of 2-methylcyclohexanol | 1. Selective hydrogenation of toluene2. Esterification of tetrahydrotoluene | 1. Esterification |
| Overall Yield | High (>90%)[1] | Moderate to High (dependent on selective hydrogenation) | High (>90%) |
| Catalysts | Hydrogenation: Raney Ni, Ru/C, Rh/C, Pd/C, Pt/C[2][3]Esterification: Polystyrene sulfonic acid, H₂SO₄, Tosic acid[4][5] | Hydrogenation: Ru-based catalysts[6]Esterification: Solid acid catalysts[6] | Esterification: Acid catalysts (e.g., H₂SO₄)[7] |
| Reaction Conditions | Hydrogenation: 130-170°C, 3-8 MPa[6]Esterification: 80-150°C[5] | Hydrogenation: 130-170°C, 3-8 MPa[6]Esterification: 80-140°C[6] | Esterification: Reflux temperature of methanol |
| Key Advantages | Well-established process, high yields[1] | Lower cost of starting material (toluene)[6] | Simple one-step reaction |
| Key Disadvantages | Higher cost of o-cresol, two-step process | Complex hydrogenation step with potential for by-products[6] | Cost and availability of 2-cyclohexylacetic acid |
Economic Feasibility Analysis
A simplified cost analysis based on raw material prices and typical yields is presented below. Please note that these are estimates and actual costs will vary based on supplier, location, and scale of production.
| Cost Component | Route 1: o-Cresol | Route 2: Toluene | Route 3: 2-Cyclohexylacetic Acid |
| Starting Material Cost | o-Cresol: ~
| Toluene: ~
| 2-Cyclohexylacetic Acid: (Variable, assumed higher than o-cresol) |
| Catalyst Cost | Raney Nickel: ~$80-150/kg[8] | Ruthenium-based catalysts: Variable, can be high | Acid catalysts: Relatively low |
| Energy Consumption | High (for hydrogenation) | High (for hydrogenation) | Moderate (for esterification) |
| Estimated Raw Material Cost per kg of Product | Moderate to High | Low to Moderate | Potentially High |
Assumptions:
-
Yields are based on reported laboratory-scale synthesis and may differ at an industrial scale.
-
Catalyst reusability is a critical factor in the overall cost and is not fully factored into this simplified analysis.
-
Energy costs are qualitative and will depend on the specific process design and location.
-
The cost of 2-cyclohexylacetic acid is assumed to be higher than o-cresol due to its more complex synthesis.
Synthesis Pathways and Logical Relationships
Caption: Overview of the three main synthesis routes for this compound.
Experimental Protocols
Route 1: From o-Cresol
Step 1: Hydrogenation of o-Cresol to 2-Methylcyclohexanol [1]
-
Materials: o-Cresol, methylcyclohexane (solvent), Raney Nickel catalyst, high-purity hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation reactor equipped with a stirrer, dissolve o-cresol in methylcyclohexane.
-
Add the Raney Nickel catalyst to the solution.
-
Purge the reactor with an inert gas and then fill with high-purity hydrogen to the desired pressure (e.g., 5 bar).
-
Heat the reactor to the reaction temperature (e.g., 140°C) and maintain for the required duration (e.g., 6 hours).
-
After the reaction is complete, cool the reactor and filter the product to separate the catalyst. The resulting solution contains 2-methylcyclohexanol in methylcyclohexane.
-
Step 2: Esterification of 2-Methylcyclohexanol with Acetic Acid [4][5]
-
Materials: Solution of 2-methylcyclohexanol in methylcyclohexane from Step 1, acetic acid, polystyrene sulfonic acid (catalyst).
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a stirrer, add the 2-methylcyclohexanol solution and the polystyrene sulfonic acid catalyst.
-
Heat the mixture to the desired temperature (e.g., 100-120°C).
-
Slowly add acetic acid to the reaction mixture. The molar ratio of 2-methylcyclohexanol to acetic acid is typically 1:1.2 to 1:1.5.
-
Maintain the reaction at reflux for 2-3 hours. Water formed during the reaction can be removed by azeotropic distillation.
-
After completion, cool the mixture, wash with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
The organic layer is then dried and the product, this compound, is purified by distillation.
-
Route 2: From Toluene
Step 1: Selective Hydrogenation of Toluene [6]
-
Materials: Toluene, hydrogen gas, Ruthenium-based catalyst.
-
Procedure:
-
In a continuous-flow autoclave reactor, feed a mixture of toluene and a catalyst slurry.
-
Introduce hydrogen gas at a pressure of 3-8 MPa.
-
Maintain the reaction temperature between 130-170°C.
-
The residence time in the reactor is typically between 5-60 minutes.
-
The product stream, a mixture of unreacted toluene, methylcyclohexane, and various tetrahydrotoluene isomers, is continuously removed.
-
The different components are separated by distillation.
-
Step 2: Esterification of Tetrahydrotoluene [6]
-
Materials: Tetrahydrotoluene fraction from Step 1, acetic acid, solid acid catalyst (e.g., strong-acid cation exchange resin).
-
Procedure:
-
In a suitable reactor (e.g., a tank reactor or a catalytic distillation column), mix the tetrahydrotoluene fraction with acetic acid (molar ratio of acetic acid to tetrahydrotoluene is typically 2-6:1).
-
Add the solid acid catalyst (0.5-10% by weight).
-
Heat the mixture to 80-140°C for 0.5-6 hours.
-
After the reaction, the this compound product is separated from unreacted starting materials and by-products by distillation.
-
Route 3: From 2-Cyclohexylacetic Acid
Esterification of 2-Cyclohexylacetic Acid [7]
-
Materials: 2-Cyclohexylacetic acid, methanol, concentrated sulfuric acid (catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyclohexylacetic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and evaporate the solvent to obtain the crude this compound.
-
Purify the product by distillation.
-
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting the optimal synthesis route.
Conclusion
The choice of the most economically feasible synthesis route for this compound depends on a multitude of factors, with the cost and availability of raw materials being paramount.
-
The o-cresol route offers a reliable and high-yielding process, making it a strong candidate for applications where consistent production and high purity are critical, provided the cost of o-cresol is acceptable.
-
The toluene route presents a significant cost advantage in terms of the primary raw material. However, this is offset by the complexity of the selective hydrogenation step, which may require more specialized equipment and catalyst systems to control by-product formation.
-
The 2-cyclohexylacetic acid route is the most direct but is highly dependent on the commercial availability and pricing of the starting acid. If 2-cyclohexylacetic acid can be sourced or produced economically, this route becomes highly attractive due to its simplicity.
For industrial-scale production, a thorough techno-economic analysis, including process simulation and detailed cost estimation for capital and operational expenditures, is recommended to make an informed decision. This guide serves as a foundational resource for researchers and professionals to navigate the initial assessment of these synthesis pathways.
References
- 1. journals.iium.edu.my [journals.iium.edu.my]
- 2. nacatsoc.org [nacatsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 5. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]
- 6. CN103232342B - Method for preparing methyl cyclohexyl acetate from toluene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of Toluene to Methyl Cyclohexane over PtRh Bimetallic Nanoparticle-Encaged Hollow Mesoporous Silica Catalytic Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Methyl 2-Cyclohexylacetate Using Authentic Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the unequivocal structural confirmation of methyl 2-cyclohexylacetate. By leveraging authentic standards and comparing analytical data against structurally similar alternatives, researchers can ensure the identity and purity of their target compound. We present key experimental data and detailed protocols for the most common analytical techniques used in structural elucidation.
Compound Profiles for Comparison
The primary challenge in confirming the structure of this compound lies in distinguishing it from its isomers, which share the same molecular formula and weight but differ in atomic arrangement. The most illustrative comparison is with its structural isomer, methyl cyclohexaneacetate.
| Feature | Target Compound: this compound | Alternative: Methyl Cyclohexaneacetate |
| Structure | ||
| IUPAC Name | (2-methylcyclohexyl) acetate[1] | This compound[2] |
| CAS Number | 5726-19-2[1] | 14352-61-5[2] |
| Molecular Formula | C₉H₁₆O₂[1] | C₉H₁₆O₂[2] |
| Molecular Weight | 156.22 g/mol [1] | 156.22 g/mol [2] |
Comparative Analytical Data
An authentic standard of this compound, typically with a purity of >97% as determined by Gas Chromatography (GC), should be used as a reference. The data from an unknown sample must match the standard's data across multiple analytical techniques to confirm its structure.
Table 1: Comparison of Spectroscopic and Spectrometric Data
| Analytical Technique | This compound (Authentic Standard) | Methyl Cyclohexaneacetate (Alternative) | Key Differentiating Feature |
| Mass Spectrometry (GC-MS) | Key Fragments (m/z): 96 [M-CH₃COOH]⁺, 81 [C₆H₉]⁺, 43 [CH₃CO]⁺ (often base peak)[1] | Key Fragments (m/z): 125 [M-OCH₃]⁺, 83 [C₆H₁₁]⁺, 74 [CH₃OC(O)CH₂]⁺ (base peak via McLafferty rearrangement)[2] | The base peak and fragmentation pattern are distinct. A prominent m/z 43 peak suggests this compound, while a base peak at m/z 74 strongly indicates methyl cyclohexaneacetate. |
| ¹H NMR Spectroscopy (CDCl₃) | Key Signals (ppm): - ~4.6: Multiplet (1H) from the proton on the carbon bearing the acetate group (CH-O).- ~2.0: Singlet (3H) from the acetate methyl group.- ~0.9: Doublet (3H) from the ring's methyl group. | Key Signals (ppm): - ~3.7: Singlet (3H) from the methoxy group (-OCH₃).- ~2.2: Doublet (2H) from the methylene group adjacent to the carbonyl (-CH₂-CO).- No signal is present in the ~4.6 ppm region. | The presence of a downfield multiplet around 4.6 ppm is characteristic of the proton attached to the oxygen-bearing ring carbon in this compound. Its absence and the presence of a methoxy singlet at ~3.7 ppm confirm the alternative structure. |
| ¹³C NMR Spectroscopy (CDCl₃) | Key Signals (ppm): - ~171: Carbonyl carbon (C=O).- ~75: Ring carbon attached to oxygen (CH-O).- ~21: Acetate methyl carbon. | Key Signals (ppm): - ~173: Carbonyl carbon (C=O).- ~51: Methoxy carbon (-OCH₃).- ~41: Methylene carbon (-CH₂-CO). | A signal around 75 ppm for the CH-O carbon confirms this compound, whereas a signal around 51 ppm for the methoxy carbon is definitive for methyl cyclohexaneacetate. |
| Infrared (IR) Spectroscopy | Key Absorptions (cm⁻¹): - ~1735: Strong C=O stretch.- ~1240: Strong C-O stretch (ester).- ~1020: C-O stretch.[1] | Key Absorptions (cm⁻¹): - ~1740: Strong C=O stretch.- ~1165: Strong C-O stretch (ester). | While the C=O stretch is similar for both, the exact position and the pattern of C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹) will differ upon direct comparison with the authentic standard. |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible and comparable results.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare 1 mg/mL solutions of the authentic standard and the test sample separately in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
GC Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the prepared solution with a split ratio of 50:1.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min. Hold at 240°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Compare the retention time and the mass spectrum of the test sample's primary peak directly against those of the authentic standard. The retention times should match, and the fragmentation pattern, including the base peak and relative abundances of key ions, must be identical for confirmation.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the authentic standard or test sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Parameters: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Use the same spectrometer.
-
Parameters: Acquire data using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Process the spectra using appropriate software. The chemical shifts (δ), coupling constants (J), and integration values of the test sample must match those of the authentic standard.
Visualization of Workflows and Relationships
Workflow for Structural Confirmation
Caption: Workflow for confirming chemical structure.
Logical Diagram of Compound Differentiation
Caption: Key analytical differences between isomers.
References
Safety Operating Guide
Proper Disposal of Methyl 2-Cyclohexylacetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of methyl 2-cyclohexylacetate, ensuring the safety of personnel and the protection of the environment. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.
Safety and Hazard Profile of this compound
This compound is a combustible liquid.[1][2] It is crucial to handle this chemical in a well-ventilated area and away from heat, sparks, open flames, and hot surfaces.[1] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[1] Personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn when handling this substance to avoid contact with skin and eyes.[1][3][4][5]
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Physical State | Liquid[4] |
| Appearance | Colorless to light yellow[2] |
| Molecular Formula | C9H16O2[3][6] |
| Molecular Weight | 156.22 g/mol [6] |
| Boiling Point | 182 °C[2] |
| Flash Point | 66 °C to 68 °C[2][4] |
| Density | 0.947 g/cm³ at 20 °C[4] |
| Water Solubility | 0.44 g/L at 20 °C[4] |
| Vapor Pressure | 134 Pa at 20 °C[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[7][8] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12]
1. Waste Identification and Classification:
-
Treat all waste this compound, including contaminated materials, as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[13]
-
Due to its flash point being below 140°F (60°C), it may be classified as an ignitable hazardous waste.[9]
2. Waste Minimization:
-
Whenever possible, minimize the quantity of waste generated.[9][14]
-
Order only the amount of this compound required for your experiments.[14]
-
Maintain an accurate inventory of your chemicals to avoid unnecessary purchases and the generation of expired chemical waste.[14][15]
3. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible container. Plastic containers are often preferred for chemical waste.[14]
-
Ensure the container is in good condition, leak-proof, and has a tightly sealing cap.[7][15]
-
Do not mix this compound waste with other incompatible waste streams. Segregate organic solvents, toxic metals, and inorganic chemicals.[15]
-
Keep solid and liquid waste separate.[15]
4. Labeling and Storage:
-
Properly label the waste container with its contents, including the full chemical name ("this compound") and any other components in the waste stream.[7][9][15] The label should also include the accumulation start date.[7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][14]
-
The SAA should be a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][7]
-
Ensure the waste container is kept closed at all times, except when adding waste.[9][14]
5. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[9][14]
-
Do not dispose of this compound down the drain or in regular trash.[1][8] Discharge into the environment must be avoided.[1]
-
Disposal must be handled by a licensed hazardous waste disposal company.[7]
6. Handling Spills:
-
In the event of a spill, clean it up immediately if you are trained to do so.[13]
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[5][8]
-
Collect the absorbent material and the spilled chemical into a suitable, labeled container for disposal as hazardous waste.[5][13]
-
For large spills or if you are not equipped to handle the cleanup, evacuate the area and contact your EHS office immediately.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Methylcyclohexyl Acetate | 5726-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-Methylcyclohexyl acetate | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. odu.edu [odu.edu]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. dnr.mo.gov [dnr.mo.gov]
- 13. vumc.org [vumc.org]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acewaste.com.au [acewaste.com.au]
Essential Safety and Logistical Information for Handling Methyl 2-Cyclohexylacetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides procedural guidance for the safe use of methyl 2-cyclohexylacetate, including personal protective equipment (PPE) recommendations, operational plans, and disposal protocols.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are crucial to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets (SDS).
| PPE Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield may be required in situations with a higher risk of splashing.[3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1][2] Protective boots should be worn if the situation requires.[3] |
| Hand Protection | Handle with chemical-impermeable gloves.[1] While specific compatibility data for this compound is limited, general guidance for esters suggests that Butyl rubber gloves offer good resistance.[4][5] Nitrile gloves are generally not recommended for use with esters.[5] Always inspect gloves for degradation or punctures before use.[1] |
| Respiratory Protection | Work in a well-ventilated area.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate vapor cartridge should be worn.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound can significantly reduce the risk of exposure and accidents.
-
Preparation :
-
Ensure the work area is well-ventilated, and an eyewash station and safety shower are readily accessible.[6]
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
In Case of a Spill :
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of contents and container in accordance with local, regional, and national regulations.[3]
-
Contaminated PPE : Contaminated gloves and clothing should be placed in a sealed, labeled container for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
